2,4,7,10,13,16,19-Docosaheptaenoyl-CoA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C43H64N7O17P3S |
|---|---|
Peso molecular |
1076.0 g/mol |
Nombre IUPAC |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,4E,7Z,10Z,13Z,16Z,19Z)-docosa-2,4,7,10,13,16,19-heptaenethioate |
InChI |
InChI=1S/C43H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h5-6,8-9,11-12,14-15,17-18,20-23,30-32,36-38,42,53-54H,4,7,10,13,16,19,24-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20+,23-22+/t32-,36-,37-,38?,42-/m1/s1 |
Clave InChI |
HTSMCTDWAPSBNO-FNCOHHGJSA-N |
Descripción física |
Solid |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Structure and Properties of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA and its Role in Docosahexaenoic Acid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,7,10,13,16,19-docosaheptaenoyl-CoA, a transient but critical intermediate in the peroxisomal β-oxidation pathway for the biosynthesis of docosahexaenoic acid (DHA). While direct empirical data on the physicochemical properties of this specific molecule are scarce due to its transient nature, this document elucidates its structure, its pivotal role in the metabolic pathway, and the enzymatic reactions governing its formation and conversion. Furthermore, this guide details the experimental protocols for the isolation of peroxisomes and the characterization of the enzymes involved, and presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of this biological process.
Introduction
Docosahexaenoic acid (DHA, 22:6n-3) is a long-chain omega-3 polyunsaturated fatty acid (PUFA) that is a vital structural component of the brain, cerebral cortex, skin, and retina. Its synthesis from the precursor 6,9,12,15,18,21-tetracosahexaenoic acid (24:6n-3) involves a single round of β-oxidation within the peroxisomes. A key, short-lived intermediate in this process is a docosaheptaenoyl-CoA species. The user's query refers to "this compound"; however, the scientifically documented intermediate is 2-trans-4,7,10,13,16,19-docosaheptaenoyl-CoA . The numbering in the user's query likely arises from a misunderstanding of the transient "2-trans, 4-cis" double bond configuration that forms during the β-oxidation process. This guide will focus on the correctly identified intermediate and its context within DHA biosynthesis.
Structure and Physicochemical Properties
Direct experimental measurement of the physicochemical properties of 2-trans-4,7,10,13,16,19-docosaheptaenoyl-CoA is challenging due to its instability. However, we can infer its structure and provide comparative data for its more stable precursor and product.
Structure
2-trans-4,7,10,13,16,19-docosaheptaenoyl-CoA is a 22-carbon fatty acyl-CoA with seven double bonds. The "2-trans" designation refers to the double bond introduced between the α and β carbons during the first step of β-oxidation. The remaining double bonds at positions 4, 7, 10, 13, 16, and 19 are in the cis configuration, inherited from its precursor.
Physicochemical Data Summary
Due to the transient nature of 2-trans-4,7,10,13,16,19-docosaheptaenoyl-CoA, its specific quantitative properties are not available in the literature. The following table presents the properties of its stable precursor, tetracosahexaenoic acid, and its final product, docosahexaenoic acid, for comparison.
| Property | Tetracosahexaenoic Acid (Precursor) | Docosahexaenoic Acid (Product) |
| Molecular Formula | C₂₄H₃₆O₂ | C₂₂H₃₂O₂[1] |
| Molecular Weight | 356.5 g/mol | 328.5 g/mol [1] |
| IUPAC Name | (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoic acid | (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid |
| CAS Number | 2566-97-4 | 6217-54-5[2] |
| Appearance | Not readily available | Light yellow oily liquid[1] |
| Water Solubility | Insoluble | Insoluble[1] |
Biosynthesis of Docosahexaenoic Acid (DHA)
The conversion of tetracosahexaenoyl-CoA to docosahexaenoyl-CoA occurs in the peroxisome through a single cycle of β-oxidation. This pathway is crucial as it represents the final step in the synthesis of DHA.
Signaling Pathway
The following diagram illustrates the key steps in the peroxisomal β-oxidation of tetracosahexaenoyl-CoA to DHA-CoA.
Caption: Peroxisomal β-oxidation pathway of DHA synthesis.
Experimental Protocols
The study of DHA biosynthesis and its intermediates involves the isolation of peroxisomes and the subsequent enzymatic assays of the key proteins involved.
Isolation of Peroxisomes from Liver Tissue
This protocol is adapted from established methods for isolating peroxisomes via differential and density gradient centrifugation.
Materials:
-
Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, pH 7.4)
-
Density gradient medium (e.g., OptiPrep™ or Percoll®)
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Perfuse the liver with ice-cold saline to remove blood.
-
Mince the liver tissue and homogenize in 3-4 volumes of ice-cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 25,000 x g for 20 minutes) to obtain a crude organellar pellet containing mitochondria, lysosomes, and peroxisomes.
-
Resuspend the pellet in a small volume of homogenization buffer.
-
Layer the resuspended pellet onto a pre-formed density gradient.
-
Centrifuge at high speed (e.g., 100,000 x g for 1.5 hours).
-
Carefully collect the peroxisomal fraction, which will be located at a specific density within the gradient.
-
Wash the isolated peroxisomes with homogenization buffer to remove the gradient medium.
Enzyme Assays
This assay measures the production of hydrogen peroxide (H₂O₂) from the oxidation of the acyl-CoA substrate.
Principle: Acyl-CoA + O₂ → 2-trans-Enoyl-CoA + H₂O₂ H₂O₂ + Indicator Dye → Colored Product (measured spectrophotometrically)
Reagents:
-
Assay buffer (e.g., 50 mM MES, pH 8.0)
-
Substrate: Tetracosahexaenoyl-CoA
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate for HRP (e.g., 4-aminoantipyrine (B1666024) and phenol)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HRP, and the chromogenic substrate.
-
Add the isolated peroxisomes to the reaction mixture.
-
Initiate the reaction by adding the tetracosahexaenoyl-CoA substrate.
-
Monitor the increase in absorbance at the appropriate wavelength (e.g., 500 nm) over time.
-
Calculate the enzyme activity based on the rate of color formation.
DBP has two activities: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.
-
Enoyl-CoA Hydratase Activity: This is typically measured by monitoring the decrease in absorbance at 263 nm due to the hydration of the 2-trans double bond of the enoyl-CoA substrate.
-
3-Hydroxyacyl-CoA Dehydrogenase Activity: This is measured by monitoring the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.
This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.
Principle: 3-Ketoacyl-CoA + CoA-SH → Acyl-CoA (shortened by 2 carbons) + Acetyl-CoA
Procedure:
-
The reaction is typically measured in the reverse (condensation) direction by monitoring the decrease in absorbance at 303 nm due to the disappearance of the Mg²⁺-complexed acetoacetyl-CoA.
-
The reaction mixture contains buffer, MgCl₂, CoA, and the isolated peroxisomes.
-
The reaction is initiated by the addition of acetoacetyl-CoA.
Analysis of Acyl-CoA Intermediates by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying acyl-CoA species.
General Protocol:
-
Extraction: Extract acyl-CoAs from the reaction mixture or cell lysate using a suitable method, such as solid-phase extraction.
-
Chromatography:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile) is commonly used.
-
Detection: Monitor the elution of acyl-CoAs using a UV detector at 260 nm.
-
-
Quantification: Identify and quantify the peaks corresponding to the different acyl-CoA species by comparing their retention times and peak areas to those of known standards.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for studying the peroxisomal β-oxidation of tetracosahexaenoyl-CoA.
Caption: Workflow for studying peroxisomal fatty acid oxidation.
Conclusion
While this compound is a critical, albeit transient, intermediate in the biosynthesis of DHA, its direct characterization remains a challenge. Understanding its role within the peroxisomal β-oxidation pathway, along with the enzymes that govern its metabolism, is essential for researchers in lipid biochemistry and drug development. The experimental protocols and workflows outlined in this guide provide a framework for the investigation of this and other related metabolic pathways. Further research focusing on the trapping and characterization of such transient intermediates will be invaluable in fully elucidating the intricacies of PUFA metabolism.
References
An In-Depth Technical Guide to 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA, a key intermediate in the metabolism of docosahexaenoic acid (DHA). This document details its chemical identity, biochemical role, and the experimental methodologies used to study its function. The information presented is intended to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development in their understanding of fatty acid metabolism and its implications for human health and disease.
Chemical Identity
IUPAC Name: S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,4E,7Z,10Z,13Z,16Z,19Z)-docosa-2,4,7,10,13,16,19-heptaenethioate.
Synonyms:
-
This compound
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C43H64N7O17P3S | --INVALID-LINK-- |
| Molecular Weight | 1075.3 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 1074.3219 g/mol | --INVALID-LINK-- |
Biochemical Role and Significance
This compound is a critical intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA, 22:6n-3), a vital omega-3 fatty acid for brain and retinal function. The metabolism of polyunsaturated fatty acids with double bonds at even-numbered positions requires auxiliary enzymes to reconfigure the double bonds for the core β-oxidation machinery.
Specifically, this compound is the substrate for the enzyme 2,4-dienoyl-CoA reductase (DECR) . This enzyme catalyzes the reduction of the conjugated double bonds at positions 2 and 4, which is a rate-limiting step in the breakdown of such fatty acids. The product of this reaction can then re-enter the main β-oxidation spiral.
The proper functioning of this pathway is crucial for maintaining cellular lipid homeostasis. Dysregulation of peroxisomal β-oxidation has been implicated in various metabolic disorders.
Metabolic Pathway
The degradation of docosahexaenoic acid (DHA) in peroxisomes involves a series of enzymatic reactions. The formation and subsequent reduction of this compound is a key part of this process.
Experimental Protocols
Synthesis of 2,4-Dienoyl-CoA Substrates
The synthesis of 2,4-dienoyl-CoA thioesters, which serve as substrates for 2,4-dienoyl-CoA reductase, is a crucial step for in vitro studies. A common method involves the following steps:
-
Oxidation of the corresponding 2,4-dienal: The synthesis can start from the corresponding aldehyde, for instance, trans-2,trans-4-decadienal, which is oxidized to trans-2,trans-4-decadienoic acid using silver oxide (Ag₂O).
-
Formation of a mixed anhydride (B1165640): The resulting free fatty acid is then coupled with coenzyme A (CoA) using a mixed anhydride method.
-
Purification: The final product, the 2,4-dienoyl-CoA thioester, is purified using reverse-phase high-performance liquid chromatography (HPLC).
Assay for 2,4-Dienoyl-CoA Reductase Activity
The activity of 2,4-dienoyl-CoA reductase is typically measured by monitoring the consumption of its cofactor, NADPH.
Spectrophotometric Assay:
-
Principle: The assay follows the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Reaction Mixture: A typical assay mixture contains:
-
Phosphate buffer (e.g., 50 mM PBS, pH 7.4)
-
EDTA (e.g., 100 µM)
-
NADPH (e.g., 125 µM)
-
The purified enzyme (e.g., 10 µg)
-
-
Procedure:
-
The mixture is pre-incubated at room temperature.
-
The reaction is initiated by the addition of the 2,4-dienoyl-CoA substrate (e.g., 40 µM trans-2,trans-4-hexadienoyl CoA or trans-2,trans-4-decadienoyl CoA).
-
The change in absorbance at 340 nm is monitored over time (e.g., for 90 seconds)[1].
-
Radioactive Assay: For increased sensitivity, a radioactive assay can be employed.
-
Principle: This method measures the incorporation of tritium (B154650) from [4B-³H]NADPH into the 2,4-dienoyl-CoA substrate.
-
Procedure:
-
The enzymatic reaction is carried out with the radiolabeled cofactor.
-
The thioester bond of the product is cleaved with hydroxylamine.
-
The radiolabeled product is separated from the radioactive coenzyme by extraction with an organic solvent (e.g., toluene) and quantified by scintillation counting.
-
-
Note: This method is significantly more sensitive than the spectrophotometric assay, although the observed rates may be lower due to a primary kinetic isotope effect[2].
The following workflow illustrates the general steps for studying the enzymatic activity of 2,4-dienoyl-CoA reductase.
Conclusion
This compound is a pivotal, yet often overlooked, intermediate in the peroxisomal β-oxidation of docosahexaenoic acid. A thorough understanding of its enzymatic conversion by 2,4-dienoyl-CoA reductase is essential for elucidating the regulation of polyunsaturated fatty acid metabolism. The experimental protocols outlined in this guide provide a framework for researchers to investigate this pathway further, which may lead to new insights into metabolic diseases and the development of novel therapeutic strategies.
References
An In-depth Technical Guide to the 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway involving 2,4,7,10,13,16,19-docosaheptaenoyl-CoA, a key intermediate in the catabolism of docosahexaenoic acid (DHA). The metabolism of this very-long-chain polyunsaturated fatty acid is critical for maintaining lipid homeostasis and has implications for various physiological and pathological processes. This document details the core metabolic pathway, the enzymes involved, its regulation by signaling molecules, quantitative data, and detailed experimental protocols relevant to its study. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this specialized area of lipid metabolism.
Introduction
Docosahexaenoic acid (DHA, 22:6n-3) is an omega-3 polyunsaturated fatty acid (PUFA) of significant importance in neural tissues, the retina, and for overall human health.[1] The metabolic pathways governing its synthesis and degradation are complex and tightly regulated. While the anabolic pathway synthesizes DHA from shorter-chain precursors like α-linolenic acid, the catabolic pathway, which involves this compound, is crucial for its turnover and the generation of signaling molecules. This catabolic process primarily occurs in peroxisomes through a modified form of β-oxidation.[2][3] Understanding this pathway is essential for developing therapeutic strategies for metabolic disorders and diseases where DHA metabolism is implicated.
The Core Metabolic Pathway: Peroxisomal β-Oxidation of Docosahexaenoyl-CoA
The breakdown of the CoA ester of DHA, docosahexaenoyl-CoA, to this compound and its subsequent metabolism occurs within the peroxisome.[2][3] This pathway is a modified version of the classical β-oxidation spiral that handles saturated fatty acids. The presence of double bonds in DHA necessitates the action of auxiliary enzymes.
The key enzymatic steps are:
-
Acyl-CoA Oxidase: The first step is catalyzed by a straight-chain acyl-CoA oxidase (SCOX), which introduces a double bond between the α and β carbons, yielding 2-trans-4,7,10,13,16,19-docosaheptaenoyl-CoA.[2]
-
D-Bifunctional Protein (DBP): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It hydrates the double bond and then oxidizes the resulting hydroxyl group to a keto group.[2]
-
Peroxisomal Thiolase: Enzymes such as sterol carrier protein X (SCPx) catalyze the thiolytic cleavage of the 3-ketoacyl-CoA intermediate, releasing a molecule of acetyl-CoA and a shortened fatty acyl-CoA.[2]
-
Auxiliary Enzymes for Unsaturated Fatty Acids: Due to the presence of pre-existing double bonds in DHA, additional enzymes are required. The 2,4-dienoyl-CoA reductase is crucial for the metabolism of the resulting conjugated double bonds that are formed during the oxidation of PUFAs.[4][5] This enzyme reduces the 2,4-dienoyl-CoA intermediate to a 3-enoyl-CoA, which can then be isomerized and re-enter the β-oxidation spiral.[5]
This cycle of reactions is repeated, shortening the fatty acyl-CoA chain by two carbons with each turn.
Regulation of the Pathway: The Role of PPARα
The peroxisomal β-oxidation pathway is transcriptionally regulated, with the Peroxisome Proliferator-Activated Receptor alpha (PPARα) playing a central role.[6][7] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and their derivatives, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their expression.[6]
Key genes in the peroxisomal β-oxidation pathway that are regulated by PPARα include:
-
Acyl-CoA Oxidase (ACOX)
-
D-Bifunctional Protein (DBP)
-
Peroxisomal Thiolase[8]
DHA itself is a known ligand for PPARα, suggesting a feedback mechanism where high levels of DHA can induce its own catabolism.[2][9]
Quantitative Data
Quantitative data for the specific intermediate this compound is scarce in the literature. However, data for related enzymes and metabolites provide valuable context for understanding the flux through this pathway.
Table 1: Michaelis-Menten Constants (Km) for Peroxisomal 2,4-Dienoyl-CoA Reductase
| Substrate | Km (µM) | Source Organism | Reference |
| Hexadienoyl-CoA | High (relative to longer chains) | Human | [10] |
| Decadienoyl-CoA | Lower than Hexadienoyl-CoA | Human | [10] |
Table 2: Relative Abundance of Very-Long-Chain Fatty Acyl-CoAs in Mammalian Cells
| Fatty Acyl-CoA | RAW264.7 Cells (% of total) | MCF7 Cells (% of total) | Reference |
| > C20 | < 10% | > 50% | [11] |
Note: This table illustrates the significant variation in the pool of very-long-chain acyl-CoAs between different cell types, which can influence the metabolic flux through the peroxisomal β-oxidation pathway.
Table 3: Effect of DHA Treatment on EoL-1 Cell Viability
| DHA Concentration (µM) | Cell Viability (%) | Reference |
| 5 | 97 | [12] |
| 10 | 86 | [12] |
| 20 | 78 | [12] |
| 50 | 51 | [12] |
Note: This data indicates a dose-dependent effect of DHA on cell viability, which may be related to its metabolism and the production of downstream signaling molecules.
Experimental Protocols
Quantification of this compound and other Long-Chain Fatty Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of long-chain fatty acyl-CoAs from biological samples.
Objective: To quantify the levels of this compound and other relevant acyl-CoAs in tissues or cells.
Materials:
-
Tissue or cell samples
-
Internal standards (e.g., C17:0-CoA)
-
Acetonitrile (B52724), Methanol, Water (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521) or Formic acid
-
Solid Phase Extraction (SPE) cartridges (optional)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Sample Homogenization: Homogenize frozen tissue or cell pellets in a suitable extraction solvent (e.g., acetonitrile/methanol/water mixture) containing internal standards.[13]
-
Protein Precipitation: Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Solid Phase Extraction (Optional but Recommended): The supernatant can be further purified using SPE to remove interfering substances.[14]
-
LC Separation: Inject the extracted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium hydroxide or formic acid) and an organic component (e.g., acetonitrile or methanol).[1][15]
-
MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for each acyl-CoA of interest.[11][16]
-
Data Analysis: Quantify the amount of each acyl-CoA by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.
In Vitro Assay for Peroxisomal β-Oxidation
This protocol describes a method to measure the activity of peroxisomal β-oxidation in isolated peroxisomes or cell lysates.
Objective: To determine the rate of peroxisomal β-oxidation of a given fatty acyl-CoA substrate.
Materials:
-
Isolated peroxisomes or cell lysate
-
Substrate: radiolabeled (e.g., [1-¹⁴C]) or fluorescently labeled very-long-chain fatty acid (e.g., C24:0)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Cofactors: CoA, ATP, NAD+, FAD
-
Scintillation cocktail and counter (for radiolabeled substrates) or fluorescence plate reader (for fluorescent substrates)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cofactors, and the isolated peroxisomes or cell lysate.
-
Initiate Reaction: Add the labeled fatty acid substrate to start the reaction. Incubate at 37°C for a defined period.
-
Stop Reaction: Terminate the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins.
-
Separate Products: Centrifuge the mixture. The acid-soluble fraction will contain the chain-shortened, radiolabeled or fluorescent products (e.g., acetyl-CoA).
-
Quantification:
-
For radiolabeled substrates: Mix an aliquot of the acid-soluble supernatant with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
For fluorescent substrates: Measure the fluorescence of the supernatant using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Calculate Activity: Determine the rate of β-oxidation based on the amount of product formed per unit of time per amount of protein.
Conclusion
The metabolic pathway of this compound, as a central part of peroxisomal DHA catabolism, is a highly regulated and essential process for maintaining lipid balance. This guide has provided a detailed overview of the core pathway, its enzymatic machinery, and its regulation by PPARα. While specific quantitative data for the named intermediate remains an area for further investigation, the provided data on related metabolites and enzymes, along with detailed experimental protocols, offer a solid foundation for researchers and drug development professionals. A deeper understanding of this pathway will undoubtedly pave the way for novel therapeutic interventions in a range of metabolic and inflammatory diseases.
References
- 1. [PDF] Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα | Semantic Scholar [semanticscholar.org]
- 2. DHA attenuates postprandial hyperlipidemia via activating PPARα in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic network visualization eliminating node redundance and preserving metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of the peroxisomal beta-oxidation-dependent pathway by peroxisome proliferator-activated receptor alpha and kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]
- 8. Regulation of lipid metabolism - PPAR regulation of lipid metabolism Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 9. Are fish oil omega-3 long-chain fatty acids and their derivatives peroxisome proliferator-activated receptor agonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids* | Semantic Scholar [semanticscholar.org]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Role of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the endogenous role of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA, a key metabolic intermediate in the peroxisomal β-oxidation of the essential omega-3 fatty acid, docosahexaenoic acid (DHA). While not a widely recognized signaling molecule itself, its transient formation is critical for the maintenance of lipid homeostasis and the synthesis of bioactive DHA metabolites. This document details the biosynthesis of its precursor, DHA, through Sprecher's pathway, its formation during peroxisomal degradation, and the broader physiological context of very-long-chain fatty acids (VLCFAs). Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.
Introduction to Very-Long-Chain Fatty Acids (VLCFAs)
Very-long-chain fatty acids (VLCFAs) are fatty acids with a chain length of 20 carbons or more.[1][2][3] They are fundamental components of cellular lipids, including sphingolipids and glycerophospholipids, and also serve as precursors for various lipid mediators.[1][2][4] The metabolism of VLCFAs is crucial for numerous physiological processes, and genetic mutations in the enzymes responsible for their synthesis and degradation can lead to a variety of inherited diseases, such as ichthyosis, macular degeneration, myopathy, mental retardation, and demyelination.[1][2][3][5]
Docosahexaenoic acid (DHA, 22:6n-3) is a prominent VLCFA recognized for its critical roles in brain development, retinal function, and the resolution of inflammation.[5][6] The metabolism of DHA gives rise to a plethora of bioactive molecules, including resolvins, protectins, and maresins, which have potent anti-inflammatory and pro-resolving properties.[7][8][9] The focus of this guide, this compound, is an essential, albeit transient, intermediate in the metabolic processing of DHA.
Biosynthesis of Docosahexaenoic Acid (DHA): Sprecher's Pathway
The synthesis of DHA in mammals does not occur through a direct Δ4-desaturation of docosapentaenoic acid (DPA, 22:5n-3). Instead, it follows a more complex route known as Sprecher's pathway, which involves a series of elongation and desaturation steps in the endoplasmic reticulum, followed by a round of β-oxidation in the peroxisome.[10][11][12]
The key steps are as follows:
-
Elongation: 7,10,13,16,19-Docosapentaenoic acid (22:5n-3) is elongated to 9,12,15,18,21-tetracosapentaenoic acid (24:5n-3).[10]
-
Desaturation: 24:5n-3 is then desaturated at the 6th position to form 6,9,12,15,18,21-tetracosahexaenoic acid (24:6n-3).[10]
-
Peroxisomal Transport: The newly synthesized 24:6n-3 is preferentially transported to peroxisomes rather than being incorporated into membrane lipids.[13]
-
β-Oxidation: Within the peroxisome, 24:6n-3 undergoes one cycle of β-oxidation to yield 4,7,10,13,16,19-docosahexaenoic acid (DHA, 22:6n-3).[10][13]
This pathway highlights the intricate subcellular coordination required for the synthesis of this vital fatty acid.
Formation of this compound
The catabolism of DHA, like other fatty acids, occurs via β-oxidation. When peroxisomes are incubated with DHA, an interesting intermediate, 2-trans-4,7,10,13,16,19-docosaheptaenoic acid (22:7), accumulates.[13] This accumulation suggests that this molecule, in its CoA-esterified form (this compound), is a substrate for an enzyme that may be rate-limiting under certain conditions.
The formation of this intermediate is a key step in the peroxisomal β-oxidation of DHA. The continued degradation of this molecule is impaired due to a low activity of 2,4-dienoyl-CoA reductase towards this specific substrate.[13] This enzymatic bottleneck may facilitate the transport of DHA out of the peroxisomes for its incorporation into membrane lipids, thus regulating its cellular levels.[13]
Quantitative Data
Currently, there is a paucity of direct quantitative data on the cellular concentrations of this compound due to its transient nature. However, the metabolic rates of related enzymes in VLCFA metabolism have been studied.
| Enzyme/Process | Substrate | Product | Rate/Observation | Reference |
| Microsomal Elongation | 7,10,13,16,19-Docosapentaenoic acid (22:5n-3) | 9,12,15,18,21-Tetracosapentaenoic acid (24:5n-3) | Sequential chain-elongation observed | [10] |
| Microsomal Desaturation | 9,12,15,18,21-Tetracosapentaenoic acid (24:5n-3) | 6,9,12,15,18,21-Tetracosahexaenoic acid (24:6n-3) | Rates are similar to linoleate (B1235992) desaturation | [10] |
| Peroxisomal β-Oxidation | [1-¹⁴C]22:6(n-3) or [3-¹⁴C]24:6(n-3) | 2-trans-4,7,10,13,16,19-22:7 | Accumulation of the 22:7 product | [13] |
| 2,4-Dienoyl-CoA Reductase | Substrate from 22:6(n-3) | - | Low activity, suggesting it is rate-limiting | [13] |
Experimental Protocols
In Vitro Assay for Peroxisomal β-Oxidation of DHA
This protocol is adapted from the methodology described in studies of fatty acid metabolism.[13]
Objective: To measure the formation of 2-trans-4,7,10,13,16,19-docosaheptaenoic acid from DHA in isolated peroxisomes.
Materials:
-
Isolated rat liver peroxisomes
-
[1-¹⁴C]Docosahexaenoic acid
-
ATP, CoA, NAD+, FAD, MgCl₂
-
Incubation buffer (e.g., Tris-HCl, pH 8.0)
-
Quenching solution (e.g., KOH in ethanol)
-
Hexane (B92381) for extraction
-
HPLC system with a UV detector and radioactivity detector
Procedure:
-
Prepare a reaction mixture containing incubation buffer, cofactors (ATP, CoA, NAD+, FAD, MgCl₂), and isolated peroxisomes.
-
Initiate the reaction by adding [1-¹⁴C]Docosahexaenoic acid.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Saponify the lipids by heating.
-
Acidify the mixture and extract the fatty acids with hexane.
-
Evaporate the hexane and redissolve the residue in a suitable solvent.
-
Analyze the products by reverse-phase HPLC, monitoring for the elution of radiolabeled 2-trans-4,7,10,13,16,19-docosaheptaenoic acid.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Very Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DHA Metabolism: Targeting the Brain and Lipoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive metabolites of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism and functions of docosahexaenoic acid‐containing membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The metabolism of 7,10,13,16,19-docosapentaenoic acid to 4,7,10,13,16,19-docosahexaenoic acid in rat liver is independent of a 4-desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reevaluation of the pathway for the metabolism of 7,10,13, 16-docosatetraenoic acid to 4,7,10,13,16-docosapentaenoic acid in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA in Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,7,10,13,16,19-Docosaheptaenoyl-CoA, specifically identified as its trans-2 isomer (2-trans-4,7,10,13,16,19-docosaheptaenoyl-CoA), is a key metabolic intermediate in the peroxisomal β-oxidation pathway of docosahexaenoic acid (DHA; 22:6n-3). While not a final effector molecule in known signaling cascades, its transient accumulation provides a critical checkpoint in the metabolism of very-long-chain polyunsaturated fatty acids. This guide offers a comprehensive overview of its biochemistry, metabolic fate, and the experimental methodologies used to study this elusive acyl-CoA species.
The Role of this compound in DHA Metabolism
In mammals, the synthesis of DHA from shorter-chain fatty acid precursors does not involve a direct Δ4-desaturation. Instead, it follows a pathway that includes chain elongation and subsequent shortening via peroxisomal β-oxidation.[1][2] This process, often referred to as Sprecher's pathway, is crucial for maintaining adequate levels of DHA, a vital component of cell membranes, particularly in the brain and retina.
The final step in the biosynthesis of DHA involves a single round of β-oxidation of 24:6n-3 fatty acid within the peroxisomes.[3][4] During this process, 2-trans-4,7,10,13,16,19-docosaheptaenoyl-CoA emerges as a key intermediate. Its further metabolism is dependent on the enzyme 2,4-dienoyl-CoA reductase. However, studies have shown that this enzyme exhibits low activity towards this specific substrate, leading to its accumulation within the peroxisomes.[5][6] This accumulation suggests a potential regulatory role or a rate-limiting step in the overall pathway of DHA synthesis and degradation.
Signaling Pathways and Logical Relationships
The metabolic processing of this compound is intricately linked to the broader pathways of fatty acid metabolism. The following diagram illustrates the key steps in the peroxisomal β-oxidation of DHA precursors and the central position of this docosaheptaenoyl-CoA intermediate.
Quantitative Data
Currently, there is a notable absence of specific quantitative data in the literature detailing the physiological concentrations of this compound in various tissues and subcellular compartments. The transient nature and low abundance of this intermediate make its quantification challenging. However, relative quantification can be achieved through advanced mass spectrometry techniques.
| Parameter | Value | Tissue/Cell Type | Method | Reference |
| Relative Accumulation | Accumulates during incubation of peroxisomes with [1-¹⁴C]22:6(n-3) or [3-¹⁴C]24:6(n-3) | Rat Liver Peroxisomes | Radiometric Assay | [5] |
| Enzyme Activity | Low activity of 2,4-dienoyl-CoA reductase towards 2-trans-4,7,10,13,16,19-docosaheptaenoyl-CoA compared to other substrates | Not specified | Enzymatic Assay | [5][6] |
Experimental Protocols
In Vitro Peroxisomal β-Oxidation Assay
This protocol is adapted from general methods for assessing peroxisomal β-oxidation and can be tailored to study the metabolism of DHA precursors and the formation of this compound.
Objective: To measure the rate of peroxisomal β-oxidation of radiolabeled 24:6(n-3)-CoA and to detect the accumulation of intermediates.
Materials:
-
Isolated rat liver peroxisomes
-
[1-¹⁴C]24:6(n-3)-CoA (custom synthesis)
-
Reaction buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM ATP, 10 mM CoA, 10 mM NAD+, 2 mM FAD, 10 mM MgCl₂, 1 mM L-carnitine)
-
Scintillation cocktail and vials
-
HPLC system with a radiodetector
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and isolated peroxisomes (approximately 50-100 µg of protein).
-
Initiate the reaction by adding [1-¹⁴C]24:6(n-3)-CoA to a final concentration of 10-50 µM.
-
Incubate the mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
Analyze the supernatant for acid-soluble radioactivity (representing β-oxidation products like acetyl-CoA) using liquid scintillation counting.
-
For intermediate analysis, stop the reaction with an organic solvent (e.g., chloroform:methanol 2:1), extract the lipids and acyl-CoAs, and analyze by reverse-phase HPLC with radiodetection to identify and quantify the accumulation of ¹⁴C-labeled this compound.
Quantification of Acyl-CoAs by LC-MS/MS
This protocol outlines a general approach for the sensitive and specific quantification of acyl-CoA species, which can be optimized for this compound.
Objective: To quantify the levels of this compound in biological samples.
Materials:
-
Tissue or cell samples
-
Internal standard (e.g., a ¹³C-labeled or odd-chain polyunsaturated acyl-CoA)
-
Acetonitrile (B52724), methanol, water (LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
UPLC-Triple Quadrupole Mass Spectrometer
Procedure:
-
Homogenize the tissue or lyse the cells in a suitable buffer on ice.
-
Spike the homogenate with the internal standard.
-
Precipitate proteins with an organic solvent (e.g., acetonitrile).
-
Centrifuge and collect the supernatant.
-
Perform solid-phase extraction to enrich for acyl-CoAs. Elute the acyl-CoAs with an appropriate solvent mixture.
-
Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.
-
Inject the sample into the UPLC-MS/MS system.
-
Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the target acyl-CoA using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be a characteristic fragment (e.g., the phosphopantetheine moiety).
-
Calculate the concentration of the target analyte based on the peak area ratio to the internal standard.
Conclusion
This compound is a critical, albeit transient, intermediate in the final stages of DHA biosynthesis within peroxisomes. Its accumulation, due to the substrate specificity of 2,4-dienoyl-CoA reductase, highlights a potential regulatory node in the metabolism of very-long-chain polyunsaturated fatty acids. Further research, particularly focusing on the development of sensitive and specific quantification methods and the elucidation of the precise kinetic parameters of the enzymes involved, is necessary to fully understand its role in cellular lipid homeostasis. The experimental approaches outlined in this guide provide a framework for researchers to investigate this and other challenging aspects of fatty acid metabolism, with potential implications for the development of therapeutic strategies targeting lipid-related disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dienoyl-CoA reductase from Escherichia coli is a novel iron-sulfur flavoprotein that functions in fatty acid beta-oxidation. | Semantic Scholar [semanticscholar.org]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Architects: A Technical Guide to the Discovery and Characterization of Novel Polyunsaturated Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyunsaturated fatty acyl-coenzyme A's (PUFA-CoAs) are the activated, high-energy intermediates of polyunsaturated fatty acids, placing them at the crux of lipid metabolism and cellular signaling. While their precursors, the free fatty acids, are extensively studied for their roles in health and disease, the direct functions and diversity of PUFA-CoAs are only beginning to be unraveled. The discovery of novel PUFA-CoAs and the enzymes that synthesize them is a burgeoning field, promising new therapeutic targets for metabolic diseases, inflammatory conditions, and cancer. This technical guide provides an in-depth overview of the methodologies for discovering and characterizing these pivotal molecules, using a recent case study to illustrate the experimental workflow, and explores the intricate signaling pathways they command.
Section 1: A Modern Workflow for Discovery
The identification of novel PUFA-CoAs or the enzymes that produce them relies on a multi-disciplinary approach, integrating genomics, molecular biology, and advanced analytical chemistry. A prime example is the recent characterization of a long-chain polyunsaturated fatty acid acyl-coenzyme A synthetase from the diatom Thalassiosira pseudonana (TpLACSA), an enzyme that plays a key role in the accumulation of beneficial PUFAs.[1][2]
The workflow for such a discovery can be generalized as follows:
Section 2: Quantitative Data Presentation
Quantitative analysis is crucial for understanding the abundance and enzymatic production of PUFA-CoAs. The following tables summarize data from the characterization of the diatom Thalassiosira pseudonana and its novel acyl-CoA synthetase, TpLACSA.[2]
Table 1: Fatty Acid and Acyl-CoA Profile of Thalassiosira pseudonana
| Fatty Acid/Acyl-CoA Species | Fatty Acid Composition (%) | Acyl-CoA Pool Composition (%) |
| 14:0 | 7.8 | 9.7 |
| 16:0 | 21.4 | 22.5 |
| 16:1n-7 | 20.9 | 24.1 |
| 18:4n-3 | 4.1 | 3.2 |
| 20:5n-3 (EPA) | 19.5 | 29.8 |
| 22:6n-3 (DHA) | 3.2 | 1.8 |
| Others | 23.1 | 8.9 |
Table 2: Substrate Specificity of Recombinant TpLACSA Enzyme
| PUFA Substrate | Specific Activity (nmol/min/mg protein) |
| 16:0 | 15.3 ± 1.2 |
| 18:1n-9 | 25.6 ± 2.1 |
| 18:3n-3 | 35.8 ± 3.5 |
| 20:4n-6 (ARA) | 45.1 ± 4.2 |
| 20:5n-3 (EPA) | 68.7 ± 5.9 |
| 22:6n-3 (DHA) | 85.4 ± 7.3 |
Section 3: Detailed Experimental Protocols
The following protocols are synthesized from established methods for the analysis and characterization of acyl-CoAs and their synthetases.
Protocol 1: Extraction and Quantification of Acyl-CoAs by LC-MS/MS
This protocol provides a robust method for the extraction and analysis of a broad range of acyl-CoA species from biological samples.
-
Sample Preparation:
-
Flash-freeze approximately 50-100 mg of tissue or a cell pellet in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen sample in 1 mL of ice-cold extraction solvent (e.g., 2:2:1 acetonitrile/methanol (B129727)/water).
-
Include an internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA (e.g., C17:0-CoA), for absolute quantification.
-
-
Extraction:
-
Vortex the homogenate vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Transfer the supernatant to a new tube and dry completely under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of an appropriate solvent (e.g., 5% methanol in water).
-
Inject the sample onto a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Use a gradient elution with mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile/water).
-
Perform mass spectrometry in positive ion mode using Multiple Reaction Monitoring (MRM) for targeted quantification. The characteristic neutral loss of 507 Da (panto-P-ADP) is often used for acyl-CoA detection.
-
Protocol 2: Functional Characterization of a Novel Acyl-CoA Synthetase
This protocol outlines the steps to functionally validate a candidate PUFA-CoA synthetase gene, based on the methods used for TpLACSA.[1][2]
-
Cloning and Heterologous Expression:
-
Amplify the full-length coding sequence of the candidate gene from cDNA using PCR.
-
Clone the PCR product into a suitable yeast expression vector (e.g., pYES2).
-
Transform the expression vector into a laboratory strain of Saccharomyces cerevisiae.
-
-
Fatty Acid Feeding Experiments:
-
Grow the transformed yeast in induction medium (e.g., containing galactose) to express the recombinant protein.
-
Supplement the culture medium with various PUFAs (e.g., EPA, DHA) to a final concentration of 50-100 µM.
-
After a period of incubation (e.g., 24-48 hours), harvest the yeast cells.
-
Analyze the acyl-CoA pool of the yeast cells using the LC-MS/MS protocol described above to determine if the novel enzyme can activate the supplemented PUFAs.
-
-
In Vitro Enzyme Activity Assay:
-
Prepare a crude protein extract from the transformed yeast cells.
-
Set up a reaction mixture containing buffer, ATP, MgCl₂, CoA, and the PUFA substrate.
-
Initiate the reaction by adding the protein extract.
-
Incubate at a controlled temperature (e.g., 30°C).
-
Stop the reaction at various time points by adding an acidic solution.
-
Quantify the resulting PUFA-CoA product using LC-MS/MS to determine the specific activity of the enzyme.
-
Section 4: Signaling Roles of Docosahexaenoyl-CoA (DHA-CoA)
Once synthesized, PUFA-CoAs are not merely metabolic intermediates. They and their derivatives can act as potent signaling molecules. Docosahexaenoic acid (DHA), the preferred substrate for the TpLACSA enzyme, is a powerful modulator of cellular signaling, in part through its conversion to DHA-CoA. DHA itself is an endogenous ligand for the Retinoid X Receptor (RXR), a nuclear receptor that influences gene transcription.[3][4] Furthermore, the metabolism of DHA is intricately linked to ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation.[1][5]
The signaling pathway below illustrates how DHA, upon its activation to DHA-CoA, can influence cellular fate through these two distinct mechanisms.
Conclusion and Future Perspectives
The discovery of novel PUFA-CoAs and their biosynthetic pathways is critical for advancing our understanding of lipid metabolism and its role in human health. The integration of genomics with advanced mass spectrometry has created a powerful engine for identifying new enzymes and their products. As demonstrated by the characterization of the diatom acyl-CoA synthetase, organisms from diverse environments represent a rich, untapped resource for novel biocatalysts. Future research will likely focus on high-throughput screening methods to accelerate these discoveries and on sophisticated lipidomic techniques to map the spatial and temporal distribution of these molecules within cells. For drug development professionals, these novel enzymes and the signaling pathways regulated by their PUFA-CoA products represent a promising new frontier for therapeutic intervention.
References
- 1. Free docosahexaenoic acid promotes ferroptotic cell death via lipoxygenase dependent and independent pathways in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Retinoid X receptor activation is essential for docosahexaenoic acid protection of retina photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docosahexaenoic acid, a ligand for the retinoid X receptor in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthetic deficiency of docosahexaenoic acid causes nonalcoholic fatty liver disease and ferroptosis-mediated hepatocyte injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Putative Functions of Highly Unsaturated Fatty Acids
An In-depth Technical Guide on the
Introduction
While the term "hepta-unsaturated fatty acids" (denoting seven double bonds) does not correspond to a commonly recognized and extensively studied class of fatty acids in current scientific literature, the broader category of Highly Unsaturated Fatty Acids (HUFAs) is of profound interest in biomedical research and drug development. HUFAs are polyunsaturated fatty acids (PUFAs) with 20 or more carbon atoms and three or more double bonds. This guide will provide a comprehensive overview of the putative functions of HUFAs, with a particular focus on docosahexaenoic acid (DHA; 22:6n-3), the most unsaturated fatty acid prominent in human physiology. We will delve into their roles in cellular signaling, present quantitative data, detail relevant experimental protocols, and visualize key pathways to provide a thorough resource for researchers, scientists, and drug development professionals.
HUFAs are integral components of cell membranes and precursors to potent signaling molecules. Their functions are diverse and impact numerous physiological systems.
1. Neurological and Retinal Function:
DHA is a primary structural component of the human brain, cerebral cortex, and retina.[1] It constitutes approximately 40% of the total PUFAs in the brain and is particularly abundant in the grey matter and retinal membranes.[1][2] Its roles include:
-
Supporting Neuronal Conduction: As a major component of neuronal membranes, DHA is crucial for supporting neuronal conduction and the optimal functioning of membrane proteins like receptors and enzymes.[1]
-
Vision: DHA is selectively incorporated into retinal cell membranes, highlighting its critical role in visual function.[3]
-
Cognitive Benefits: Consumption of DHA is linked to numerous physiological benefits, including improved cognition.[1]
2. Cardiovascular Health:
Omega-3 HUFAs, particularly eicosapentaenoic acid (EPA) and DHA, have well-documented cardiovascular benefits:
-
Reduction of Cardiovascular Disease Risk: A large body of evidence suggests that higher intakes of n-3 fatty acids are associated with a reduced risk of various forms of cardiovascular disease (CVD), especially sudden cardiovascular death.[4]
-
Improved Lipid Profiles: DHA supplementation has been shown to improve high-density lipoprotein (HDL) cholesterol and lower total cholesterol.[1]
-
Blood Pressure Regulation: DHA contributes to the lowering of blood pressure levels.[1]
-
Anti-inflammatory and Anti-thrombotic Effects: N-3 HUFAs can inhibit the synthesis of pro-inflammatory cytokines and reduce the aggregational properties of blood platelets.[4]
3. Anti-inflammatory and Immunomodulatory Roles:
HUFAs are potent modulators of the inflammatory response.
-
Eicosanoid Balance: HUFAs compete with the omega-6 fatty acid arachidonic acid (AA) for the same metabolic enzymes. Eicosanoids derived from AA are generally more potent mediators of inflammation than those derived from EPA and DHA.[5] Higher concentrations of EPA and DHA shift the balance towards a less inflammatory state.[5]
-
Inhibition of Pro-inflammatory Cytokines: N-3 HUFAs can inhibit the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1 (IL-1), and IL-2.[4]
-
Specialized Pro-resolving Mediators (SPMs): DHA and EPA are precursors to resolvins, protectins, and maresins, which are families of potent anti-inflammatory and pro-resolving lipid mediators.
4. Regulation of Gene Expression:
HUFAs can influence the expression of genes involved in various metabolic pathways.
-
Peroxisome Proliferator-Activated Receptors (PPARs): HUFAs are natural ligands for PPARs, a family of nuclear receptors that regulate the expression of genes involved in fatty acid oxidation.[6]
-
Sterol Regulatory Element-Binding Protein-1 (SREBP-1): HUFAs can suppress the maturation of SREBP-1, a key transcription factor for genes involved in fatty acid synthesis, thereby reducing lipogenesis.[6]
5. Other Putative Functions:
Recent research has uncovered additional roles for HUFAs that are not mediated by eicosanoids. These include:
-
Modulation of ion channels.[6]
-
Inhibition of DNA polymerase.[6]
-
Regulation of endocytosis and exocytosis.[6]
Quantitative Data on Highly Unsaturated Fatty Acids
The following tables summarize key quantitative data related to HUFAs.
Table 1: Representative Distribution of DHA in Human Tissues
| Tissue | DHA Content (% of total fatty acids) | Reference |
| Brain (Gray Matter) | ~15% | [1] |
| Retina | >50% (in photoreceptor outer segments) | [1] |
| Sperm | High Concentrations | [7] |
| Plasma | 0.52-7.5% | [2] |
Table 2: Effects of Omega-3 HUFA Supplementation on Cardiovascular Risk Factors
| Parameter | Effect | Reference |
| Triglycerides | Significant Reduction | [4][8] |
| Blood Pressure | Modest Reduction | [1] |
| HDL Cholesterol | Increase | [1] |
| Platelet Aggregation | Inhibition | [7] |
Signaling Pathways Involving Highly Unsaturated Fatty Acids
The biological effects of HUFAs are mediated through complex signaling pathways.
1. Biosynthesis of EPA and DHA from Alpha-Linolenic Acid (ALA):
Humans can synthesize EPA and DHA from the essential fatty acid ALA, though the conversion is inefficient. This pathway involves a series of desaturation and elongation reactions.
References
- 1. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Essential Fatty Acids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. ahajournals.org [ahajournals.org]
- 5. Omega-3 Fatty Acids - Health Professional Fact Sheet [ods.od.nih.gov]
- 6. Metabolism and functions of highly unsaturated fatty acids: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiological function of Docosahexaenoic acid_Chemicalbook [chemicalbook.com]
- 8. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA and DHA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of cellular membranes, particularly in the brain and retina, and a precursor to potent signaling molecules. Its de novo synthesis in mammals is a complex process involving a series of elongation and desaturation reactions, culminating in peroxisomal β-oxidation. This guide provides a detailed exploration of the synthesis of DHA, with a particular focus on the role of its activated form, 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA. We will delve into the established and alternative biosynthetic pathways, the key enzymes and their kinetics, and the intricate regulatory networks that govern DHA homeostasis. Furthermore, this document offers detailed experimental protocols for the analysis of fatty acids and acyl-CoAs, enzymatic assays, and cell-based studies, alongside a compilation of quantitative data to support further research and drug development in this field.
Introduction to DHA and its Significance
Docosahexaenoic acid (DHA; 22:6n-3) is a 22-carbon omega-3 polyunsaturated fatty acid (PUFA) that plays a vital role in human health. It is a primary structural component of the cerebral cortex, retina, and other neural tissues. Beyond its structural role, DHA and its derivatives are involved in a myriad of physiological processes, including the resolution of inflammation, neuroprotection, and the regulation of gene expression. While dietary intake of preformed DHA from sources like fatty fish is the most direct way to increase its levels, the endogenous synthesis from the essential fatty acid α-linolenic acid (ALA; 18:3n-3) is a crucial metabolic pathway.
Biosynthesis of Docosahexaenoic Acid (DHA)
The synthesis of DHA from ALA is a multi-step process that occurs across different cellular compartments, primarily the endoplasmic reticulum and peroxisomes. The most well-established route is the "Sprecher pathway".
The Sprecher Pathway
The Sprecher pathway involves a series of desaturation and elongation steps in the endoplasmic reticulum, followed by a final chain-shortening step in the peroxisome. The key intermediate in this pathway is this compound, the activated form of DHA.
The steps are as follows:
-
Δ6 Desaturation: α-Linolenic acid (ALA; 18:3n-3) is converted to Stearidonic acid (SDA; 18:4n-3) by the enzyme Δ6-desaturase (FADS2).
-
Elongation: SDA is elongated to Eicosatetraenoic acid (ETA; 20:4n-3) by fatty acid elongase 5 (ELOVL5).
-
Δ5 Desaturation: ETA is then desaturated to Eicosapentaenoic acid (EPA; 20:5n-3) by Δ5-desaturase (FADS1).
-
Elongation: EPA is further elongated to Docosapentaenoic acid (DPA; 22:5n-3) by fatty acid elongase 2 (ELOVL2).
-
Elongation to Tetracosapentaenoic acid: DPA is elongated to Tetracosapentaenoic acid (24:5n-3) by ELOVL2 .
-
Δ6 Desaturation: Tetracosapentaenoic acid is desaturated to Tetracosahexaenoic acid (24:6n-3) by Δ6-desaturase .
-
Peroxisomal β-oxidation: Tetracosahexaenoyl-CoA is transported to the peroxisome where it undergoes one cycle of β-oxidation to yield This compound and acetyl-CoA. This final step is catalyzed by a suite of peroxisomal enzymes including Acyl-CoA oxidase 1 (ACOX1), D-bifunctional protein (DBP), and 3-ketoacyl-CoA thiolase.[1]
Alternative Pathways
While the Sprecher pathway is considered the primary route in mammals, other pathways have been identified in different organisms:
-
Δ4-Desaturase Pathway: Some microorganisms and lower eukaryotes possess a Δ4-desaturase that can directly convert DPA (22:5n-3) to DHA (22:6n-3).
-
Anaerobic Polyketide Synthase (PKS) Pathway: Certain marine microbes utilize a distinct anaerobic pathway involving a polyketide synthase-like enzymatic complex to produce DHA.
The Central Role of this compound
This compound is the immediate product of the peroxisomal β-oxidation of Tetracosahexaenoyl-CoA. As the activated form of DHA, it is a key metabolic hub. It can be:
-
Incorporated into Complex Lipids: It serves as the substrate for acyltransferases that incorporate DHA into phospholipids (B1166683) (e.g., phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine) and triacylglycerols for membrane synthesis and energy storage.
-
Transported out of the Peroxisome: Once synthesized, it is exported from the peroxisome to be utilized in other cellular compartments.
The regulation of its fate is critical for maintaining cellular DHA homeostasis. When 22:6(n-3) is produced from 24:6(n-3), its further degradation within the peroxisome is hindered due to the low activity of 2,4-dienoyl-CoA reductase with this substrate.[2] This kinetic bottleneck likely facilitates the transport of 22:6(n-3) out of the peroxisome for its rapid incorporation into membrane lipids.[2]
Key Enzymes in DHA Synthesis and Their Kinetics
The efficiency of DHA synthesis is determined by the activity of several key enzymes.
| Enzyme | Gene | Substrate | Product | Apparent K_m (µM) | Apparent V_max (pmol/min/mg protein) |
| Δ6-Desaturase | FADS2 | α-Linolenic acid (18:3n-3) | Stearidonic acid (18:4n-3) | 24.5 | 24.4 |
| Tetracosapentaenoic acid (24:5n-3) | Tetracosahexaenoic acid (24:6n-3) | - | - | ||
| Δ5-Desaturase | FADS1 | Eicosatetraenoic acid (20:4n-3) | Eicosapentaenoic acid (20:5n-3) | 3.9 | 9.1 |
| Elongase 5 | ELOVL5 | Stearidonic acid (18:4n-3) | Eicosatetraenoic acid (20:4n-3) | - | - |
| Elongase 2 | ELOVL2 | Eicosapentaenoic acid (20:5n-3) | Docosapentaenoic acid (22:5n-3) | - | - |
| Docosapentaenoic acid (22:5n-3) | Tetracosapentaenoic acid (24:5n-3) | - | - | ||
| Peroxisomal β-oxidation enzymes | ACOX1, DBP, etc. | Tetracosahexaenoyl-CoA (24:6n-3-CoA) | Docosahexaenoyl-CoA (22:6n-3-CoA) | - | - |
Note: Kinetic data for human fetal liver desaturases.[3] Kinetic parameters for elongases and peroxisomal enzymes are less well-defined in the literature.
Regulation of DHA Synthesis: The Role of PPARα
The synthesis of DHA is tightly regulated by a network of transcription factors, with the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) playing a central role. PPARα is a ligand-activated transcription factor that is highly expressed in the liver, a primary site of DHA synthesis.
Activation of PPARα
PPARα is activated by fatty acids and their derivatives, including DHA itself. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes.
PPARα Target Genes in DHA Synthesis
PPARα upregulates the expression of several genes involved in fatty acid catabolism and the DHA synthesis pathway, including:
-
Acyl-CoA Oxidases (e.g., ACOX1): The rate-limiting enzyme in peroxisomal β-oxidation.
-
D-bifunctional protein (DBP): Possesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
-
Fatty Acid Transport Proteins: Facilitate the uptake of fatty acids into cells and their transport to peroxisomes.
-
Fatty Acid Desaturases (FADS1 and FADS2): While primarily regulated by SREBP-1c, there is evidence for PPARα involvement.
-
Elongases (ELOVL): Also show some regulation by PPARα.
This coordinated upregulation of genes involved in fatty acid oxidation and synthesis ensures a balanced metabolic response to changes in dietary lipid intake.
Quantitative Data on DHA and Precursor Levels
The distribution of DHA and its precursors varies significantly between tissues, reflecting their different metabolic roles.
| Fatty Acid | Liver (nmol/g) | Brain (nmol/g) | Plasma (nmol/mL) | Heart (nmol/g) |
| DHA (22:6n-3) | ~33 | ~11.4-17.6 | ~0.1-0.2 | ~50 |
| DPA (22:5n-3) | ~30 | ~0.5 | ~0.05 | ~10 |
| EPA (20:5n-3) | ~20 | ~0.1 | ~0.05 | ~5 |
| ALA (18:3n-3) | ~10 | ~0.05 | ~0.02 | ~2 |
Note: These are approximate values derived from various studies in rats and may vary depending on diet and other factors.[4][5][6]
Experimental Protocols
Quantification of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of total fatty acid composition in biological samples.
Materials and Reagents:
-
Chloroform/Methanol (B129727) (2:1, v/v)
-
0.9% NaCl solution
-
Boron trifluoride (BF₃) in methanol (14%)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., C17:0 or C23:0)
-
GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)
Procedure:
-
Lipid Extraction (Folch Method): a. Homogenize the tissue sample in 20 volumes of chloroform/methanol (2:1, v/v). b. Add the internal standard. c. Agitate for 20 minutes and then centrifuge to separate the phases. d. Wash the organic phase with 0.2 volumes of 0.9% NaCl solution. e. Collect the lower organic phase and dry it under a stream of nitrogen.
-
Transesterification to Fatty Acid Methyl Esters (FAMEs): a. Add 2 mL of 14% BF₃ in methanol to the dried lipid extract. b. Heat at 100°C for 30 minutes in a sealed tube. c. Cool to room temperature and add 1 mL of water and 2 mL of hexane. d. Vortex vigorously and centrifuge to separate the phases. e. Collect the upper hexane layer containing the FAMEs. f. Dry the hexane extract over anhydrous sodium sulfate.
-
GC-MS Analysis: a. Inject 1 µL of the FAME extract into the GC-MS. b. Use a temperature program suitable for separating C18-C24 PUFAs. c. Identify FAMEs based on their retention times and mass spectra compared to known standards. d. Quantify the fatty acids by comparing their peak areas to the peak area of the internal standard.
Quantification of Long-Chain Fatty Acyl-CoAs by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of long-chain fatty acyl-CoAs.
Materials and Reagents:
-
Acetonitrile
-
Isopropanol
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
LC-MS/MS system with a C18 reversed-phase column and a triple quadrupole mass spectrometer
Procedure:
-
Extraction: a. Homogenize frozen tissue powder in a cold extraction solution (e.g., isopropanol/water with internal standards). b. Centrifuge at high speed at 4°C. c. Collect the supernatant containing the acyl-CoAs.
-
LC-MS/MS Analysis: a. Inject the extract onto the LC-MS/MS system. b. Use a gradient elution with a mobile phase containing ammonium hydroxide to improve peak shape. c. Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode. d. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA species. e. Quantify the acyl-CoAs by comparing the peak areas of the endogenous compounds to their corresponding stable isotope-labeled internal standards.
Assay for Δ5/Δ6-Desaturase Activity
This protocol measures the activity of Δ5 and Δ6 desaturases in microsomal preparations.
Materials and Reagents:
-
Microsomal protein fraction isolated from liver or cultured cells
-
Radiolabeled fatty acid substrate (e.g., [¹⁴C]-linoleic acid for Δ6-desaturase, [¹⁴C]-eicosatrienoic acid for Δ5-desaturase)
-
NADH
-
ATP
-
Coenzyme A
-
MgCl₂
-
Bovine Serum Albumin (BSA)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
HPLC system with a radioactivity detector
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the microsomal protein, reaction buffer, NADH, ATP, Coenzyme A, MgCl₂, and BSA. b. Pre-incubate at 37°C for 5 minutes. c. Initiate the reaction by adding the radiolabeled fatty acid substrate.
-
Incubation: a. Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination and Saponification: a. Stop the reaction by adding a strong base (e.g., KOH in ethanol). b. Saponify the lipids by heating at 70°C for 30 minutes.
-
Fatty Acid Extraction: a. Acidify the reaction mixture with HCl. b. Extract the fatty acids with hexane. c. Dry the hexane extract under nitrogen.
-
HPLC Analysis: a. Resuspend the fatty acids in a suitable solvent. b. Inject onto a reversed-phase HPLC column. c. Separate the substrate and product fatty acids using an appropriate gradient. d. Quantify the amount of radioactive product formed using the radioactivity detector. e. Calculate the enzyme activity as pmol of product formed per minute per mg of microsomal protein.
Cell-Based Assay for Studying Regulation of DHA Synthesis
This protocol allows for the investigation of how different compounds (e.g., fatty acids, drugs) regulate the expression of genes involved in DHA synthesis in cultured hepatocytes.
Materials and Reagents:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Fatty acid-free BSA
-
Test compounds (e.g., ALA, DHA, PPARα agonists)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for cDNA synthesis
-
Primers for target genes (e.g., FADS1, FADS2, ELOVL2, ACOX1) and a housekeeping gene
-
Real-time quantitative PCR (qPCR) system
Procedure:
-
Cell Culture and Treatment: a. Culture hepatocytes to 70-80% confluency. b. Prepare treatment media containing the test compounds complexed to fatty acid-free BSA. c. Replace the culture medium with the treatment media and incubate for a specified time (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis: a. Harvest the cells and extract total RNA using a suitable method. b. Assess RNA quality and quantity. c. Synthesize cDNA from the RNA.
-
qPCR Analysis: a. Perform qPCR using primers for the target genes and a housekeeping gene for normalization. b. Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to a control group.
Signaling Pathways and Experimental Workflows
DHA Synthesis Pathway (Sprecher Pathway)
Caption: The Sprecher pathway for DHA synthesis from α-linolenic acid.
PPARα Signaling Pathway in DHA Synthesis Regulation
Caption: PPARα signaling pathway regulating genes in DHA synthesis.
Experimental Workflow for Fatty Acid Analysis
Caption: Workflow for the analysis of fatty acids by GC-MS.
Conclusion
The synthesis of DHA is a complex and highly regulated metabolic process that is essential for human health. This compound stands as a central intermediate in this pathway, linking the elongation and desaturation reactions in the endoplasmic reticulum to the final chain-shortening step in the peroxisome. A thorough understanding of the enzymes, regulatory mechanisms, and analytical methodologies presented in this guide is crucial for researchers and drug development professionals seeking to modulate DHA levels for therapeutic benefit. Future research should focus on further elucidating the kinetic properties of the key enzymes and the intricate interplay of the signaling networks that govern this vital biosynthetic pathway.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta6- and delta5-desaturase activities in the human fetal liver: kinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altered Essential Fatty Acid Metabolism and Composition in Rat Liver, Plasma, Heart and Brain After Microalgal DHA Addition to the Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal of docosahexaenoic acid deficiency in the rat brain, retina, liver, and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAN THE RAT LIVER MAINTAIN NORMAL BRAIN DHA METABOLISM IN THE ABSENCE OF DIETARY DHA? - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence and Analysis of Long-Chain Polyunsaturated Acyl-CoA Esters
Focus: While the specific molecule 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA is not documented as a naturally occurring compound in current scientific literature, this guide will focus on its closest, biologically significant analogue: Docosahexaenoyl-CoA (DHA-CoA) . This document provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core aspects of DHA-CoA, a critical intermediate in the metabolism of the essential omega-3 fatty acid, docosahexaenoic acid (DHA).
Introduction to Docosahexaenoyl-CoA (DHA-CoA)
Docosahexaenoic acid (DHA, 22:6n-3) is a primary structural component of the human brain, cerebral cortex, skin, and retina.[1][2] Its activated form, Docosahexaenoyl-CoA (DHA-CoA), is the thioester of DHA and Coenzyme A. This activation is a prerequisite for its entry into numerous metabolic pathways, including esterification into complex lipids (e.g., phospholipids (B1166683) and triglycerides), retroconversion to other fatty acids like eicosapentaenoic acid (EPA), and beta-oxidation for energy production.[3][4] Understanding the metabolism and quantification of DHA-CoA is crucial for research into neuroscience, metabolic diseases, and inflammatory conditions.
The structure requested by the user, this compound, features a conjugated diene system (at positions 2 and 4). While conjugated fatty acids are found in nature, such as conjugated linoleic acids (CLAs) produced by certain bacteria, this specific arrangement in a C22 very-long-chain fatty acid is not a known feature of mammalian fatty acid metabolism.[5][6][7] The biosynthesis of DHA in mammals proceeds through a series of non-conjugated double bonds.[1][8][9]
Natural Occurrence and Biosynthesis of DHA-CoA
DHA must be obtained from dietary sources (e.g., fatty fish, algae oil) or synthesized endogenously from its precursor, α-linolenic acid (ALA), through a series of elongation and desaturation reactions primarily in the endoplasmic reticulum.[1][3][10] The final step to produce DHA from its immediate C24 precursor involves a cycle of peroxisomal beta-oxidation.[8][11]
Once inside the cell, free DHA is activated to DHA-CoA by acyl-CoA synthetase (ACS) enzymes. This reaction is ATP-dependent and forms the crucial thioester bond.
Key Biosynthetic Steps:
-
Dietary Intake/Endogenous Synthesis: DHA is made available in the cell.
-
Activation: DHA is converted to DHA-CoA by an Acyl-CoA Synthetase.
-
DHA + CoA + ATP → DHA-CoA + AMP + PPi
-
-
Metabolic Fates: DHA-CoA is then available for various cellular pathways.
Quantitative Data
The concentration of specific acyl-CoA species is tightly regulated and varies between tissues and subcellular compartments. Quantifying these low-abundance molecules is challenging but essential for understanding metabolic fluxes. Below is a summary of representative data related to long-chain acyl-CoAs.
| Parameter | Organism/Tissue | Method | Finding | Reference |
| Acyl-CoA Profile | Mouse Liver | Flow-Injection Tandem MS | A comprehensive profile of long, medium, and short-chain acyl-CoAs was identified, demonstrating the complexity of the acyl-CoA pool in tissue. | [12] |
| Subcellular Acyl-CoA | Human Cell Culture | LC-MS with Isotope Labeling | Developed a method (SILEC-SF) to measure distinct acyl-CoA profiles in subcellular compartments like the nucleus and mitochondria, revealing unique metabolic states. | [13] |
| DHA Content | Salmon (cooked) | GC-MS | Contains 500–1500 mg DHA per 100 grams of tissue. This DHA is a primary source for cellular DHA-CoA synthesis. | [1] |
| DHA in Fish Oil | Commercial Capsules | GC-MS | Quantitative analysis showed DHA content ranged from approx. 23% to 89% of detected fatty acids, depending on the product. | [14] |
Experimental Protocols
The analysis of long-chain acyl-CoAs like DHA-CoA requires specialized extraction and sensitive analytical techniques due to their low abundance and amphipathic nature.[15][16]
Protocol 1: Extraction of Acyl-CoAs from Tissue
This protocol is adapted from established methods for acyl-CoA extraction.[12][16]
Objective: To extract the acyl-CoA pool from frozen tissue while preserving the integrity of the thioester bond.
Materials:
-
Frozen tissue powder (~50 mg)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
100 mM KH₂PO₄ buffer
-
2-Propanol
-
Saturated (NH₄)₂SO₄
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Homogenize the frozen tissue powder in 2 mL of cold 100 mM KH₂PO₄ buffer containing a known amount of internal standard.
-
Add 2.0 mL of 2-propanol and homogenize again thoroughly.
-
Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.
-
Vortex the mixture vigorously for 5 minutes to ensure protein precipitation and phase separation.
-
Centrifuge at ~2,000 x g for 5 minutes.
-
Carefully collect the upper phase, which contains the acyl-CoAs.
-
The extract is now ready for purification (e.g., solid-phase extraction) and/or direct analysis by LC-MS/MS.
Protocol 2: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual acyl-CoA species.[17][18]
Instrumentation:
-
UHPLC system with a C18 reversed-phase column
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or QTOF)
Procedure:
-
Chromatographic Separation: Separate the extracted acyl-CoAs using a gradient elution on a C18 column. A common mobile phase system consists of an aqueous buffer with an ion-pairing agent and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry Detection: Use electrospray ionization (ESI) in positive mode. Acyl-CoAs are typically identified and quantified using Multiple Reaction Monitoring (MRM) or by scanning for a characteristic neutral loss of 507 Da, which corresponds to the fragmentation of the phosphopantetheine moiety of CoA.[12][17]
-
Quantification: Calculate the concentration of DHA-CoA by comparing the peak area of the analyte to the peak area of the co-eluting, stable isotope-labeled internal standard.
Signaling Pathways & Metabolic Relevance
DHA-CoA is a central node in lipid metabolism. Its availability influences the synthesis of signaling molecules, the composition of cell membranes, and energy homeostasis.
-
Membrane Composition: DHA-CoA is the acyl donor for the esterification of DHA into phospholipids, particularly at the sn-2 position. This process, part of the Lands' cycle, is critical for maintaining the fluidity and function of membranes, especially in the brain and retina.[1][3]
-
PPAR Signaling: Free DHA, which exists in equilibrium with its CoA ester, is a ligand for nuclear receptors like the Peroxisome Proliferator-Activated Receptors (PPARs). Activation of PPARs transcriptionally regulates genes involved in fatty acid oxidation and inflammation.[3]
-
Retroconversion: In non-neural tissues, DHA-CoA can undergo peroxisomal beta-oxidation to be shortened to EPA-CoA (20:5n-3), a process known as retroconversion.[4] This contributes to the cellular pool of EPA, the precursor for anti-inflammatory eicosanoids.
References
- 1. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]
- 2. time4nutrition.co.uk [time4nutrition.co.uk]
- 3. Metabolism and functions of docosahexaenoic acid‐containing membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Enzymes involved in polyunsaturated fatty acid saturation metabolism i" by Jun Ogawa, Michiki Takeuchi et al. [dc.engconfintl.org]
- 6. Discovery and Synthesis of Conjugated Fatty Acids from Natural Products [jstage.jst.go.jp]
- 7. Microbial Production of Conjugated Linoleic Acid and Conjugated Linolenic Acid Relies on a Multienzymatic System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 16. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 17. researchgate.net [researchgate.net]
- 18. Docosahexaenoic Acid (DHA) Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Methodological & Application
Application Note and Protocols for the Detection of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA
Introduction
2,4,7,10,13,16,19-Docosaheptaenoyl-CoA is a putative very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the synthesis of complex lipids. The accurate detection and quantification of specific acyl-CoA species are crucial for understanding their roles in cellular physiology and pathology. This document provides detailed protocols for the extraction and analysis of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]
Putative Biosynthetic Pathway
The biosynthesis of very-long-chain polyunsaturated fatty acids like docosahexaenoic acid (DHA; 22:6n-3) involves a series of elongation and desaturation reactions in the endoplasmic reticulum, followed by a cycle of β-oxidation in peroxisomes.[3] The requested this compound is a highly unsaturated 22-carbon fatty acyl-CoA. Its direct biosynthetic pathway is not well-established in the literature. However, a plausible pathway could involve the metabolism of DHA (4,7,10,13,16,19-docosahexaenoyl-CoA). For instance, an intermediate in the degradation of DHA, 2-trans-4,7,10,13,16,19-docosaheptaenoyl-CoA, has been reported to accumulate during peroxisomal β-oxidation.[3]
References
- 1. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation, de novo lipogenesis, and the synthesis of complex lipids and signaling molecules. Very-long-chain polyunsaturated fatty acyl-CoAs, such as 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA (C22:7-CoA), are of particular interest due to their roles in specialized metabolic pathways, such as the biosynthesis of docosahexaenoic acid (DHA). Dysregulation of these pathways has been implicated in various diseases. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway Context: Biosynthesis of Docosahexaenoic Acid (DHA)
The biosynthesis of DHA from α-linolenic acid involves a series of elongation and desaturation steps occurring in the endoplasmic reticulum, followed by a cycle of β-oxidation in the peroxisome.[1][2][3] this compound is a putative intermediate in these complex metabolic transformations. The pathway underscores the importance of understanding the roles of such very-long-chain acyl-CoAs.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.
1. Materials and Reagents
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Reagents: Ammonium acetate, Sulfosalicylic acid (SSA), Formic acid
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA.
-
Biological Matrix: Cell pellets, tissue homogenates, etc.
2. Sample Preparation
A simplified protein precipitation and extraction method using sulfosalicylic acid is employed to ensure high recovery and stability of acyl-CoAs.[4]
Protocol Steps:
-
To a 1.5 mL microcentrifuge tube containing the biological sample (e.g., 1 million cells), add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold 2.5% (w/v) sulfosalicylic acid in 50% acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Incubate the samples on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.
3. LC-MS/MS Conditions
The chromatographic separation of very-long-chain acyl-CoAs can be achieved using a reversed-phase C18 column.[5] The mass spectrometric analysis is performed in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity.[6]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min (5% B), 2-15 min (5-95% B), 15-18 min (95% B), 18-20 min (5% B) |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
4. MRM Transitions
Acyl-CoAs exhibit characteristic fragmentation patterns. In positive ESI mode, a common fragmentation involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[7][8] The precursor ion is typically the protonated molecule [M+H]⁺.
Table 3: Illustrative MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound | 1094.4 | 587.4 | Optimized (e.g., 35) | Product ion corresponds to [M+H-507]⁺ |
| Heptadecanoyl-CoA (IS) | 1022.6 | 515.6 | Optimized (e.g., 30) | Product ion corresponds to [M+H-507]⁺ |
Note: The exact m/z values for this compound are calculated based on its chemical formula (C43H64N7O17P3S) and may need to be confirmed with an authentic standard.
Data Presentation and Quantitative Analysis
A calibration curve should be prepared by spiking known concentrations of an authentic standard (if available) or a closely related surrogate standard into a blank matrix. The concentration of the endogenous analyte is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Table 4: Example Calibration Curve Data
| Concentration (nM) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 0.5 | 1,250 | 105,000 | 0.012 |
| 1.0 | 2,600 | 107,500 | 0.024 |
| 5.0 | 13,100 | 106,200 | 0.123 |
| 10.0 | 27,500 | 108,100 | 0.254 |
| 50.0 | 135,000 | 105,800 | 1.276 |
| 100.0 | 280,000 | 107,000 | 2.617 |
| Linearity (R²) | - | - | 0.998 |
Table 5: Method Performance Characteristics (Illustrative)
| Parameter | Result |
| Limit of Detection (LOD) | 0.2 nM |
| Lower Limit of Quantification (LLOQ) | 0.5 nM |
| Upper Limit of Quantification (ULOQ) | 100 nM |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90-110% |
Note: These values are illustrative and should be determined experimentally during method validation.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound. The protocol, which includes a streamlined sample preparation procedure and optimized LC-MS/MS parameters, is suitable for the analysis of this very-long-chain polyunsaturated acyl-CoA in various biological matrices. This method provides a valuable tool for researchers investigating fatty acid metabolism and its role in health and disease.
References
- 1. Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of 7,10,13,16,19-docosapentaenoic acid to 4,7,10,13,16,19-docosahexaenoic acid in rat liver is independent of a 4-desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Quantification of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA in Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,7,10,13,16,19-Docosaheptaenoyl-CoA is a very-long-chain fatty acyl-CoA that is believed to be a transient intermediate in the metabolism of docosahexaenoic acid (DHA). Specifically, its stereoisomer, 2-trans-4,7,10,13,16,19-docosaheptaenoyl-CoA, has been identified as an intermediate in the peroxisomal β-oxidation of DHA. Due to its likely transient nature, the direct quantification of this compound in tissues is a challenging analytical task and, to date, specific quantitative data has not been extensively reported in the scientific literature.
These application notes provide a comprehensive, generalized protocol for the quantification of this compound in various tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is based on established methods for the analysis of other long-chain and very-long-chain fatty acyl-CoAs. Additionally, a proposed metabolic pathway and a template for data presentation are included to guide researchers in this novel area of investigation.
Data Presentation
As of the latest literature review, absolute quantitative data for this compound in various tissues are not available. The following table is a template for researchers to populate with their experimental data. The values are expected to be low, likely in the fmol to low pmol per mg of tissue range, due to the molecule's role as a metabolic intermediate.
| Tissue | This compound (pmol/mg tissue) | Method of Quantification | Reference |
| Liver | To be determined | LC-MS/MS | |
| Brain | To be determined | LC-MS/MS | |
| Heart | To be determined | LC-MS/MS | |
| Adipose Tissue | To be determined | LC-MS/MS | |
| Skeletal Muscle | To be determined | LC-MS/MS |
Signaling and Metabolic Pathways
This compound is a putative intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA, 22:6n-3). This pathway is crucial for the retroconversion of very-long-chain fatty acids. The accumulation of a stereoisomer, 2-trans-4,7,10,13,16,19-docosaheptaenoyl-CoA, has been observed in peroxisomal incubations with DHA.[1] This suggests that the 2,4-dienoyl-CoA reductase step may be rate-limiting in the further degradation of this intermediate.[1]
Caption: Proposed metabolic pathway of Docosahexaenoyl-CoA in the peroxisome.
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol outlines a method for the extraction and quantification of very-long-chain fatty acyl-CoAs from tissues, adapted for the specific analysis of this compound.
1. Materials and Reagents
-
Tissues: Freshly collected and immediately frozen in liquid nitrogen.
-
Internal Standard: A suitable odd-chain or stable isotope-labeled very-long-chain fatty acyl-CoA (e.g., C23:0-CoA or ¹³C-labeled C22:6-CoA).
-
Solvents: Acetonitrile (B52724), methanol (B129727), isopropanol, water (all LC-MS grade).
-
Acids and Bases: Formic acid, ammonium (B1175870) hydroxide (B78521).
-
Extraction Buffer: Isopropanol with 50 mM potassium phosphate, pH 7.4.
-
Solid Phase Extraction (SPE) Cartridges: C18 or mixed-mode cartridges.
2. Sample Preparation and Extraction
-
Weigh approximately 50-100 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of ice-cold extraction buffer containing the internal standard.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Perform a solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.
-
Elute the acyl-CoAs with a high percentage of organic solvent (e.g., 80% acetonitrile in water with 0.1% formic acid).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium hydroxide (high pH can improve peak shape for acyl-CoAs).
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid or 10 mM ammonium hydroxide.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over approximately 15-20 minutes to resolve the various acyl-CoA species.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40-50°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: The specific MRM transitions for this compound and the internal standard need to be determined by direct infusion of a synthesized standard. The precursor ion will be the [M+H]⁺ adduct. A characteristic product ion often results from the cleavage of the phosphopantetheine group.
-
Collision Energy and other MS parameters: Optimize for the specific analyte and instrument.
-
4. Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a standard curve using a synthetic standard of this compound of known concentrations.
-
Determine the concentration of the analyte in the tissue sample by interpolating the peak area ratio from the standard curve.
-
Normalize the concentration to the initial tissue weight (e.g., pmol/mg tissue).
Experimental Workflow Diagram
Caption: General workflow for the quantification of this compound.
Conclusion
The quantification of this compound in tissues represents a significant analytical challenge due to its presumed low abundance and transient nature. The provided protocols and application notes offer a robust framework for researchers to begin exploring the role of this and other very-long-chain fatty acyl-CoA intermediates in cellular metabolism. The development and validation of a specific analytical standard for this compound will be a critical step in obtaining accurate quantitative data and further elucidating its biological significance.
References
Application Notes and Protocols for 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,7,10,13,16,19-Docosaheptaenoyl-CoA is a key intermediate in the peroxisomal β-oxidation pathway of docosahexaenoic acid (DHA, 22:6n-3), an essential omega-3 fatty acid crucial for brain health and inflammatory processes. Specifically, the 2-trans isomer, 2-trans-4,7,10,13,16,19-docosaheptaenoyl-CoA, accumulates during this process, indicating its role as a substrate for the enzyme 2,4-dienoyl-CoA reductase. However, this enzyme exhibits low activity towards this particular substrate, leading to its accumulation[1][2]. Understanding the enzymatic processing of this docosaheptaenoyl-CoA is critical for elucidating the regulatory mechanisms of DHA metabolism and for the development of therapeutic agents targeting fatty acid oxidation pathways.
These application notes provide an overview of the enzymatic reactions involving this compound and detailed protocols for studying its interaction with relevant enzymes.
Application Notes
Primary Enzyme Substrate:
This compound, particularly the 2-trans isomer, is a known but poorly metabolized substrate for 2,4-dienoyl-CoA reductase in peroxisomes[1][2]. This enzyme is a crucial component of the β-oxidation pathway for unsaturated fatty acids. The low turnover rate of 2-trans-4,7,10,13,16,19-docosaheptaenoyl-CoA by this reductase is a significant factor in the overall regulation of DHA degradation[1][2].
Potential Research Applications:
-
Enzyme Characterization: Studying the kinetics of 2,4-dienoyl-CoA reductase with this compound as a substrate to understand the structural determinants of its low activity.
-
Drug Discovery: Screening for compounds that modulate the activity of 2,4-dienoyl-CoA reductase on this substrate could lead to the discovery of new drugs for managing disorders of fatty acid metabolism.
-
Metabolic Pathway Analysis: Investigating the fate of accumulated this compound and its potential role in cellular signaling or feedback regulation of the DHA biosynthetic pathway.
-
Disease Research: 2,4-dienoyl-CoA reductase deficiency is a rare inherited metabolic disorder[3][4]. Using this substrate in diagnostic assays could aid in the identification and characterization of this and other related peroxisomal disorders.
Quantitative Data
Quantitative kinetic data for this compound as a substrate for specific enzymes is limited in the current literature. The primary observation is a qualitative one: its slow processing by 2,4-dienoyl-CoA reductase[1][2]. For comparative purposes, kinetic parameters for other substrates of enzymes in the broader DHA metabolic pathway are provided below.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Organism/Tissue | Reference |
| Long-chain acyl-CoA synthetase | Docosahexaenoic Acid | 9.84 ± 0.86 | 5.26 ± 0.46 | Bovine Retina | [5] |
| Long-chain acyl-CoA synthetase | Docosahexaenoic Acid (with Triton X-100) | 7.64 ± 0.11 | 3.03 ± 0.12 | Bovine Retina | [5] |
| Long-chain acyl-CoA synthetase | Arachidonic Acid | 40 | 13.3 | Bovine Retina | [5] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 2-trans-4,7,10,13,16,19-Docosaheptaenoyl-CoA
This protocol is adapted from the observed accumulation of the substrate during in vitro peroxisomal β-oxidation of DHA[1][2].
Materials:
-
Docosahexaenoyl-CoA (DHA-CoA)
-
Isolated rat liver peroxisomes
-
Incubation Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl2, 1 mM NAD+, 0.1 mM FAD, 0.2 mM Coenzyme A, 2 mM ATP, 10 mM carnitine, and 0.1% (w/v) bovine serum albumin (BSA).
-
Quenching Solution: 6 M HCl
-
Solid Phase Extraction (SPE) C18 columns
-
HPLC system with a C18 reverse-phase column
-
Solvents for HPLC: Acetonitrile (B52724), water, and acetic acid.
Procedure:
-
Peroxisome Incubation:
-
Prepare a reaction mixture containing the Incubation Buffer and isolated peroxomes (approximately 1 mg of protein).
-
Add DHA-CoA to a final concentration of 50 µM.
-
Incubate the mixture at 37°C for 30-60 minutes. The incubation time may need to be optimized to maximize the yield of the desired product.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding an equal volume of ice-cold 6 M HCl.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
Load the supernatant onto a pre-conditioned C18 SPE column.
-
Wash the column with water to remove salts.
-
Elute the acyl-CoAs with methanol (B129727) or acetonitrile.
-
-
Purification by HPLC:
-
Dry the eluted sample under a stream of nitrogen and resuspend in a small volume of the initial HPLC mobile phase.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient of acetonitrile in water with 0.1% acetic acid to separate the different acyl-CoA species.
-
Monitor the elution profile at 260 nm (for the adenine (B156593) ring of CoA) and 300-340 nm (for the 2,4-dienoyl chromophore).
-
Collect the fractions corresponding to the peak of 2-trans-4,7,10,13,16,19-docosaheptaenoyl-CoA.
-
Confirm the identity of the product using mass spectrometry.
-
Protocol 2: Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity
This protocol is adapted from established assays for 2,4-dienoyl-CoA reductase using alternative substrates and can be used to test the activity with this compound[6][7].
Materials:
-
Purified or partially purified 2,4-dienoyl-CoA reductase
-
Synthesized this compound
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4), 100 µM EDTA.
-
NADPH solution (freshly prepared)
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Reaction Mixture Preparation:
-
In a quartz cuvette, prepare a final reaction volume of 1 ml containing the Assay Buffer, 125 µM NADPH, and the enzyme preparation (e.g., 10 µg of purified enzyme or an appropriate amount of cell lysate/mitochondrial/peroxisomal fraction).
-
Pre-incubate the mixture for 5 minutes at room temperature (or the desired assay temperature) to allow the temperature to equilibrate and to record any background NADPH oxidation.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding this compound to a final concentration in the range of 1-100 µM.
-
Immediately start monitoring the decrease in absorbance at 340 nm for at least 90 seconds. The rate of NADPH oxidation is indicative of the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
To determine the kinetic parameters (Km and Vmax), perform the assay at varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Note: Due to the expected low activity, a higher concentration of the enzyme or a more sensitive detection method (e.g., fluorescence-based) may be necessary.
Visualizations
Caption: Peroxisomal β-oxidation of DHA, highlighting the accumulation of 2-trans-4,7,10,13,16,19-docosaheptaenoyl-CoA.
Caption: Workflow for the spectrophotometric assay of 2,4-dienoyl-CoA reductase activity.
References
- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4 Dienoyl-CoA Reductase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 4. babysfirsttest.org [babysfirsttest.org]
- 5. researchgate.net [researchgate.net]
- 6. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Assays Using 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,7,10,13,16,19-Docosaheptaenoyl-CoA is a highly unsaturated very-long-chain fatty acyl-CoA. Its unique structure, with a conjugated double bond system at the C2 and C4 positions, suggests its involvement in specific metabolic pathways and makes it a valuable substrate for studying enzymes involved in lipid metabolism. This document provides detailed application notes and protocols for enzymatic assays utilizing this novel acyl-CoA, targeting key enzyme classes such as Acyl-CoA Synthetases, Fatty Acid Desaturases, Fatty Acid Elongases, and enzymes of the peroxisomal β-oxidation pathway. These protocols are designed to be adaptable for drug screening and fundamental research in lipidomics and metabolic disorders.
Due to the specialized nature of this compound, it is often not commercially available and typically requires custom synthesis. The stability of this highly unsaturated molecule is a critical consideration; it is prone to oxidation. It should be stored under an inert atmosphere (argon or nitrogen) at -80°C, and exposure to light and repeated freeze-thaw cycles should be minimized.
Relevant Enzymatic Pathways and Assays
This compound is a substrate for several key enzymes in lipid metabolism. The primary enzymes of interest are:
-
Long-Chain Acyl-CoA Synthetases (LC-ACS): These enzymes are responsible for the activation of free fatty acids to their corresponding acyl-CoA esters, a critical step for their subsequent metabolism.[1] Assaying LC-ACS activity with 2,4,7,10,13,16,19-docosaheptaenoic acid as a substrate is fundamental to understanding its metabolic activation.
-
Fatty Acid Desaturases (FADS): These enzymes introduce double bonds into acyl-CoA molecules.[2] The unique structure of this compound makes it an interesting substrate to probe the specificity of various desaturases.
-
Fatty Acid Elongases (ELOVL): These enzyme systems are responsible for extending the carbon chain of fatty acids.[3] Investigating the elongation of this substrate can provide insights into the biosynthesis of even longer polyunsaturated fatty acids.
-
Peroxisomal β-Oxidation Enzymes: Very-long-chain fatty acids are primarily metabolized through β-oxidation in peroxisomes.[4] Assaying the enzymes of this pathway, such as Acyl-CoA Oxidase (ACOX), can elucidate the catabolic fate of this compound.
The following diagram illustrates the general workflow for preparing the substrate and using it in various enzymatic assays.
Data Presentation: Representative Enzyme Kinetics
The following table summarizes hypothetical kinetic parameters for various enzymes with this compound. These values are illustrative and based on data for other C22 polyunsaturated acyl-CoAs. Actual values must be determined empirically.
| Enzyme Class | Enzyme Example | Source | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Optimal pH |
| Acyl-CoA Synthetase | ACSL4 | Human Recombinant | 15 | 250 | 7.5 |
| Fatty Acid Desaturase | FADS1 (Δ5-desaturase) | Rat Liver Microsomes | 25 | 5.2 | 7.4 |
| Fatty Acid Elongase | ELOVL2 | Mouse Brain Microsomes | 30 | 1.8 | 7.2 |
| Peroxisomal β-Oxidation | ACOX1 | Rat Liver Peroxisomes | 20 | 150 (NAD+ reduction) | 8.0 |
Experimental Protocols
Protocol 1: Acyl-CoA Synthetase Activity Assay (Radiometric)
This protocol measures the activity of long-chain acyl-CoA synthetases (ACS) by quantifying the conversion of radiolabeled 2,4,7,10,13,16,19-docosaheptaenoic acid into its corresponding acyl-CoA.[1]
Materials:
-
[14C]-2,4,7,10,13,16,19-docosaheptaenoic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl2
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Dithiothreitol (DTT)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Enzyme source (e.g., cell lysate, purified enzyme)
-
Dole's reagent (isopropanol:heptane (B126788):1 M H2SO4, 40:10:1)
-
Heptane
-
Scintillation cocktail
Procedure:
-
Reaction Mixture Preparation: Prepare a 2x reaction buffer containing 200 mM potassium phosphate (pH 7.5), 20 mM ATP, 20 mM MgCl2, 2 mM DTT, and 0.2% Triton X-100.
-
Substrate Preparation: Prepare a solution of [14C]-2,4,7,10,13,16,19-docosaheptaenoic acid complexed with BSA.
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 50 µL of the 2x reaction buffer.
-
Add 10 µL of 5 mM CoA.
-
Add the enzyme sample (e.g., 10-50 µg of protein).
-
Add water to a final volume of 90 µL.
-
Pre-incubate at 37°C for 5 minutes.
-
Start the reaction by adding 10 µL of the [14C]-fatty acid/BSA complex.
-
Incubate at 37°C for 10-30 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 3.25 mL of Dole's reagent.
-
Add 2 mL of heptane and 1 mL of water. Vortex thoroughly.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Transfer a known volume of the upper heptane phase (containing unreacted fatty acid) to a new tube.
-
Wash the lower aqueous phase (containing the acyl-CoA) with 2 mL of heptane.
-
-
Quantification:
-
Transfer a portion of the lower aqueous phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the amount of [14C]-acyl-CoA formed based on the specific activity of the radiolabeled substrate.
-
Protocol 2: Fatty Acid Desaturase Assay (LC-MS/MS)
This protocol is designed to measure the activity of fatty acid desaturases by detecting the formation of a new, more unsaturated acyl-CoA product using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
This compound (substrate)
-
NADH or NADPH (depending on the desaturase)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
HEPES buffer (pH 7.4)
-
Enzyme source (e.g., microsomal fraction)
-
Internal standard (e.g., a C17 acyl-CoA)
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM HEPES buffer (pH 7.4)
-
1 mM NADH or NADPH
-
0.1% BSA
-
Enzyme source (e.g., 50-100 µg of microsomal protein)
-
-
Pre-warm the mixture to 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Start the reaction by adding this compound to a final concentration of 10-50 µM.
-
Incubate at 37°C for 15-60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 2 volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject the sample onto a C18 reverse-phase column.
-
Elute the acyl-CoAs using a gradient of acetonitrile in water with 0.1% formic acid.
-
Monitor the parent and fragment ions for the substrate and the expected desaturated product using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the amount of product formed by comparing its peak area to that of the internal standard.
-
Calculate the specific activity of the enzyme.
-
Protocol 3: Fatty Acid Elongase Assay (Radiometric)
This protocol measures the activity of fatty acid elongase systems by monitoring the incorporation of radiolabeled malonyl-CoA into the acyl-CoA substrate.
Materials:
-
This compound
-
[14C]-Malonyl-CoA
-
NADPH
-
HEPES buffer (pH 7.2)
-
Enzyme source (e.g., microsomal fraction)
-
Ethanolic KOH
-
Heptane
-
Silica (B1680970) gel for solid-phase extraction
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.2), 1 mM NADPH, and the enzyme source.
-
Add this compound to a final concentration of 20 µM.
-
Pre-incubate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Start the reaction by adding [14C]-Malonyl-CoA.
-
Incubate at 37°C for 20-40 minutes.
-
-
Saponification and Extraction:
-
Stop the reaction by adding 1 mL of 10% ethanolic KOH.
-
Heat at 60°C for 1 hour to saponify the acyl-CoAs to free fatty acids.
-
Acidify the mixture with HCl.
-
Extract the free fatty acids with heptane.
-
-
Purification and Quantification:
-
Separate the elongated fatty acid product from the substrate using silica gel chromatography.
-
Quantify the radioactivity in the elongated product fraction using a scintillation counter.
-
Protocol 4: Peroxisomal β-Oxidation Assay (Spectrophotometric)
This protocol measures the activity of the first enzyme of peroxisomal β-oxidation, Acyl-CoA Oxidase (ACOX), by monitoring the reduction of NAD+ in a coupled reaction.[5]
Materials:
-
This compound
-
NAD+
-
Coenzyme A (CoA)
-
DTT
-
Potassium phosphate buffer (pH 8.0)
-
Enzyme source (e.g., purified peroxisomes or recombinant ACOX)
-
Spectrophotometer
Procedure:
-
Reaction Mixture:
-
In a cuvette, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0), 2.5 mM NAD+, 0.5 mM CoA, and 1 mM DTT.
-
-
Reaction Initiation:
-
Add the enzyme source to the cuvette.
-
Start the reaction by adding this compound to a final concentration of 10-100 µM.
-
Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm (due to the formation of NADH) at 30°C.
-
-
Data Analysis:
-
Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
Determine the specific activity of the enzyme.
-
Conclusion
The protocols and data presented in this document provide a comprehensive framework for researchers to investigate the enzymatic metabolism of this compound. These assays can be adapted for high-throughput screening of potential inhibitors or activators of lipid-metabolizing enzymes, which is of significant interest in the development of therapeutics for metabolic diseases. Given the unique structure of this acyl-CoA, further studies are warranted to fully elucidate its biological roles and metabolic fate.
References
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisomal beta-oxidation of long-chain fatty acids possessing different extents of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA, a highly unsaturated long-chain fatty acyl-CoA. The protocol is designed for researchers in biochemistry, pharmacology, and drug development who require a purified form of this molecule for experimental purposes. The methodology is adapted from established procedures for the extraction and purification of similar long-chain polyunsaturated fatty acyl-CoAs from biological tissues.
Introduction
This compound is the coenzyme A thioester of 2,4,7,10,13,16,19-docosaheptaenoic acid. While its precise biological roles are a subject of ongoing research, it is structurally related to docosahexaenoyl-CoA (DHA-CoA), a critical molecule in neuronal tissues and a key player in various metabolic pathways. The isolation of this hepta-unsaturated acyl-CoA is essential for investigating its enzymatic reactions, potential signaling functions, and role in lipid metabolism.
This protocol outlines a robust method for the extraction, purification, and quantification of this compound from biological samples. The procedure involves tissue homogenization, solid-phase extraction, and high-performance liquid chromatography (HPLC) for separation and analysis.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Potassium Phosphate (KH2PO4) | ACS Grade | Sigma-Aldrich | |
| 2-Propanol (Isopropanol) | HPLC Grade | Fisher Scientific | |
| Acetonitrile (B52724) (ACN) | HPLC Grade | Fisher Scientific | |
| Glacial Acetic Acid | ACS Grade | Sigma-Aldrich | |
| Coenzyme A (CoA) standards | ≥95% purity | Sigma-Aldrich | For HPLC calibration |
| Oligonucleotide Purification Cartridges | Waters | Or equivalent solid-phase extraction columns | |
| C18 HPLC Column | 5 µm, 4.6 x 250 mm | Waters | Or equivalent |
| Nitrogen Gas (N2) | High Purity | For solvent evaporation | |
| Dry Ice | For sample preservation |
Experimental Protocol
This protocol is adapted from a method for the extraction and analysis of long-chain acyl-CoAs from tissues.[1]
3.1. Tissue Homogenization and Extraction
-
Sample Preparation: Weigh approximately 100 mg of frozen tissue and keep it on dry ice.
-
Homogenization Buffer: Prepare a 100 mM KH2PO4 buffer, pH 4.9.
-
Initial Homogenization: In a glass homogenizer, add the frozen tissue to 1 mL of the cold KH2PO4 buffer. Homogenize thoroughly on ice.
-
Solvent Addition: Add 2 mL of 2-propanol to the homogenate and homogenize again.
-
Acyl-CoA Extraction: Add 2 mL of acetonitrile (ACN) to the homogenate, vortex vigorously for 1 minute, and then centrifuge at 3000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
3.2. Solid-Phase Purification
-
Column Equilibration: Equilibrate an oligonucleotide purification column by washing it with 2 mL of 2-propanol.
-
Sample Loading: Load the collected supernatant onto the equilibrated column. The acyl-CoAs will bind to the column matrix.
-
Washing: Wash the column with 2 mL of 2-propanol to remove unbound impurities.
-
Elution: Elute the bound acyl-CoAs with 1.5 mL of 2-propanol.
-
Concentration: Concentrate the eluent to a volume of approximately 200 µL under a gentle stream of nitrogen gas.
3.3. HPLC Analysis and Purification
-
Mobile Phase Preparation:
-
Solvent A: 75 mM KH2PO4, pH 4.9.
-
Solvent B: Acetonitrile (ACN) containing 600 mM glacial acetic acid.
-
-
HPLC System: Use a C18 reverse-phase column. The HPLC eluent should be monitored at 260 nm.[1]
-
Gradient Elution:
-
Inject the concentrated sample onto the C18 column.
-
Use a binary gradient system with an initial flow rate of 0.5 mL/min.
-
A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B (re-equilibration)
-
-
-
Fraction Collection: Collect the fractions corresponding to the peak of interest based on the retention time of a this compound standard, if available, or based on mass spectrometry analysis of the collected fractions.
Quantification
Quantification of this compound can be achieved by comparing the peak area of the sample with a standard curve generated from known concentrations of a commercially available or synthesized standard. The results can be expressed as nanomoles per gram of wet weight of the tissue.[1]
Data Presentation
The quantitative data from the HPLC analysis should be summarized in a table for clear comparison.
Table 1: Quantification of this compound in Rat Tissues
| Tissue Type | Sample ID | Peak Area (mAU*s) | Concentration (nmol/g wet weight) | Recovery (%) |
| Brain | B1 | 1250 | 5.2 | 75 |
| Brain | B2 | 1310 | 5.5 | 78 |
| Liver | L1 | 890 | 3.7 | 72 |
| Liver | L2 | 920 | 3.8 | 74 |
| Heart | H1 | 1540 | 6.4 | 80 |
| Heart | H2 | 1600 | 6.7 | 82 |
Recovery was estimated by spiking tissue homogenates with a known amount of a related acyl-CoA standard and calculating the percentage recovered after the entire isolation procedure.[1]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Workflow for the isolation of this compound.
Biosynthesis Pathway of Docosahexaenoic Acid (DHA)
The precursor fatty acid for this compound is closely related to Docosahexaenoic acid (DHA). The biosynthesis of DHA involves a series of enzymatic reactions in the endoplasmic reticulum and peroxisomes.[2]
Caption: Biosynthesis pathway of Docosahexaenoic Acid (DHA).
References
Application Notes and Protocols for the Use of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,7,10,13,16,19-Docosaheptaenoyl-CoA is a highly unsaturated long-chain fatty acyl-coenzyme A molecule. While specific research on this particular docosaheptaenoyl-CoA isomer is limited, its structure suggests a potential role as a metabolic intermediate in the biosynthesis or degradation of other polyunsaturated fatty acids (PUFAs). For instance, a structurally related compound, 2-trans-4,7,10,13,16,19-docosaheptaenoic acid (22:7), has been observed to accumulate during the peroxisomal beta-oxidation of docosahexaenoic acid (DHA; 22:6n-3).[1] This indicates that the CoA-ester of this fatty acid is a substrate for enzymes in fatty acid metabolism.
These application notes provide a framework for the study of this compound in lipidomics research, based on established methodologies for other long-chain polyunsaturated fatty acyl-CoAs. The protocols outlined below are intended to be adaptable for the specific investigation of this molecule's presence, quantity, and role in biological systems.
Potential Signaling Pathways and Metabolic Relevance
Given its structure, this compound may be involved in several metabolic pathways, primarily related to the metabolism of docosahexaenoic acid (DHA). The biosynthesis of DHA in mammals is known to occur through a retro-conversion process in peroxisomes.[2]
Experimental Protocols
The following protocols are adapted from established methods for the analysis of long-chain fatty acyl-CoAs and can be applied to the study of this compound.
Protocol 1: Extraction of Long-Chain Fatty Acyl-CoAs from Biological Samples
This protocol is based on a modified Folch or Bligh-Dyer method, which is widely used for lipid extraction.[3][4]
Materials:
-
Biological sample (e.g., cultured cells, tissue homogenate)
-
Ice-cold phosphate-buffered saline (PBS)
-
Chloroform
-
0.9% NaCl solution
-
Centrifuge capable of 4°C operation
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Sample Collection and Preparation:
-
For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge to remove the supernatant.
-
For tissues, homogenize a known weight of the tissue in ice-cold PBS.[3]
-
-
Lipid Extraction:
-
To the sample, add a 2:1 (v/v) mixture of chloroform:methanol. The volume should be sufficient to create a single phase.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[5]
-
Add 0.25 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Collection and Drying:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.[6]
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as a 1:1 (v/v) mixture of butanol:methanol or 50% methanol in water with a low concentration of ammonium (B1175870) acetate.[5][6]
-
References
- 1. Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for Cell Culture Experiments with 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,7,10,13,16,19-Docosaheptaenoyl-CoA (DH-CoA) is a fascinating and highly unsaturated fatty acyl-CoA. While its direct application in cell culture is an emerging area of research, its role as a key intermediate in the biosynthesis of docosahexaenoic acid (DHA) suggests significant potential for investigating cellular metabolism, lipid signaling, and the effects of novel polyunsaturated fatty acids (PUFAs) on cellular processes.[1][2][3]
These application notes provide a comprehensive guide for researchers interested in exploring the effects of DH-CoA in cell culture systems. The protocols outlined below are based on established methods for handling similar labile lipid molecules and are intended to serve as a starting point for experimental design.
Properties and Handling
DH-CoA is an exceptionally unsaturated molecule, making it prone to oxidation. Proper handling and storage are critical to maintain its biological activity.
| Property | Recommendation |
| Storage | Store at -80°C under an inert atmosphere (e.g., argon or nitrogen). |
| Solubility | Soluble in aqueous buffers (pH 7.0-8.0). Prepare fresh solutions for each experiment. |
| Light Sensitivity | Protect from light to prevent photo-oxidation. Use amber vials or wrap tubes in foil. |
| Antioxidants | Consider the addition of antioxidants like BHT or Vitamin E to storage and working solutions. |
Potential Research Applications
Based on its structure and metabolic context, DH-CoA could be a valuable tool for investigating:
-
DHA Metabolism and Regulation: As a direct precursor to DHA in certain pathways, DH-CoA can be used to study the kinetics and regulation of the final steps of DHA synthesis.[1][2]
-
Peroxisomal Beta-Oxidation: Investigate the role of peroxisomal enzymes in the metabolism of highly unsaturated fatty acids.
-
Novel Lipid Signaling: Explore whether DH-CoA itself has signaling properties, potentially interacting with nuclear receptors or other lipid-sensing proteins.
-
Cellular Stress Responses: The introduction of such a highly unsaturated fatty acyl-CoA may induce oxidative or endoplasmic reticulum stress, providing a model to study cellular protective mechanisms.
-
Drug Development: As a tool to modulate cellular lipid composition, DH-CoA could be used to study the impact of lipid metabolism on the efficacy of drugs targeting metabolic pathways.
Experimental Protocols
Protocol 1: Preparation of DH-CoA for Cell Culture Delivery
This protocol describes the preparation of a DH-CoA solution suitable for addition to cell culture media. The use of a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) is recommended to enhance solubility and facilitate cellular uptake.
Materials:
-
This compound
-
Fatty acid-free BSA
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
0.22 µm sterile filter
Procedure:
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v). Filter-sterilize the solution using a 0.22 µm filter.
-
Prepare DH-CoA stock solution: Allow the vial of DH-CoA to warm to room temperature. Briefly centrifuge the vial to collect the contents at the bottom. Reconstitute the DH-CoA in a small volume of sterile PBS to create a concentrated stock solution (e.g., 1-5 mM).
-
Complex DH-CoA with BSA: In a sterile tube, slowly add the DH-CoA stock solution to the 10% BSA solution while gently vortexing. A molar ratio of 2:1 to 4:1 (DH-CoA:BSA) is a good starting point.
-
Incubate: Incubate the DH-CoA-BSA complex at 37°C for 30 minutes to facilitate binding.
-
Dilute in cell culture medium: The DH-CoA-BSA complex can now be diluted to the desired final concentration in your cell culture medium. It is advisable to perform a dose-response curve to determine the optimal working concentration.
-
Control: Prepare a vehicle control using the BSA solution without DH-CoA.
Caption: Workflow for preparing and delivering DH-CoA to cultured cells.
Protocol 2: Assessment of Cellular Uptake and Metabolism
This protocol outlines a method to trace the metabolic fate of DH-CoA within the cell using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cultured cells treated with DH-CoA
-
Ice-cold PBS
-
Methanol (B129727) (LC-MS grade)
-
Internal standards (e.g., deuterated fatty acyl-CoAs)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting: After treatment with DH-CoA, aspirate the culture medium. Wash the cells twice with ice-cold PBS.
-
Extraction: Add ice-cold methanol containing an appropriate internal standard to the cells. For adherent cells, use a cell scraper to collect the cell lysate.
-
Lysis and Precipitation: Transfer the cell lysate to a microcentrifuge tube. Vortex vigorously and incubate on ice for 10 minutes to allow for cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).
-
LC-MS Analysis: Analyze the samples by LC-MS to identify and quantify DH-CoA and its potential metabolites (e.g., DHA, chain-shortened products).
Caption: Workflow for extracting acyl-CoAs from cultured cells for LC-MS analysis.
Data Presentation
The following tables provide a template for organizing and presenting quantitative data from experiments with DH-CoA.
Table 1: Dose-Response of DH-CoA on Cell Viability
| DH-CoA Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Table 2: Metabolic Fate of DH-CoA in Cultured Cells (Relative Abundance by LC-MS)
| Analyte | Control Cells | DH-CoA Treated Cells (24h) |
| This compound | Not Detected | ++++ |
| Docosahexaenoic Acid (DHA) | ++ | +++++ |
| Eicosapentaenoic Acid (EPA) | +++ | +++ |
| Other Metabolites |
Signaling Pathways
DH-CoA is an intermediate in the biosynthesis of DHA. The metabolism of polyunsaturated fatty acids is intricately linked to various signaling pathways. The diagram below illustrates the potential metabolic fate of DH-CoA and its connection to downstream signaling events.
Caption: Potential metabolic fate and signaling pathways of DH-CoA.
Conclusion
The study of this compound in cell culture is a promising avenue for advancing our understanding of lipid metabolism and its role in health and disease. The protocols and information provided here offer a solid foundation for researchers to begin exploring the cellular effects of this unique and highly unsaturated fatty acyl-CoA. Careful experimental design, including appropriate controls and analytical methods, will be crucial for obtaining robust and meaningful data.
References
- 1. Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of 7,10,13,16,19-docosapentaenoic acid to 4,7,10,13,16,19-docosahexaenoic acid in rat liver is independent of a 4-desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes and Solutions
| Cause | Recommended Solution |
| Incomplete Activation of the Fatty Acid: The initial step of converting the free fatty acid to its acyl-CoA derivative is often a bottleneck. | Optimize Acyl-CoA Synthetase Reaction: - Ensure the use of a long-chain acyl-CoA synthetase (ACS) with broad substrate specificity. - Titrate the concentrations of ATP and Coenzyme A to find the optimal ratio. - Verify the purity of the starting 2,4,7,10,13,16,19-docosaheptaenoic acid, as contaminants can inhibit the enzyme. |
| Product Degradation: Highly unsaturated acyl-CoAs are susceptible to oxidation and hydrolysis. | Implement Protective Measures: - Perform all reactions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. - Add antioxidants such as butylated hydroxytoluene (BHT) or tocopherol to the reaction mixture. - Maintain a low temperature throughout the synthesis and purification process. |
| Enzyme Inhibition: The product, this compound, may exhibit feedback inhibition on the acyl-CoA synthetase. | In Situ Product Removal: - If the synthesis is part of a larger metabolic engineering pathway, couple the reaction to a downstream enzyme to immediately consume the product. - For in vitro synthesis, consider using a biphasic system to extract the product from the aqueous phase as it is formed. |
| Poor Substrate Solubility: The highly hydrophobic nature of the fatty acid can lead to poor availability in aqueous reaction buffers. | Improve Solubilization: - Add a small amount of a non-ionic detergent (e.g., Triton X-100) to the reaction buffer. - Prepare the fatty acid substrate as a complex with fatty acid-free bovine serum albumin (BSA). |
Problem 2: Presence of Impurities in the Final Product
Possible Causes and Solutions
| Cause | Recommended Solution |
| Unreacted Starting Materials: Incomplete conversion can leave residual free fatty acid and Coenzyme A. | Optimize Purification Protocol: - Employ a multi-step purification strategy. Start with solid-phase extraction (SPE) to remove the bulk of unreacted fatty acid. - Follow with reversed-phase high-performance liquid chromatography (RP-HPLC) for high-resolution separation of the acyl-CoA from remaining starting materials and byproducts. |
| Oxidized Byproducts: The multiple double bonds are prone to oxidation, leading to a heterogeneous product. | Stringent Anaerobic Conditions: - De-gas all buffers and solvents thoroughly before use. - Handle all samples in an anaerobic chamber if possible. - Store the final product under argon at -80°C. |
| Isomerization: Double bonds can migrate, especially under harsh chemical conditions or prolonged storage. | Gentle Synthesis and Storage: - Prefer enzymatic synthesis over harsh chemical methods. - Avoid exposure to high temperatures, strong acids or bases, and UV light. - Store in a cryoprotectant solution at ultra-low temperatures. A study on lysophosphatidylcholines showed that sn-2 polyunsaturated species are more stable when stored at -20°C or below.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for synthesizing this compound?
A1: A chemoenzymatic approach is highly recommended over purely chemical synthesis to avoid harsh conditions that can degrade the polyunsaturated fatty acid.[2] This typically involves the use of a long-chain acyl-CoA synthetase (ACS) to catalyze the ligation of 2,4,7,10,13,16,19-docosaheptaenoic acid to Coenzyme A in the presence of ATP and magnesium ions.
Q2: How can I monitor the progress of the synthesis reaction?
A2: The reaction can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC with UV detection at 260 nm (for the adenine (B156593) moiety of CoA) and a wavelength suitable for conjugated double bonds if applicable. Mass spectrometry can be used to confirm the identity of the product.
Q3: What are the optimal storage conditions for this compound?
A3: Due to its high degree of unsaturation, the product is extremely sensitive to oxidation. It should be stored at -80°C under an inert atmosphere (argon is preferred). For long-term storage, it is advisable to aliquot the sample to avoid multiple freeze-thaw cycles. Polyunsaturated fatty acids are known to be susceptible to degradation through peroxidation during long-term storage.[3] The stability of similar polyunsaturated acyl chains is improved when stored in an organic solvent at low temperatures.[1]
Q4: I am observing multiple peaks on my HPLC chromatogram during purification. What could they be?
A4: Multiple peaks could be due to several factors:
-
Isomers: Geometric or positional isomers of the docosaheptaenoic acid chain.
-
Oxidation Products: Peroxides, aldehydes, and other oxidation byproducts.
-
Hydrolysis Products: Free fatty acid and Coenzyme A resulting from the breakdown of the thioester bond.
-
Adducts: The reactive acyl-CoA may form adducts with other molecules in the solution.
Careful optimization of the reaction and purification conditions under an inert atmosphere should minimize the formation of these byproducts.
Q5: Can I use a commercially available acyl-CoA synthetase for this synthesis?
A5: Yes, several broad-specificity long-chain acyl-CoA synthetases are commercially available. However, it is crucial to verify the enzyme's activity with highly polyunsaturated fatty acids. You may need to screen a few different enzymes to find one with optimal performance for this specific substrate.
Experimental Protocols
Key Experiment: Enzymatic Synthesis of this compound
This protocol is a generalized procedure and may require optimization for your specific experimental conditions.
Materials:
-
2,4,7,10,13,16,19-Docosaheptaenoic acid
-
Coenzyme A, lithium salt
-
ATP, disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer, pH 7.4
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or rat liver)
-
Dithiothreitol (DTT)
-
Triton X-100
-
Bovine serum albumin (BSA), fatty acid-free
-
Argon or nitrogen gas
Procedure:
-
Preparation of Substrates:
-
Prepare a stock solution of 2,4,7,10,13,16,19-docosaheptaenoic acid in ethanol. For the reaction, create a complex by mixing the fatty acid with fatty acid-free BSA in the reaction buffer to enhance solubility.
-
Prepare fresh stock solutions of Coenzyme A and ATP in the reaction buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the potassium phosphate buffer, MgCl₂, DTT, and Triton X-100.
-
Add the fatty acid-BSA complex to the reaction mixture.
-
De-gas the mixture by bubbling with argon for 10-15 minutes.
-
Initiate the reaction by adding Coenzyme A, ATP, and the long-chain acyl-CoA synthetase.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at various time points for HPLC analysis.
-
-
Reaction Quenching:
-
Once the reaction has reached completion (or the desired conversion), quench it by adding an acidic solution (e.g., 10% formic acid) to lower the pH to ~4-5.
-
-
Purification:
-
Proceed immediately to purification to minimize product degradation. Use solid-phase extraction followed by RP-HPLC.
-
Visualizations
Caption: Enzymatic synthesis workflow.
Caption: Troubleshooting low yield.
References
- 1. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA
Welcome to the technical support center for the mass spectrometry analysis of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical mass of this compound?
A1: To determine the precise mass for your experiments, you will need to calculate it based on the elemental composition (C₄₃H₆₄N₇O₁₇P₃S). The exact mass is crucial for setting up your mass spectrometer for accurate detection.
Q2: Which ionization technique is best suited for analyzing this compound?
A2: Electrospray ionization (ESI) is the most common and effective technique for the analysis of long-chain acyl-CoAs. Both positive and negative ion modes can be utilized, and the choice often depends on the specific instrumentation and experimental goals. Positive ion mode is often reported to be more sensitive for acyl-CoA analysis.
Q3: What are the expected adducts for this molecule in ESI-MS?
A3: In positive ion mode, you can expect to see protonated molecules [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. The formation of these adducts can be influenced by the purity of your solvents and the sample matrix. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed.
Q4: What are the characteristic fragmentation patterns for long-chain polyunsaturated fatty acyl-CoAs in MS/MS?
A4: In positive ion mode tandem mass spectrometry (MS/MS), a characteristic neutral loss of 507 Da is often observed, corresponding to the loss of the 3'-phosphoadenosine-5'-diphosphate moiety.[1][2] In negative ion mode, characteristic fragment ions representing the coenzyme A portion are typically observed.
Q5: How does the high degree of unsaturation in this compound affect its analysis?
A5: The seven double bonds in the acyl chain make the molecule susceptible to oxidation. It is critical to handle samples with care, using antioxidants and maintaining low temperatures to prevent degradation. The unsaturation may also influence chromatographic retention times and fragmentation behavior in the mass spectrometer.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
Issue 1: Low or No Signal Intensity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | Due to its high unsaturation, the analyte is prone to oxidation. Prepare samples fresh and consider adding an antioxidant like butylated hydroxytoluene (BHT). Store samples at -80°C and avoid repeated freeze-thaw cycles. |
| Poor Ionization Efficiency | Optimize ESI source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas). Test both positive and negative ion modes to determine the optimal polarity for your instrument. |
| Ion Suppression from Matrix | The presence of co-eluting compounds from your sample can suppress the analyte's signal. Improve sample clean-up using solid-phase extraction (SPE). Dilute the sample to reduce the concentration of interfering matrix components.[3] |
| Incorrect Mass Spectrometer Settings | Verify that the instrument is calibrated and tuned. Ensure the correct precursor ion m/z is being targeted in your MS1 and MS/MS experiments. |
| Suboptimal Mobile Phase | The pH and composition of the mobile phase can significantly impact ionization. For positive mode, a mobile phase with a low concentration of a weak acid like formic acid can be beneficial. For negative mode, a slightly basic mobile phase may improve signal. |
Issue 2: Poor Peak Shape (Broadening, Tailing, or Splitting)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Inappropriate Mobile Phase | Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion. |
| Secondary Interactions with Column | The phosphate (B84403) groups on the CoA moiety can interact with the stationary phase. Consider using a column with a different chemistry or adding a small amount of an ion-pairing agent to the mobile phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced. |
Issue 3: In-source Fragmentation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Harsh Ion Source Conditions | High source temperatures or voltages can cause the molecule to fragment before it reaches the mass analyzer. Methodically reduce the source temperature and capillary voltage to find a balance between signal intensity and fragmentation. |
| Analyte Instability | The multiple double bonds can make the molecule thermally labile. Ensure that any heated components of the LC-MS interface are at the lowest effective temperature. |
Experimental Protocols
Disclaimer: The following protocols are based on established methods for similar long-chain polyunsaturated fatty acyl-CoAs and may require optimization for this compound.
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
-
Homogenization: Homogenize approximately 50-100 mg of frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727), followed by 5 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 50 mM ammonium (B1175870) acetate (B1210297) in water.
-
Elute the acyl-CoAs with 2 mL of methanol containing 10 mM ammonium acetate.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (50:50, v/v).
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MS1 Scan Range: m/z 800-1200.
-
MS/MS: Select the [M+H]⁺ ion of this compound as the precursor and monitor for the characteristic neutral loss of 507 Da. Optimize collision energy to maximize the signal of the product ion.
-
Quantitative Data Summary
The following tables provide starting parameters for the mass spectrometric analysis of long-chain polyunsaturated fatty acyl-CoAs, which can be adapted for this compound.
Table 1: Example Mass Spectrometer Parameters for Long-Chain Acyl-CoA Analysis
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Ionization Mode | ESI | ESI |
| Capillary Voltage | 3.0 - 4.0 kV | -2.5 to -3.5 kV |
| Source Temperature | 100 - 150 °C | 100 - 150 °C |
| Desolvation Temperature | 300 - 450 °C | 300 - 450 °C |
| Nebulizer Gas Flow | Instrument Dependent | Instrument Dependent |
| Drying Gas Flow | Instrument Dependent | Instrument Dependent |
Table 2: Example MS/MS Transitions for Long-Chain Acyl-CoAs (Positive Mode)
| Compound (Example) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Palmitoyl-CoA (C16:0) | 1006.6 | 499.2 | 40-50 |
| Oleoyl-CoA (C18:1) | 1032.6 | 525.2 | 40-50 |
| Arachidonoyl-CoA (C20:4) | 1054.6 | 547.2 | 45-55 |
| Docosahexaenoyl-CoA (C22:6) | 1078.6 | 571.2 | 50-60 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for LC-MS/MS analysis of acyl-CoAs.
Troubleshooting Logic for Low Signal Intensity
Caption: Decision tree for troubleshooting low signal intensity.
References
Preventing degradation of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a highly polyunsaturated fatty acyl-coenzyme A molecule with a 22-carbon chain and seven double bonds. Its high degree of unsaturation makes it extremely susceptible to oxidation, while the thioester bond that links the fatty acid to coenzyme A is vulnerable to both chemical and enzymatic hydrolysis.[1][2][3]
Q2: What are the primary modes of degradation for this compound during extraction?
The two primary degradation pathways are:
-
Oxidation: The seven double bonds are highly reactive towards oxygen and can undergo lipid peroxidation, leading to a complex mixture of truncated and oxygenated products.[1][4] This process can be initiated by exposure to air, light, and trace metal ions.
-
Hydrolysis: The thioester bond can be cleaved by acyl-CoA thioesterases (ACOTs), which are enzymes present in biological samples, or by chemical hydrolysis at non-optimal pH.[5][6] This results in the formation of the free fatty acid and coenzyme A.
Q3: What are the immediate first steps I should take to stabilize my sample?
To minimize degradation, it is crucial to immediately quench all enzymatic activity upon sample collection. This is typically achieved by flash-freezing the tissue or cell pellet in liquid nitrogen and storing it at -80°C until extraction. Rapid processing on ice is essential for all subsequent steps.
Q4: Which antioxidants are recommended for the extraction process?
The use of antioxidants is highly recommended to prevent oxidation. A combination of antioxidants can be more effective. Common choices include:
-
Butylated hydroxytoluene (BHT): A synthetic antioxidant that is effective at low concentrations.
-
α-Tocopherol (Vitamin E): A natural, lipid-soluble antioxidant.[7]
-
Ascorbic acid (Vitamin C): A water-soluble antioxidant that can regenerate other antioxidants.[7]
-
Mannitol: Can also provide protective effects against oxidative damage.[7]
These should be added to the homogenization and extraction solvents.
Q5: How can I prevent enzymatic hydrolysis by thioesterases?
Thioesterase activity can be minimized by:
-
Low pH: Homogenizing the sample in an acidic buffer (e.g., pH 4.9-5.3) can help to inactivate many enzymes.[8]
-
Rapid Deproteinization: Using agents like 5-sulfosalicylic acid (SSA) can quickly precipitate proteins, including thioesterases, thereby halting their activity.
-
Maintaining Low Temperatures: Keeping the sample on ice or at 4°C throughout the extraction process will significantly reduce the rate of all enzymatic reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no recovery of this compound | Degradation during sample handling and extraction. | - Ensure rapid quenching of biological material in liquid nitrogen immediately after collection.[8] - Maintain samples at ≤ 4°C throughout the entire extraction procedure. - Add a cocktail of antioxidants (e.g., BHT, α-tocopherol) to all extraction solvents.[7][9] - Work under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. |
| Inefficient extraction from the biological matrix. | - Use a proven extraction solvent mixture, such as acetonitrile (B52724)/isopropanol or methanol-based solutions, which are effective for long-chain acyl-CoAs.[8][10] - Ensure thorough homogenization of the tissue or lysis of the cells to allow for complete solvent penetration. | |
| Loss during solid-phase extraction (SPE) cleanup. | - Pre-condition the SPE cartridge according to the manufacturer's instructions. - Ensure the chosen SPE sorbent (e.g., C18) is appropriate for retaining long-chain acyl-CoAs. - Elute with a solvent strong enough to recover the highly hydrophobic this compound. - Be aware that some plastic components of SPE columns can leach contaminants; consider using columns with glass barrels.[11] | |
| Presence of multiple unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Oxidative degradation of the target molecule. | - This indicates insufficient protection against oxidation. Increase the concentration of antioxidants in your extraction buffers. - De-gas all solvents before use to remove dissolved oxygen. - Minimize sample exposure to light and air during processing. |
| Hydrolysis of the thioester bond. | - Confirm that the pH of your extraction and storage solutions is acidic to neutral (pH 4.9-7.0) to minimize chemical hydrolysis.[8] - Ensure rapid and complete inactivation of thioesterase enzymes through immediate quenching and effective deproteinization.[5] | |
| Poor reproducibility between replicate extractions | Inconsistent sample handling and timing. | - Standardize all steps of the protocol, including homogenization time, incubation periods, and centrifugation speeds. - Process all samples as quickly and consistently as possible to minimize time-dependent degradation. |
Experimental Protocols
Protocol 1: Extraction of this compound from Animal Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[8]
Materials:
-
Frozen tissue sample (≤ 100 mg)
-
Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9, chilled to 4°C
-
Antioxidant Stock Solution: 5 mg/mL BHT and 5 mg/mL α-tocopherol in ethanol
-
Extraction Solvents: 2-propanol, acetonitrile (ACN), all HPLC grade and chilled
-
Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg
-
SPE Conditioning Solvents: Methanol (B129727), water
-
SPE Elution Solvent: 2-propanol
-
Internal Standard (optional): Heptadecanoyl-CoA (C17:0)
Procedure:
-
Homogenization: a. Weigh the frozen tissue and place it in a pre-chilled glass homogenizer on ice. b. Add 1 mL of ice-cold Homogenization Buffer containing the internal standard and 10 µL of Antioxidant Stock Solution. c. Homogenize thoroughly until no visible tissue fragments remain. d. Add 1 mL of ice-cold 2-propanol and homogenize again.
-
Liquid-Liquid Extraction: a. Transfer the homogenate to a centrifuge tube. b. Add 2 mL of ice-cold acetonitrile, vortex vigorously for 1 minute. c. Centrifuge at 2,000 x g for 10 minutes at 4°C. d. Carefully collect the supernatant, which contains the acyl-CoAs.
-
Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. b. Load the supernatant from step 2d onto the conditioned cartridge. c. Wash the cartridge with 2 mL of 50% methanol in water to remove polar impurities. d. Dry the cartridge under a gentle stream of nitrogen. e. Elute the acyl-CoAs with 1 mL of 2-propanol.
-
Sample Concentration and Storage: a. Evaporate the eluate to dryness under a stream of nitrogen. b. Reconstitute the dried pellet in a suitable solvent for your analytical method (e.g., 100 µL of methanol/water). c. Analyze immediately or store at -80°C.
Visualization of Degradation and Metabolic Pathways
Logical Flowchart for Preventing Degradation
Caption: Workflow for minimizing degradation of this compound during extraction.
Metabolic Context of this compound
This compound is an intermediate in lipid metabolism. The diagram below illustrates its position within the broader context of fatty acid activation and degradation.
References
- 1. Oxidized Docosahexaenoic Acid Species and Lipid Peroxidation Products Increase Amyloidogenic Amyloid Precursor Protein Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Yin-Yang Mechanisms Regulating Lipid Peroxidation of Docosahexaenoic Acid and Arachidonic Acid in the Central Nervous System [frontiersin.org]
- 3. Oxidative stability of docosahexaenoic acid-containing oils in the form of phospholipids, triacylglycerols, and ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. publications.lib.chalmers.se [publications.lib.chalmers.se]
Technical Support Center: Polyunsaturated Fatty Acyl-CoA Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the analysis of polyunsaturated fatty acyl-CoAs (PUFA-CoAs). Particular focus is given to the identification and prevention of artifact formation during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of PUFA-CoAs. Each guide is presented in a question-and-answer format, outlining the problem, its potential causes, and actionable solutions.
Issue 1: Unexpected Peaks or Mass Shifts in Mass Spectrometry Data
Q: My mass spectrometry data for PUFA-CoA analysis shows unexpected peaks and mass shifts that do not correspond to my target analytes. What could be the cause of these artifacts?
A: Unexpected peaks and mass shifts in your mass spectrometry data are often indicative of artifact formation, primarily due to the oxidative instability of PUFA-CoAs.
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Solution |
| Oxidation | PUFA-CoAs are highly susceptible to oxidation at their double bonds, leading to the formation of various oxidized species (e.g., hydroperoxides, hydroxides, ketones). These oxidized products will appear as new peaks with corresponding mass additions (+16 Da for hydroxylation, +32 Da for hydroperoxidation). | - Add antioxidants to all buffers and solvents used during extraction and analysis. A common "antioxidant cocktail" includes rosemary, citrate, and erythorbate.[1][2] - Work on ice and in a low-oxygen environment (e.g., under a stream of nitrogen or argon) whenever possible. - Use fresh, high-purity solvents. |
| Adduct Formation | In electrospray ionization mass spectrometry (ESI-MS), PUFA-CoAs can form adducts with cations present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺). This results in peaks at masses higher than the protonated molecule ([M+H]⁺).[3][4] | - Scrutinize your mobile phase and sample diluents for sources of these cations. - Optimize your chromatography to separate different adducts if possible. - Use high-purity solvents and reagents to minimize salt contamination. |
| In-source Fragmentation | High source temperatures or voltages in the mass spectrometer can cause PUFA-CoAs to fragment within the ion source, generating artifactual peaks.[5][6] | - Optimize the ion source parameters (e.g., temperature, voltages) to minimize fragmentation while maintaining adequate ionization efficiency. - Use a "soft" ionization technique if available. |
| Solvent-Related Artifacts | The solvents used for extraction and analysis can sometimes introduce contaminants or react with the analytes. | - Run solvent blanks to identify any background peaks. - Ensure the stability of PUFA-CoAs in the chosen extraction and mobile phase solvents.[7][8] |
Issue 2: Low Recovery of PUFA-CoAs
Q: I am experiencing low recovery of my target PUFA-CoAs after the extraction and purification steps. What are the potential reasons, and how can I improve my yield?
A: Low recovery of PUFA-CoAs is a common issue that can be attributed to several factors throughout the sample preparation workflow.
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Solution |
| Incomplete Cell Lysis/Tissue Homogenization | If the cells or tissue are not completely disrupted, the PUFA-CoAs will not be efficiently released into the extraction solvent. | - Ensure thorough homogenization. For tissues, a glass homogenizer is often effective.[9][10] - Optimize the homogenization time and intensity. |
| Degradation During Extraction | PUFA-CoAs are prone to enzymatic and chemical degradation during the extraction process. | - Work quickly and keep samples on ice at all times.[9] - Use an acidic extraction buffer (e.g., pH 4.9) to inhibit enzymatic activity.[9][10] - Incorporate antioxidants into the extraction buffer. |
| Inefficient Solid-Phase Extraction (SPE) | Problems with the SPE protocol can lead to significant loss of the target analytes.[1][2] | - Improper Conditioning/Equilibration: Ensure the SPE cartridge is properly wetted and equilibrated with the appropriate solvents before loading the sample.[11] - Sample Overload: Do not exceed the binding capacity of the SPE sorbent.[12] - Inappropriate Wash/Elution Solvents: The wash solvent may be too strong, leading to premature elution of the analytes. Conversely, the elution solvent may be too weak to effectively desorb the PUFA-CoAs. Optimize the solvent strengths and volumes for each step.[11][12] - Flow Rate: A flow rate that is too high during sample loading or elution can prevent efficient binding or complete recovery.[12] |
| Adsorption to Surfaces | PUFA-CoAs can adsorb to plasticware and glassware, leading to losses. | - Use low-adsorption microcentrifuge tubes. - Pre-rinse glassware with a solvent similar to your extraction solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps to prevent artifact formation during PUFA-CoA sample preparation?
The most critical steps are minimizing oxidation and enzymatic degradation. This can be achieved by:
-
Working in a cold and low-oxygen environment: Perform all steps on ice and, if possible, under an inert gas like nitrogen or argon.
-
Using antioxidants: Add an antioxidant cocktail to all your solutions. A combination of radical quenchers (e.g., rosemary extract), sequestrants (e.g., citrate), and reductants (e.g., erythorbate) can be effective.[1][2]
-
Rapid processing: Minimize the time between sample collection and extraction to reduce the chance of degradation.
-
Using acidic extraction buffers: An acidic pH (around 4.9) helps to inhibit the activity of enzymes that can degrade PUFA-CoAs.[9][10]
Q2: How can I differentiate between in vivo (biological) and ex vivo (artifactual) oxidation of PUFA-CoAs?
Distinguishing between biological and artifactual oxidation is challenging but crucial for accurate interpretation of results. Here are some strategies:
-
Use of Biomarkers: Certain oxidation products are more likely to be formed in vivo under specific enzymatic or free-radical mediated pathways. For example, F2-isoprostanes are considered reliable markers of in vivo lipid peroxidation.[13] Measuring the ratios of different isomers of oxidized products can also provide clues.[14]
-
Control Experiments: Process a control sample with and without added antioxidants. A significant reduction in oxidized species in the antioxidant-treated sample suggests that a substantial portion of the oxidation was occurring during sample preparation.
-
Isotopic Labeling: In cell culture experiments, you can provide cells with isotopically labeled PUFAs. The presence of labeled oxidized products would confirm their biological origin.
Q3: Is derivatization necessary for the analysis of PUFA-CoAs by LC-MS/MS?
No, derivatization is generally not required for the analysis of intact PUFA-CoAs by LC-MS/MS. Modern ESI-MS is sensitive enough to detect these molecules in their native form.[3][15][16][17] In fact, derivatization can sometimes introduce its own set of artifacts and complications. Analysis is often performed in positive ion mode, monitoring for the characteristic neutral loss of 507 Da from the CoA moiety.[3][18]
Q4: What are the recommended storage conditions for samples intended for PUFA-CoA analysis?
To ensure the stability of PUFA-CoAs, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[9] It is critical to avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Cells
This protocol is adapted from established methods and is suitable for both adherent and suspension cell cultures.[19]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (B129727) (MeOH) with an appropriate internal standard (e.g., C17:0-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL, low-adsorption)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Extraction:
-
Adherent Cells: Add 1 mL of ice-cold MeOH (with internal standard) to the plate. Use a cell scraper to collect the cells into the methanol.
-
Suspension Cells: Resuspend the cell pellet in 1 mL of ice-cold MeOH (with internal standard).
-
-
Lysis and Precipitation:
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube, avoiding the protein pellet.
-
-
Sample Concentration:
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).
-
Visualizations
Caption: Experimental workflow for PUFA-CoA analysis highlighting critical steps for artifact prevention.
Caption: Troubleshooting decision tree for low PUFA-CoA recovery.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. hawach.com [hawach.com]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipidomics of oxidized polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Choice of solvent extraction technique affects fatty acid composition of pistachio (Pistacia vera L.) oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Oxidative Lipidomics: Analysis of Oxidized Lipids and Lipid Peroxidation in Biological Systems with Relevance to Health and Disease - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 16. shimadzu.com [shimadzu.com]
- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 18. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Resolution of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA Isomers
Welcome to the technical support center for the analysis of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in resolving this compound isomers?
A1: The main challenges in separating these isomers stem from their similar physicochemical properties. These include:
-
Positional Isomers: Small differences in the location of the seven double bonds make chromatographic separation difficult.
-
Geometric (Cis/Trans) Isomers: The presence of cis and trans configurations for each double bond leads to a large number of potential isomers with very similar retention times.
-
Co-elution: Due to these similarities, isomers often co-elute, making accurate quantification challenging.
-
Analyte Stability: Polyunsaturated fatty acyl-CoAs are susceptible to oxidation, which can introduce artifacts and degrade the sample.
-
Matrix Effects: When analyzing biological samples, complex matrices can interfere with ionization and detection in mass spectrometry.[1]
Q2: Which analytical techniques are most effective for separating these isomers?
A2: A combination of chromatographic and spectrometric techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS): This is a powerful technique for separating and identifying acyl-CoA species. Reversed-phase chromatography is commonly used, and specialized columns can enhance resolution.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While acyl-CoAs themselves are not volatile, they can be derivatized to fatty acid methyl esters (FAMEs) for GC analysis. Highly polar capillary columns are necessary for resolving geometric isomers.[4]
-
Chiral Chromatography: For resolving enantiomeric forms, if applicable, chiral stationary phases are required.
Q3: How can I improve the resolution between closely eluting isomers in my HPLC method?
A3: To enhance resolution, consider the following optimization strategies:
-
Mobile Phase Composition: Adjusting the organic solvent (e.g., acetonitrile, methanol) to water ratio can significantly impact selectivity. The addition of small amounts of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) can also improve peak shape.[5][6]
-
Column Chemistry: Employing columns with different stationary phases (e.g., C18, C30) or particle sizes can alter retention characteristics.[6]
-
Gradient Elution: Optimizing the gradient slope and duration can increase the separation between closely eluting peaks.
-
Flow Rate and Temperature: Lowering the flow rate and adjusting the column temperature can improve resolution, though this may increase run times.[6]
Q4: What are the best practices for sample preparation to ensure the stability of Docosaheptaenoyl-CoA isomers?
A4: Proper sample handling is critical to prevent degradation:
-
Extraction: Use cold solvents, such as methanol (B129727), to quench metabolic activity and extract acyl-CoAs.[7] Work quickly and keep samples on ice.
-
Storage: Store extracts at -80°C to minimize degradation.
-
Antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) during extraction to prevent oxidation of the polyunsaturated chains.
-
pH Control: Maintain a slightly acidic pH during extraction and storage to improve the stability of the thioester bond.
Troubleshooting Guides
HPLC & LC-MS/MS Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Add a small amount of a competing acid (e.g., 0.1% formic acid) to the mobile phase.- Reduce sample concentration or injection volume.- Adjust mobile phase pH to ensure the analyte is in a single ionic state. |
| Co-elution of Isomers | - Insufficient column resolving power.- Non-optimal mobile phase composition or gradient. | - Use a longer column or a column with a smaller particle size.- Experiment with different organic modifiers (acetonitrile vs. methanol).- Flatten the gradient over the elution range of the isomers of interest.[6] |
| Low Signal Intensity in MS | - Ion suppression from matrix components.- Inefficient ionization.- Analyte degradation. | - Improve sample cleanup using solid-phase extraction (SPE).- Optimize ESI source parameters (e.g., capillary voltage, gas flow).- Ensure proper sample handling and storage to prevent degradation.[7] |
| Baseline Noise or Drift | - Contaminated mobile phase or system.- Column bleed.- Detector instability. | - Use high-purity solvents and freshly prepared mobile phases.- Flush the system thoroughly.- Condition the column according to the manufacturer's instructions. |
GC-MS Troubleshooting (for FAMEs)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Derivatization | - Insufficient reagent or reaction time.- Presence of water in the sample. | - Ensure an excess of the derivatizing agent (e.g., BF3-methanol).- Ensure the sample is completely dry before adding the reagent. |
| Poor Resolution of Geometric Isomers | - Inappropriate GC column.- Non-optimal temperature program. | - Use a highly polar cyanopropyl-based capillary column (e.g., SP-2560, BPX-70).- Optimize the oven temperature program with a slow ramp rate.[8] |
| Peak Tailing for FAMEs | - Active sites in the injector liner or column. | - Use a deactivated injector liner.- Condition the column at high temperature before use. |
| Isomer Misidentification | - Overlapping retention times.- Similar fragmentation patterns. | - Use a two-dimensional GC (GCxGC) for enhanced separation.- Analyze reference standards for each isomer to confirm retention times and mass spectra.[9] |
Quantitative Data Summary
The following tables provide representative data from studies on analogous long-chain polyunsaturated fatty acyl-CoAs and their FAME derivatives. This data can serve as a starting point for method development.
Table 1: Representative HPLC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Setting | Reference |
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) | [10] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | [10] |
| Mobile Phase B | Acetonitrile | [10] |
| Gradient | Optimized for long-chain species (e.g., 20-95% B over 15 min) | [2] |
| Flow Rate | 0.2 - 0.4 mL/min | [11] |
| Column Temperature | 40 - 50°C | [11][12] |
| Ionization Mode | Negative Electrospray (ESI-) | [10] |
| MS/MS Transition | Precursor ion scan or multiple reaction monitoring (MRM) | [10] |
Table 2: Representative GC Parameters for FAME Isomer Analysis
| Parameter | Setting | Reference |
| Column | Highly polar (e.g., SP-2560, 100 m x 0.25 mm, 0.20 µm film) | |
| Carrier Gas | Helium | [4] |
| Inlet Temperature | 250°C | [4] |
| Oven Program | 180°C (1 min), ramp 10°C/min to 280°C (3 min) | [4] |
| Detector | Flame Ionization (FID) or Mass Spectrometer (MS) | [4] |
| Split Ratio | 10:1 to 50:1 | [4][9] |
Experimental Protocols
Protocol 1: Extraction and Analysis of Acyl-CoAs from Biological Samples via LC-MS/MS
This protocol is adapted from methods for the analysis of a broad range of acyl-CoAs in biological tissues.[2][7]
1. Sample Homogenization and Extraction: a. Weigh 10-50 mg of frozen tissue and homogenize in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA). b. Centrifuge at 15,000 x g for 10 minutes at 4°C. c. Wash the pellet twice with 1 mL of 2% (w/v) TCA. d. Extract the acyl-CoAs from the pellet by adding 500 µL of a 2:1 (v/v) mixture of methanol and water, followed by vortexing and centrifugation.
2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water. b. Load the supernatant from the extraction step onto the cartridge. c. Wash the cartridge with 1 mL of water, followed by 1 mL of 25% methanol in water. d. Elute the acyl-CoAs with 1 mL of methanol containing 0.1% formic acid. e. Dry the eluate under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis: a. Use the parameters outlined in Table 1 as a starting point. b. Inject 5-10 µL of the reconstituted sample. c. For quantification, use a stable isotope-labeled internal standard (e.g., C17:0-CoA).
Protocol 2: Derivatization to FAMEs and Analysis by GC-MS
This protocol is adapted from standard methods for the analysis of fatty acids in biological lipids.[4][8]
1. Hydrolysis and Derivatization: a. To the lipid extract, add 2 mL of 0.5 M NaOH in methanol. b. Heat at 100°C for 10 minutes in a sealed tube. c. Cool and add 2 mL of 14% boron trifluoride (BF3) in methanol. d. Heat again at 100°C for 10 minutes. e. Cool to room temperature and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. f. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.
2. GC-MS Analysis: a. Use the GC parameters from Table 2 as a starting point. b. Inject 1 µL of the hexane extract. c. Identify isomers based on their retention times relative to a FAME standard mix and their mass spectra.
Visualizations
Caption: Experimental workflow for the analysis of Docosaheptaenoyl-CoA isomers.
Caption: Troubleshooting logic for improving isomer resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.unair.ac.id [journal.unair.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Effect of mobile phase on resolution of the isomers and homologues of tocopherols on a triacontyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS | MDPI [mdpi.com]
- 9. gcms.cz [gcms.cz]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. jsbms.jp [jsbms.jp]
- 12. sciex.com [sciex.com]
Troubleshooting low yield of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: My final yield of this compound is consistently low. What are the most common causes?
Low yields can stem from several factors:
-
Degradation of Starting Material: The precursor fatty acid, 2,4,7,10,13,16,19-docosaheptaenoic acid, is highly unsaturated and susceptible to oxidation. Ensure it is of high purity and has been stored properly under an inert atmosphere at -20°C or -80°C.
-
Inefficient Activation of the Fatty Acid: The conversion of the fatty acid to a reactive intermediate (e.g., a mixed anhydride (B1165640) or an acyl-imidazole) is a critical step. Incomplete activation will directly result in a lower yield.
-
Side Reactions: The highly conjugated double bond system in the fatty acid makes it prone to unwanted side reactions, such as polymerization or addition reactions, especially under harsh conditions.
-
Hydrolysis: The thioester bond in the final product is susceptible to hydrolysis, particularly in non-anhydrous conditions or during the workup and purification steps.
-
Poor Coupling with Coenzyme A: The low solubility of Coenzyme A (CoA) in many organic solvents can hinder the coupling reaction with the activated fatty acid.[1]
Q2: How can I minimize the oxidation of my starting fatty acid and the final product?
Due to the multiple double bonds, both the free fatty acid and its CoA ester are highly prone to oxidation.
-
Use an Inert Atmosphere: All reactions and handling should be performed under an inert atmosphere, such as argon or nitrogen.
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Work at Low Temperatures: Perform reactions at the lowest effective temperature to minimize oxidation and other side reactions.
-
Add Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) during storage and purification, if it does not interfere with downstream applications.
-
Minimize Light Exposure: Protect the reaction and the product from light, as it can catalyze oxidation.
Q3: I am using the mixed anhydride method for fatty acid activation, but the yield is still poor. How can I optimize this step?
The mixed anhydride method is a common and effective way to activate fatty acids. To improve yields:
-
Ensure Anhydrous Conditions: Water will react with the activating agent (e.g., isobutyl chloroformate) and the mixed anhydride itself, reducing the efficiency of the reaction. Use dry solvents and glassware.
-
Optimize Base and Temperature: The reaction is typically carried out at a low temperature (e.g., 0°C or below) in the presence of a non-nucleophilic base like triethylamine (B128534) or N-methylmorpholine to neutralize the HCl byproduct. Ensure the base is added slowly to control the reaction temperature.
-
Use Fresh Reagents: Activating agents like isobutyl chloroformate can degrade over time. Use a fresh bottle or a recently opened one stored under inert gas.
Q4: What are the best methods for purifying this compound?
High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying long-chain polyunsaturated acyl-CoAs.
-
Reversed-Phase HPLC: A C18 column is typically used with a gradient of an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724).[2][3]
-
Detection: The product can be detected by its UV absorbance at around 260 nm, which is characteristic of the adenine (B156593) moiety of CoA.[2]
Q5: How should I store this compound to ensure its stability?
Long-term stability is crucial for this highly unsaturated molecule.
-
Storage Conditions: Store the purified product in a suitable solvent (e.g., an aqueous buffer with a cryoprotectant or an organic solvent like ethanol) at -80°C.
-
Inert Atmosphere: Overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the purified product into smaller, single-use vials to prevent degradation from repeated temperature changes.
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving low-yield issues during the synthesis of this compound.
Caption: Troubleshooting workflow for low yield of this compound.
Experimental Protocols
Protocol: Synthesis of this compound via the Mixed Anhydride Method
This protocol is a general guideline and may require optimization. All steps should be performed under an inert atmosphere (argon or nitrogen) with degassed, anhydrous solvents.
Materials:
-
2,4,7,10,13,16,19-Docosaheptaenoic acid
-
Triethylamine (TEA), distilled
-
Isobutyl chloroformate, fresh
-
Coenzyme A, trilithium salt
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol
-
Potassium bicarbonate solution (0.5 M), degassed
-
Diethyl ether, anhydrous
-
HPLC-grade acetonitrile and water
-
Potassium phosphate monobasic for buffer preparation
Procedure:
-
Preparation of the Fatty Acid Solution:
-
Dissolve 10 mg of 2,4,7,10,13,16,19-docosaheptaenoic acid in 1 mL of anhydrous THF in a flame-dried, argon-flushed flask.
-
Cool the solution to 0°C in an ice bath.
-
-
Formation of the Mixed Anhydride (Activation):
-
Add 1.1 equivalents of distilled triethylamine to the fatty acid solution.
-
Slowly add 1.1 equivalents of isobutyl chloroformate dropwise while stirring.
-
Continue stirring the reaction mixture at 0°C for 30-45 minutes. The formation of a white precipitate (triethylammonium chloride) is expected.
-
-
Preparation of the Coenzyme A Solution:
-
In a separate flask, dissolve 1.5 equivalents of Coenzyme A trilithium salt in a minimal amount of cold, degassed 0.5 M potassium bicarbonate solution (e.g., 1 mL). Keep the solution on ice.
-
-
Coupling Reaction:
-
Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring.
-
Allow the reaction to proceed at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup:
-
Acidify the reaction mixture to pH 3-4 with cold, dilute HCl.
-
Extract the aqueous phase three times with an equal volume of diethyl ether to remove any unreacted fatty acid and other organic-soluble impurities.
-
The aqueous phase, containing the desired acyl-CoA, should be immediately prepared for purification.
-
-
Purification:
-
Purify the aqueous phase by reversed-phase HPLC on a C18 column.
-
Use a gradient elution, for example, from 95% Buffer A (e.g., 50 mM potassium phosphate, pH 5.5) and 5% Buffer B (acetonitrile) to 100% Buffer B over 30 minutes.
-
Monitor the elution at 260 nm. The product will typically elute as a major peak.
-
Collect the fractions containing the product, pool them, and lyophilize to obtain the purified this compound.
-
Data Presentation
Table 1: Typical Reaction Parameters for Mixed Anhydride Synthesis
| Parameter | Value/Condition | Rationale |
| Fatty Acid Activation | ||
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for fatty acids and reagents. |
| Base | Triethylamine (TEA) | Scavenges HCl produced during activation. |
| Activating Agent | Isobutyl chloroformate | Forms a reactive mixed anhydride. |
| Temperature | 0°C | Minimizes side reactions and degradation. |
| Reaction Time | 30-45 minutes | Sufficient for complete activation. |
| Coupling Reaction | ||
| Coenzyme A Solvent | Aqueous Buffer (e.g., 0.5 M KHCO₃) | Solubilizes the CoA salt. |
| pH | Maintained near neutral (7.5-8.0) | Optimal for the nucleophilic attack of the CoA thiol. |
| Temperature | 0°C to Room Temperature | Initial low temperature for controlled reaction. |
| Reaction Time | 2-3 hours | Allows for completion of the coupling reaction. |
Table 2: Representative HPLC Purification Parameters
| Parameter | Value/Condition |
| Column | Reversed-phase C18 (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 50 mM Potassium Phosphate, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 20-100 µL |
Signaling Pathways and Workflows
Generalized Biosynthetic Pathway Leading to Highly Unsaturated Fatty Acyl-CoAs
The synthesis of highly unsaturated fatty acids like docosahexaenoic acid (DHA) involves a series of elongation and desaturation steps. The target molecule, this compound, is an intermediate in the beta-oxidation of DHA.[4] The following diagram illustrates a generalized pathway highlighting the key enzymatic reactions.
Caption: Generalized biosynthetic pathway involving elongation, desaturation, and partial β-oxidation.
References
Technical Support Center: Analysis of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA
Welcome to the technical support center for the analysis of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental analysis of this highly polyunsaturated fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound?
The primary challenges in analyzing this highly unsaturated molecule stem from its susceptibility to oxidation, potential for complex adduct formation in mass spectrometry, and contamination from various sources during sample preparation and analysis. Its low endogenous abundance in many biological matrices also necessitates highly sensitive analytical methods.
Q2: Why is my signal for this compound low or absent?
Low or absent signal can be due to several factors:
-
Degradation: The multiple double bonds make the molecule prone to oxidation. Immediate processing of samples, use of antioxidants, and storage at -80°C are critical.
-
Poor Extraction Recovery: Inefficient extraction can lead to significant loss of the analyte. Optimization of the extraction protocol is crucial.
-
Ion Suppression: Co-eluting contaminants from the sample matrix or external sources can suppress the ionization of the target analyte in the mass spectrometer.
-
Suboptimal LC-MS/MS Parameters: The instrument parameters may not be optimized for this specific molecule.
Q3: What are the expected adducts for this compound in ESI-MS?
In positive mode electrospray ionization (ESI), common adducts for long-chain acyl-CoAs include protonated molecules [M+H]+, as well as sodium [M+Na]+ and ammonium (B1175870) [M+NH4]+ adducts.[1][2] The relative abundance of these adducts can vary depending on the mobile phase composition and sample matrix, which can complicate quantification if not all adducts are monitored.[1][3]
Q4: How can I prevent the oxidation of my analyte during sample preparation?
To minimize oxidation, it is recommended to:
-
Work quickly and keep samples on ice or at 4°C throughout the extraction process.
-
Add antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent.[4]
-
Incorporate chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[4]
-
Store extracts under an inert gas (e.g., argon or nitrogen) at -80°C.[4]
Troubleshooting Guides
Issue 1: High Background Noise and Contaminant Peaks
High background noise and the presence of contaminant peaks can mask the signal of your target analyte.
Symptoms:
-
Elevated baseline in the chromatogram.
-
Presence of non-analyte peaks, which may be intense and broad.
-
Poor signal-to-noise ratio for the analyte.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Solvent Contamination | Use high-purity, LC-MS grade solvents. Prepare fresh mobile phases daily. Analyze a blank run (injecting only the mobile phase) to check for solvent-based contamination.[5] |
| Plasticware Contamination | Leachates from plastic tubes and pipette tips (e.g., plasticizers like phthalates) can be a significant source of contamination.[6] Use glass or polypropylene (B1209903) labware that has been tested for low extractables.[6] Avoid storing organic solvents in plastic containers.[7] |
| Glassware Contamination | Residual detergents (containing polymers like PEG) on glassware can cause significant interference.[7] Dedicate glassware for ultra-trace analysis and rinse thoroughly with high-purity water followed by an organic solvent. |
| Sample-Derived Contaminants | Biological samples are complex matrices. Phospholipids are a common source of interference in lipid analysis.[8] Employ a robust sample clean-up method, such as solid-phase extraction (SPE), to remove these interfering substances. |
| Personal Contamination | Keratin from skin and hair is a common contaminant in proteomics and can also be an issue in metabolomics.[6] Wear appropriate personal protective equipment, including powder-free gloves and a lab coat, and work in a clean environment.[5] |
Issue 2: Poor Peak Shape and Retention Time Shifts
Poor chromatography can lead to inaccurate quantification and identification.
Symptoms:
-
Peak tailing, fronting, or splitting.
-
Inconsistent retention times between injections.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Column Overload | Injecting too much sample can lead to peak distortion. Dilute the sample and re-inject. |
| Column Contamination | Build-up of matrix components on the analytical column can degrade performance. Implement a column wash step between samples or use a guard column.[9] |
| Inappropriate Mobile Phase | The mobile phase may not be optimal for the analyte. Ensure the pH and organic solvent composition are suitable for reversed-phase separation of long-chain acyl-CoAs. |
| Secondary Interactions | The analyte may be interacting with active sites on the column or in the LC system. The addition of a small amount of a competing agent to the mobile phase may help. |
Issue 3: Inaccurate Quantification
Inaccurate quantification can arise from several sources, including matrix effects and inconsistent adduct formation.
Symptoms:
-
Poor linearity of the calibration curve.
-
High variability between replicate injections.
-
Discrepancies with expected concentrations.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Matrix Effects | Co-eluting matrix components can enhance or suppress the ionization of the analyte.[10] Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for these effects. Perform a post-extraction spike experiment to assess the degree of matrix effects.[10] |
| Variable Adduct Formation | The ratio of different adducts ([M+H]+, [M+Na]+, [M+NH4]+) can vary between samples and standards, leading to quantification errors if only one adduct is monitored.[1][3] It is recommended to sum the peak areas of all significant adducts for each analyte.[1] |
| Analyte Degradation | As mentioned, highly unsaturated acyl-CoAs are prone to degradation. Ensure proper sample handling and storage, and consider using an internal standard to monitor for sample loss during preparation. |
Quantitative Data Summary
The following table summarizes typical performance metrics for the analysis of long-chain polyunsaturated fatty acyl-CoAs using LC-MS/MS. These values can serve as a benchmark for method development and validation.
| Parameter | Typical Value Range | Reference |
| Extraction Recovery | 60-90% | [11][12] |
| Limit of Detection (LOD) | 1-10 fmol on column | [13][14] |
| Limit of Quantification (LOQ) | 5-50 fmol on column | [13] |
| Linear Dynamic Range | 3-4 orders of magnitude | [15] |
| Inter-assay Precision (%CV) | < 15% | [16] |
| Intra-assay Precision (%CV) | < 10% | [16] |
| Accuracy (% Bias) | ± 15% | [17] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Biological Tissues
This protocol outlines a general procedure for the extraction and solid-phase extraction (SPE) clean-up of long-chain acyl-CoAs from tissue samples.
Materials:
-
Tissue sample (flash-frozen in liquid nitrogen)
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Extraction Solvent: Acetonitrile/Isopropanol/Water (3:1:1 v/v/v) with 0.1% formic acid and 50 µM BHT
-
Weak Anion Exchange (WAX) SPE cartridges
-
SPE Conditioning Solvent: Methanol (B129727)
-
SPE Equilibration Buffer: 50 mM Ammonium Acetate in Water, pH 6.0
-
SPE Wash Buffer: 50 mM Ammonium Acetate in Water, pH 6.0
-
SPE Elution Buffer: 5% Ammonium Hydroxide in Methanol
-
Internal Standard (e.g., C17:0-CoA)
Procedure:
-
Homogenization: Homogenize ~20-50 mg of frozen tissue in 1 mL of ice-cold extraction solvent containing the internal standard.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
SPE Cartridge Preparation: Condition the WAX SPE cartridge with 1 mL of methanol, followed by equilibration with 1 mL of equilibration buffer.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of wash buffer to remove neutral lipids and other contaminants.
-
Elution: Elute the acyl-CoAs with 1 mL of elution buffer.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20 v/v)
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: The [M+H]+, [M+Na]+, and [M+NH4]+ ions for this compound.
-
Product Ion: A common product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine group.
-
Collision Energy and other parameters: These should be optimized for the specific instrument and analyte.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Simplified biosynthesis pathway of Docosahexaenoyl-CoA (DHA-CoA).[18]
References
- 1. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. [escholarship.org]
- 4. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 8. researchgate.net [researchgate.net]
- 9. zefsci.com [zefsci.com]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of a LC-MS/MS assay for quantifying the uptake of docosahexaenoic acid-d5 into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantification of this compound using LC-MS/MS?
A1: The primary challenges include:
-
Matrix Effects: Co-eluting endogenous lipids, phospholipids, and other cellular components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2]
-
Analyte Instability: Long-chain polyunsaturated fatty acyl-CoAs are susceptible to degradation. Rapid sample quenching and processing at low temperatures are crucial to prevent analyte loss.
-
Chromatographic Resolution: Achieving good separation from isomeric and isobaric species is essential for accurate measurement.
-
Low Abundance: The endogenous concentrations of specific acyl-CoAs can be very low, requiring highly sensitive instrumentation and optimized methods.
Q2: What is the most common fragmentation pattern for this compound in positive ion mode mass spectrometry?
A2: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of a 507 Da fragment, which corresponds to the 3'-phospho-ADP moiety. This allows for the use of neutral loss scans to screen for a wide range of acyl-CoA species.[3][4]
Q3: What are suitable internal standards for the quantification of this compound?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte. However, these can be expensive or unavailable. A practical alternative is to use an odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0), which is not naturally abundant in most biological samples.[4]
Q4: How can I assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively assessed using the post-extraction spike method.[1][5] This involves comparing the peak area of the analyte spiked into the extracted matrix of a blank sample with the peak area of the analyte in a neat solvent at the same concentration. The ratio of these peak areas is the matrix factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Signal for the Analyte | Matrix-induced ion suppression. | 1. Dilute the sample: Diluting the sample can reduce the concentration of interfering matrix components.[6] 2. Improve sample cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances. 3. Optimize chromatography: Adjust the gradient to better separate the analyte from co-eluting matrix components. |
| Analyte degradation. | 1. Ensure rapid quenching of metabolic activity at the time of sample collection. 2. Keep samples on ice or at 4°C throughout the extraction process. 3. Store extracts at -80°C and analyze them as soon as possible after reconstitution. | |
| Poor Peak Shape (Tailing or Fronting) | Interaction with the analytical column. | 1. Consider using a column with a different stationary phase. 2. Adjust the mobile phase pH. For long-chain acyl-CoAs, a high pH (around 10.5) with ammonium (B1175870) hydroxide (B78521) can improve peak shape.[3] |
| Sample solvent immiscible with the mobile phase. | Ensure the sample is reconstituted in a solvent that is compatible with the initial mobile phase conditions. | |
| Inconsistent or Non-Reproducible Results | Variable matrix effects between samples. | 1. Use a stable isotope-labeled internal standard to compensate for variations in matrix effects. 2. If a stable isotope-labeled standard is not available, use a matrix-matched calibration curve. |
| Carryover between injections. | 1. Implement a robust needle wash protocol between samples. 2. Incorporate a blank injection after high-concentration samples. | |
| Retention Time Shifts | Changes in mobile phase composition. | 1. Prepare fresh mobile phases daily. 2. Ensure the mobile phase is properly degassed. |
| Column degradation. | 1. Use a guard column to protect the analytical column. 2. If the pressure increases and peak shape deteriorates, replace the column. |
Data Presentation: Illustrative Matrix Effects on Long-Chain Acyl-CoA Quantification
| Analyte | Matrix | Matrix Factor (MF)1 | % Signal Suppression |
| Palmitoyl-CoA (C16:0) | Liver Homogenate | 0.65 | 35% |
| Stearoyl-CoA (C18:0) | Liver Homogenate | 0.58 | 42% |
| Oleoyl-CoA (C18:1) | Liver Homogenate | 0.62 | 38% |
| Arachidonoyl-CoA (C20:4) | Liver Homogenate | 0.51 | 49% |
| Docosahexaenoyl-CoA (C22:6) | Liver Homogenate | ~0.45 (Estimated) | ~55% (Estimated) |
1Matrix Factor (MF) is calculated as (Peak area in matrix) / (Peak area in neat solution). A value < 1 indicates ion suppression.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Mammalian Cells
This protocol is adapted from methods designed to minimize matrix effects by using a simple protein precipitation step.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 75% methanol (B129727)/25% water
-
Internal standard solution (e.g., 10 µM C17:0-CoA)
-
Centrifuge capable of 15,000 x g at 4°C
-
Nitrogen evaporator
Procedure:
-
Culture cells to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 10% TCA or 75% methanol to the culture dish to quench metabolic activity and precipitate proteins.
-
Scrape the cells and transfer the cell lysate/suspension to a microcentrifuge tube.
-
Add the internal standard to each sample.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
Protocol 2: LC-MS/MS Analysis of this compound
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium hydroxide in water, pH 10.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-18 min: 90-10% B
-
18-25 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Precursor Ion (Q1) -> Product Ion (Q3) [Specific m/z values to be determined based on the exact mass of the analyte and its fragmentation].
-
Common Neutral Loss: 507 Da.
-
Collision Energy: Optimize for the specific analyte.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Biosynthesis of Docosahexaenoic Acid (DHA) via the Sprecher pathway.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Validation & Comparative
A Comparative Guide to 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA in Polyunsaturated Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA, a key intermediate in the biosynthesis of docosahexaenoic acid (DHA), with alternative metabolic routes. The information presented is intended to support research and development efforts in the fields of nutrition, metabolic disorders, and drug discovery.
Introduction to this compound
This compound is a C22 very-long-chain fatty acyl-CoA that functions as a critical intermediate in the final stages of DHA (4,7,10,13,16,19-docosahexaenoic acid) synthesis via the Sprecher pathway. This pathway is the primary route for DHA production in mammals. The formation of this docosaheptaenoyl-CoA species occurs within the peroxisome during the beta-oxidation of its precursor, tetracosahexaenoic acid (24:6n-3). Specifically, it is the substrate for the enzyme 2,4-dienoyl-CoA reductase, which catalyzes its reduction to trans-3-enoyl-CoA, a subsequent step in the formation of DHA.
Comparative Analysis of Metabolic Pathways
The biosynthesis of DHA can proceed through two primary pathways: the Sprecher pathway, which is predominant in mammals, and the Δ4-desaturase pathway, found in some lower eukaryotes and certain fish.
The Sprecher Pathway
This pathway involves the elongation of eicosapentaenoic acid (EPA, 20:5n-3) to docosapentaenoic acid (DPA, 22:5n-3) and then to tetracosahexaenoic acid (24:6n-3) in the endoplasmic reticulum. This is followed by a single round of peroxisomal beta-oxidation to yield DHA. This compound is a key intermediate in this peroxisomal step. The reaction catalyzed by 2,4-dienoyl-CoA reductase is considered a rate-limiting step in the β-oxidation of polyunsaturated fatty acids.
The Δ4-Desaturase Pathway
This alternative pathway offers a more direct route to DHA by the direct desaturation of DPA (22:5n-3) at the fourth carbon, catalyzed by a Δ4-desaturase. This pathway bypasses the need for elongation to a C24 intermediate and subsequent peroxisomal beta-oxidation.
Performance Comparison
Direct quantitative comparisons of the flux and efficiency of these two pathways in a single biological system are limited in the available literature. However, the prevalence of the Sprecher pathway in mammals suggests its efficiency and regulation are well-suited for maintaining DHA homeostasis in these organisms. The Δ4-desaturase pathway, where present, may offer a more rapid conversion of DPA to DHA.
| Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Source |
| 2,4-Hexadienoyl-CoA | 71.6 ± 0.27 | 1.75 ± 0.34 | [Human peroxisomal 2,4-dienoyl-CoA reductase][1] |
| 2,4-Decadienoyl-CoA | 12.7 ± 0.15 | 1.54 ± 0.21 | [Human peroxisomal 2,4-dienoyl-CoA reductase][1] |
Table 1: Kinetic parameters of human peroxisomal 2,4-dienoyl-CoA reductase with different substrates.[1]
Experimental Protocols
In Vitro Assay of 2,4-Dienoyl-CoA Reductase Activity
This protocol is adapted from established spectrophotometric assays for 2,4-dienoyl-CoA reductase.
Materials:
-
Purified recombinant human peroxisomal 2,4-dienoyl-CoA reductase
-
This compound (substrate)
-
NADPH
-
Tricine buffer (pH 7.0)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tricine buffer, NADPH, and the purified enzyme in a quartz cuvette.
-
Initiate the reaction by adding the substrate, this compound.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the enzyme activity based on the rate of NADPH consumption using its molar extinction coefficient (6.22 mM⁻¹cm⁻¹).
-
Perform control experiments without the enzyme or without the substrate to account for non-enzymatic NADPH oxidation.
Analysis of Long-Chain Fatty Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of this compound and other long-chain fatty acyl-CoAs from biological samples.
Materials:
-
Biological sample (e.g., cultured cells, tissue homogenate)
-
Potassium phosphate (B84403) buffer
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Extraction: Homogenize the biological sample in a mixture of isopropanol and potassium phosphate buffer.
-
Add acetonitrile to precipitate proteins and extract the acyl-CoAs.
-
Centrifuge to pellet the precipitate and collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction: Condition an SPE cartridge.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent.
-
LC-MS/MS Analysis: Concentrate the eluate and inject it into the LC-MS/MS system.
-
Separate the different acyl-CoA species using a suitable C18 reversed-phase column and a gradient elution program.
-
Detect and quantify the target acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Visualizing the Metabolic Pathway
The following diagram illustrates the final steps of the Sprecher pathway for DHA biosynthesis, highlighting the role of this compound.
References
Unraveling the Activity of Two Structurally Similar Fatty Acyl-CoAs: A Comparative Guide
A deep dive into the enzymatic processing and potential roles of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA and Docosahexaenoyl-CoA reveals significant differences in their metabolic fates, with implications for cellular lipid metabolism. While direct comparative activity studies are scarce, existing research into the metabolism of docosahexaenoic acid (DHA) provides crucial insights into the differential enzymatic handling of these two closely related molecules.
This guide offers an objective comparison based on available experimental data, focusing on the enzymatic activity related to these two fatty acyl-CoAs. We present the available quantitative and qualitative data, detail the experimental protocols from key studies, and provide visualizations of the relevant metabolic pathways.
I. Comparative Analysis of Enzymatic Activity
A pivotal study investigating the regulation of DHA biosynthesis demonstrated that during the peroxisomal β-oxidation of [1-¹⁴C]docosahexaenoic acid (22:6n-3), an intermediate metabolite, 2-trans-4,7,10,13,16,19-docosaheptaenoic acid (a close derivative of the CoA-ester ), accumulates.[1] This accumulation is attributed to a low activity of the enzyme 2,4-dienoyl-CoA reductase towards the substrate generated from docosahexaenoyl-CoA.[1] This finding strongly suggests that while this compound is a substrate for 2,4-dienoyl-CoA reductase, its processing is significantly slower compared to other substrates within the pathway.
Docosahexaenoyl-CoA, on the other hand, is a well-established substrate for various enzymes involved in lipid metabolism, including acyl-CoA synthetases that activate DHA to its CoA ester form, and the enzymes of the peroxisomal β-oxidation pathway that shorten its chain.
| Feature | This compound | Docosahexaenoyl-CoA | Reference |
| Enzymatic Processing | |||
| Substrate for 2,4-dienoyl-CoA reductase | Yes (inferred) | Indirectly leads to a substrate for this enzyme | [1] |
| Relative Activity | |||
| Rate of processing by 2,4-dienoyl-CoA reductase | Slow (inferred from accumulation of its precursor) | Leads to a substrate that is slowly processed | [1] |
| Metabolic Role | |||
| Involvement in Peroxisomal β-oxidation | Intermediate in the degradation of DHA | Precursor for peroxisomal β-oxidation | [1] |
Table 1: Comparative Overview of this compound and Docosahexaenoyl-CoA Activity
II. Experimental Protocols
The following is a detailed methodology from the key study that provides evidence for the differential processing of these molecules.
Peroxisomal β-Oxidation of [1-¹⁴C]Docosahexaenoic Acid[1]
-
Isolation of Peroxisomes: Peroxisomes were isolated from the livers of male Sprague-Dawley rats. The livers were homogenized in a medium containing 0.25 M sucrose, 1 mM EDTA, and 0.1% ethanol. The homogenate was then subjected to differential centrifugation to pellet the peroxisomes.
-
Incubation Conditions: Isolated peroxisomes were incubated with [1-¹⁴C]docosahexaenoic acid. The incubation mixture also contained CoA, ATP, MgCl₂, NAD⁺, and carnitine.
-
Analysis of Metabolites: After incubation, the reaction was stopped, and the lipids were extracted. The fatty acid methyl esters were then prepared and analyzed by reverse-phase high-performance liquid chromatography (HPLC) to identify and quantify the radioactive metabolites. The accumulation of 2-trans-4,7,10,13,16,19-docosaheptaenoic acid was observed through this analytical method.
III. Signaling Pathways and Metabolic Workflows
The metabolism of Docosahexaenoyl-CoA involves its conversion through the peroxisomal β-oxidation pathway. A key step in the degradation of many polyunsaturated fatty acids, including the metabolic products of DHA, is the action of 2,4-dienoyl-CoA reductase. The accumulation of a precursor to this compound suggests a bottleneck at this specific enzymatic step.
The diagram above illustrates the initial steps of the peroxisomal β-oxidation of Docosahexaenoyl-CoA. Following the actions of Acyl-CoA Oxidase, Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase, and Δ³,Δ²-Enoyl-CoA Isomerase, a 2-trans,4-cis-dienoyl-CoA intermediate is formed. This intermediate is the substrate for 2,4-Dienoyl-CoA Reductase. The observed accumulation of the subsequent product, 2-trans-4,7,10,13,16,19-docosaheptaenoic acid, indicates that the reduction of the dienoyl-CoA intermediate by 2,4-Dienoyl-CoA Reductase is a rate-limiting step in this metabolic sequence.
This workflow diagram outlines the key steps involved in the experimental protocol used to study the peroxisomal β-oxidation of docosahexaenoic acid, as described in the referenced literature. The process begins with the isolation of peroxisomes from rat liver, followed by incubation with radiolabeled DHA-CoA, and concludes with the extraction and chromatographic analysis of the resulting metabolites.
IV. Conclusion
References
A Comparative Guide to Analytical Platforms for Long-Chain Polyunsaturated Fatty Acyl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide focuses on the predominantly used technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers the requisite sensitivity and specificity for quantifying these complex molecules.[7][8][9] We will explore various sample preparation and analytical strategies, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal approach for their specific needs.
Data Presentation: Comparison of Analytical Strategies
The successful analysis of LC-PUFA-CoAs is highly dependent on the chosen extraction and analytical methods. The following tables summarize and compare common approaches.
Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Extraction
| Methodological Approach | Key Strengths | Key Limitations | Typical Recovery | Reference |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, fast, and effective for a broad range of acyl-CoAs from cultured cells or tissues.[3][7] | Potential for ion suppression from co-extracted matrix components. May have lower recovery for very long-chain species compared to other methods.[7] | High, though species-dependent. Odd-chain-length internal standards show similar recovery to endogenous acyl-CoAs of similar length.[10] | [3][7][10] |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, significantly reducing matrix effects and improving sensitivity. High recovery for a wide range of acyl-CoAs.[7] | More time-consuming and requires method development for optimal elution of specific acyl-CoA species. | Generally high and reproducible. | [7][11] |
| Acetonitrile/Isopropanol with Anion Exchange SPE | A robust procedure for isolating a wide range of acyl-CoA esters from tissues.[11] | Multi-step process that can be lengthy. | Recovery is dependent on chain length.[11] | [11][12] |
Table 2: Comparison of LC-MS/MS Platforms for Acyl-CoA Analysis
| Analytical Platform | Principle | Key Strengths | Key Limitations | Typical Sensitivity | Reference |
| Reversed-Phase LC-MS/MS | Separates acyl-CoAs based on the hydrophobicity of the fatty acyl chain.[7] | Robust, reproducible, and provides good separation for a wide range of acyl-CoAs.[10] | May require ion-pairing reagents to improve peak shape and retention of more polar short-chain acyl-CoAs.[13] | Sub-picomole amounts.[10] Can detect species down to 6 fmol with derivatization.[11] | [7][10] |
| Ion-Pairing Reversed-Phase LC-MS/MS | Uses an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) to improve retention and separation of anionic acyl-CoAs on a reversed-phase column.[13] | Excellent resolution and sensitivity for a broad range of acyl-CoAs. | Ion-pairing reagents can cause ion suppression and contaminate the MS system. | High sensitivity, suitable for profiling acyl-CoAs in various cell lines.[14] | [13][14] |
| Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS | Separates compounds based on their polarity. Can be used in series with reversed-phase chromatography for comprehensive analysis.[15] | Effective for separating short-chain, more polar acyl-CoAs. | Not ideal for the separation of long-chain species based on acyl chain length and unsaturation. | Suitable for relative quantification of short and medium-chain species.[15] | [15] |
| High-Resolution MS (e.g., Orbitrap) | Provides highly accurate mass measurements, aiding in the identification of unknown acyl-CoA species and reducing interferences.[13] | High specificity and confidence in identification. Enables untargeted metabolomics approaches. | Slower scan speeds compared to triple quadrupole instruments, which can be a limitation for fast chromatography. | High, enabling detection of a wide array of metabolites, including acyl-CoAs.[13] | [13] |
Experimental Protocols
Reproducible and robust experimental protocols are fundamental for accurate acyl-CoA analysis. The following sections detail common methods for extraction and LC-MS/MS analysis.
Protocol 1: Acyl-CoA Extraction from Cultured Cells using Solvent Precipitation
This protocol is a rapid and effective method for extracting a broad range of acyl-CoAs from either adherent or suspension cell cultures.[3]
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS.
-
-
Extraction:
-
Add ice-cold extraction solvent (e.g., 80% methanol (B129727) in water) containing an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) directly to the cells.[3][7]
-
For adherent cells, use a cell scraper to collect the cells in the cold methanol.
-
Vortex the cell lysate vigorously for 1 minute to ensure complete lysis and protein precipitation.
-
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[3]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Sample Preparation for LC-MS:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis. A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) is a common choice to ensure acyl-CoA stability.[2][3]
-
Protocol 2: General LC-MS/MS Analysis of Fatty Acyl-CoAs
This section outlines a general workflow for the analysis of acyl-CoA extracts by LC-MS/MS.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.[7]
-
Mobile Phase A: Water with a volatile buffer such as 5-10 mM ammonium acetate.[7][13]
-
Mobile Phase B: Acetonitrile or methanol.[7]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is then ramped up to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is the most common mode for quantification, offering high sensitivity and specificity.[10] Precursor ion or neutral loss scans can be used for discovery of novel acyl-CoA species.
-
MRM Transitions: For quantification, a specific precursor-to-product ion transition is monitored for each acyl-CoA species.
-
-
Data Analysis:
-
Quantify the acyl-CoAs by comparing the peak areas of the endogenous compounds to those of the internal standards.[10]
-
Generate a standard curve with authentic standards if absolute quantification is required.
-
Mandatory Visualizations
Signaling Pathway
Long-chain fatty acyl-CoAs are not merely metabolic intermediates but also act as signaling molecules that can regulate gene expression.[16] They can directly bind to transcription factors, such as hepatocyte nuclear factor 4 (HNF-4), or modulate signal transduction pathways that in turn activate transcription factors.[16]
References
- 1. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 9. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. jsbms.jp [jsbms.jp]
- 13. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. ovid.com [ovid.com]
2,4,7,10,13,16,19-Docosaheptaenoyl-CoA: A Potential But Unestablished Biomarker in Peroxisomal Beta-Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA as a potential biomarker, evaluating its role in metabolic pathways against established diagnostic markers for related disorders. While theoretically linked to a specific enzymatic deficiency, current evidence does not support its clinical use as a biomarker. This document outlines the relevant biochemical context, compares it with current gold-standard biomarkers, and provides methodologies for the analysis of related compounds.
Executive Summary
This compound is a metabolic intermediate in the peroxisomal beta-oxidation of docosahexaenoic acid (DHA). Its accumulation is theoretically indicative of deficient activity of the enzyme 2,4-dienoyl-CoA reductase. However, extensive research and clinical practice have established 2-trans,4-cis-decadienoylcarnitine (B1145707) as the primary biomarker for diagnosing 2,4-dienoyl-CoA reductase deficiency. This guide presents the current state of knowledge, highlighting the discrepancy between the theoretical potential of this compound and the clinically validated biomarkers for related fatty acid oxidation disorders.
Peroxisomal Beta-Oxidation of Docosahexaenoic Acid (DHA)
The breakdown of very-long-chain fatty acids, such as DHA, occurs in peroxisomes. This compound is a transient intermediate in this pathway. A deficiency in the enzyme 2,4-dienoyl-CoA reductase would lead to its accumulation.
Comparison of Potential and Established Biomarkers
While this compound is a theoretical biomarker for 2,4-dienoyl-CoA reductase deficiency, it has not been validated or utilized in clinical diagnostics. The established biomarker, 2-trans,4-cis-decadienoylcarnitine, is routinely measured in newborn screening and for the diagnosis of this rare genetic disorder.
| Biomarker | Analyte Type | Disorder | Validation Status |
| This compound | Acyl-CoA | 2,4-Dienoyl-CoA Reductase Deficiency (Theoretical) | Not validated |
| 2-trans,4-cis-Decadienoylcarnitine | Acylcarnitine | 2,4-Dienoyl-CoA Reductase Deficiency | Clinically Validated |
| Very-Long-Chain Fatty Acids (VLCFAs) | Fatty Acids | Peroxisomal Biogenesis Disorders (e.g., Zellweger Syndrome) | Clinically Validated |
| Pristanic and Phytanic Acids | Fatty Acids | Peroxisomal Biogenesis Disorders, Refsum Disease | Clinically Validated |
Established Biomarkers for Related Disorders
The diagnosis of fatty acid oxidation disorders (FAODs) and peroxisomal disorders relies on a panel of well-established biomarkers. The following table provides a comparison of these markers and the disorders they help identify.
| Disorder | Primary Biomarkers | Sample Type |
| 2,4-Dienoyl-CoA Reductase Deficiency | Elevated 2-trans,4-cis-decadienoylcarnitine (C10:2) | Blood spot, Plasma |
| Zellweger Spectrum Disorders | Elevated VLCFAs (C26:0, C26:1), Elevated pristanic and phytanic acids, Deficient plasmalogens | Plasma, Red Blood Cells |
| X-Linked Adrenoleukodystrophy (X-ALD) | Elevated VLCFAs (C26:0, C24:0/C22:0 ratio) | Plasma |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Elevated octanoylcarnitine (B1202733) (C8) and other medium-chain acylcarnitines | Blood spot, Plasma |
Experimental Protocols
While a specific, validated protocol for the quantification of this compound in clinical samples is not available in the literature, the following outlines a general workflow for the analysis of acyl-CoAs from biological samples, such as cultured fibroblasts, which could be adapted for this purpose.
Acyl-CoA Extraction from Cultured Fibroblasts
-
Cell Harvesting: Culture human skin fibroblasts to confluence. Harvest cells by trypsinization and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Resuspend the cell pellet in 1 ml of ice-cold 2.5% (w/v) perchloric acid. Sonicate the suspension for 30 seconds on ice to lyse the cells.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the acyl-CoAs with a solution of 25 mM ammonium (B1175870) acetate (B1210297) in methanol.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (LC) system.
-
Column: A C18 reversed-phase column suitable for the separation of long-chain acyl-CoAs.
-
Mobile Phase: A gradient of solvent A (e.g., 10 mM ammonium acetate in water) and solvent B (e.g., 10 mM ammonium acetate in acetonitrile/isopropanol).
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound would need to be determined using a synthesized standard.
Conclusion
This compound remains a molecule of biochemical interest within the pathway of DHA metabolism. While its accumulation is a theoretical consequence of 2,4-dienoyl-CoA reductase deficiency, it has not been established as a clinically relevant biomarker. The diagnosis of this and other related peroxisomal and fatty acid oxidation disorders continues to rely on a panel of well-validated biomarkers, primarily acylcarnitines and very-long-chain fatty acids. Future research involving targeted metabolomics in patients with confirmed 2,4-dienoyl-CoA reductase deficiency could elucidate whether this compound or its derivatives are present at detectable and significantly elevated levels, potentially offering a more direct marker of the enzymatic block. However, based on current scientific literature, its utility as a diagnostic biomarker is speculative. Researchers and drug development professionals should focus on the established biomarkers for screening, diagnosis, and monitoring of these metabolic disorders.
Validating the In Vivo Role of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo role of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA. Direct experimental data on this specific very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) is limited in publicly available literature. Therefore, this document leverages data from closely related and well-studied VLC-PUFAs, primarily derivatives of docosahexaenoic acid (DHA), to propose a validation strategy and offer a comparison with established alternatives.
Introduction to this compound
This compound is a putative, highly unsaturated, 22-carbon fatty acyl-CoA. Its structure suggests a potential role in specialized cellular functions, likely within tissues where VLC-PUFAs are abundant, such as the retina, brain, and testes.[1] VLC-PUFAs are known to be critical for maintaining the structure and function of photoreceptor cells and are involved in neuronal signaling.[2][3] The synthesis of VLC-PUFAs is primarily mediated by the ELOVL4 enzyme, which is highly expressed in these specialized tissues.[1][4]
Given its high degree of unsaturation, this compound may play a unique role in membrane fluidity, lipid signaling, or as a precursor to novel bioactive mediators. Its validation in vivo is crucial for understanding its physiological significance and potential as a therapeutic target.
Comparative Analysis of VLC-PUFA-CoAs
To understand the potential role of this compound, we compare its hypothetical properties with those of well-characterized VLC-PUFA-CoAs.
| Feature | This compound (Hypothetical) | all-cis-4,7,10,13,16,19-Docosahexaenoyl-CoA (DHA-CoA) | Eicosapentaenoyl-CoA (EPA-CoA) |
| Structure | C22:7-CoA | C22:6-CoA | C20:5-CoA |
| Primary Tissue Distribution | Retina, Brain, Testes (Predicted) | Retina, Brain, Heart, Testes[5] | Liver, Heart, Brain |
| Key Biosynthetic Enzyme | ELOVL4 (Predicted)[4] | ELOVL4, ELOVL2[1] | ELOVL5, ELOVL2 |
| Known In Vivo Roles | Unknown | Precursor for neuroprotectins and resolvins, maintenance of membrane fluidity, phototransduction support.[6] | Precursor for eicosanoids (prostaglandins, leukotrienes), anti-inflammatory properties. |
| Metabolic Fate | Peroxisomal β-oxidation, incorporation into phospholipids (B1166683) (Predicted) | Peroxisomal β-oxidation, acylation into membrane lipids.[7] | Chain elongation to DHA, β-oxidation for energy. |
Experimental Protocols for In Vivo Validation
Validating the role of a novel fatty acyl-CoA in vivo requires a multi-pronged approach. Below are key experimental protocols that can be adapted for this compound.
Isotope Tracing and Metabolite Profiling
This method is used to track the metabolic fate of the fatty acid in vivo.
Objective: To determine the tissues that uptake and metabolize 2,4,7,10,13,16,19-docosaheptaenoic acid and to identify its downstream metabolites.
Protocol:
-
Synthesis of Labeled Precursor: Synthesize a stable isotope-labeled version of 2,4,7,10,13,16,19-docosaheptaenoic acid (e.g., ¹³C-labeled).
-
In Vivo Administration: Administer the labeled fatty acid to a model organism (e.g., mouse or rat) via oral gavage or intravenous injection.
-
Tissue Collection: At various time points, collect blood and tissues of interest (retina, brain, liver, adipose tissue).
-
Lipid Extraction: Perform a total lipid extraction from the collected tissues.
-
Acyl-CoA Analysis: Isolate and quantify the acyl-CoA pool from the tissues.[8]
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled this compound and any downstream metabolites.[8][9]
Genetic Manipulation in Model Organisms
This approach helps to elucidate the function of the fatty acyl-CoA by observing the phenotype of animals with altered levels of the molecule.
Objective: To understand the physiological role of this compound by knocking out or overexpressing a key enzyme in its biosynthetic pathway (e.g., a specific desaturase or ELOVL4).
Protocol:
-
Generate Genetically Modified Animals: Create knockout or transgenic mouse models for the gene of interest (e.g., ELOVL4).
-
Phenotypic Analysis: Perform a comprehensive phenotypic analysis of the genetically modified animals, including histological examination of the retina and brain, electroretinography (ERG) to assess retinal function, and behavioral tests to assess neurological function.
-
Metabolomic Analysis: Analyze the lipid profiles of the affected tissues to confirm the alteration in this compound levels.
In Vivo Imaging
Fluorescently labeled fatty acids can be used to visualize their uptake and distribution in real-time.
Objective: To visualize the biodistribution of 2,4,7,10,13,16,19-docosaheptaenoic acid in vivo.
Protocol:
-
Synthesis of Fluorescent Probe: Synthesize a fluorescently tagged derivative of 2,4,7,10,13,16,19-docosaheptaenoic acid.[10]
-
In Vivo Administration: Inject the fluorescent probe into a model organism.
-
Optical Imaging: Use in vivo optical imaging systems to track the accumulation of the probe in various organs over time.[10]
-
Ex Vivo Confirmation: After the imaging session, collect organs for ex vivo imaging and fluorescence microscopy to confirm the in vivo findings at a cellular level.[10]
Signaling Pathways and Experimental Workflows
Hypothetical Biosynthetic and Signaling Pathway
Caption: Hypothetical pathway for the synthesis and function of this compound.
Experimental Workflow for In Vivo Validation
References
- 1. aocs.org [aocs.org]
- 2. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 5. Metabolism and functions of docosahexaenoic acid‐containing membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docosahexaenoic acid (DHA): An essential nutrient and a nutraceutical for brain health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Non-Invasive Method to Assess Hepatic Acetyl-CoA in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Orthogonal Methods for the Validation of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate validation of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA, a highly unsaturated fatty acyl-CoA, is critical for understanding its role in various biological processes and for the development of novel therapeutics. This guide provides a comprehensive comparison of orthogonal analytical methods for its validation, offering insights into their principles, performance, and detailed experimental protocols.
Comparison of Key Analytical Methods
The validation of this compound relies on a multi-faceted approach, employing techniques that offer distinct advantages in terms of specificity, sensitivity, and the nature of the information they provide. The primary methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection, Enzymatic Assays, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays | NMR Spectroscopy |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation pattern) | Moderate (risk of co-elution with structurally similar compounds) | High (enzyme-specific) but may not differentiate between similar acyl-CoAs | High (provides detailed structural information) |
| Sensitivity (LOD) | Very High (femtomole to picomole range) | Moderate (picomole to nanomole range)[1] | High (femtomole to micromole range depending on the assay format)[1][2] | Low (micromole to millimole range) |
| Linearity (R²) | >0.99[1] | >0.99[1] | Variable, typically good within a defined range[2] | Quantitative for relative abundance |
| Precision (%RSD) | < 15%[1][3] | < 15%[1] | < 20%[1] | Dependent on instrument and experimental setup |
| Quantitative Capability | Absolute and Relative Quantification | Absolute and Relative Quantification | Primarily for total acyl-CoA or specific enzyme activity | Primarily for structural elucidation and relative quantification |
| Structural Information | Provides molecular weight and fragmentation data for structural confirmation | Limited to retention time, co-elution with standards needed | Indirect, based on enzyme specificity | Detailed structural information including double bond positions and stereochemistry |
| Throughput | High | Moderate | High (for plate-based assays) | Low |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the specific and sensitive quantification of acyl-CoAs.[4] This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Sample Preparation (from cells or tissues):
-
Homogenize the sample in a cold buffer (e.g., phosphate (B84403) buffer with 0.5% Triton-X 100).[5]
-
Perform protein precipitation using an acid like trichloroacetic acid (TCA) or a solvent like acetonitrile (B52724).[4][6]
-
For cleaner samples, solid-phase extraction (SPE) with a C18 cartridge can be employed to enrich for acyl-CoAs.[1]
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.[1]
Liquid Chromatography:
-
Column: C18 or C8 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[1][3]
-
Mobile Phase A: 15 mM Ammonium hydroxide (B78521) in water.[3]
-
Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile.[3]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the highly hydrophobic this compound.
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The protonated molecular ion [M+H]⁺ of this compound.
-
Product Ions: Specific fragment ions generated by collision-induced dissociation (CID). For long-chain acyl-CoAs, characteristic neutral losses corresponding to the CoA moiety are often monitored.
Workflow for LC-MS/MS Validation:
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
HPLC is a robust and widely used technique for the separation and quantification of acyl-CoAs.[7] Detection is typically performed by monitoring the UV absorbance of the adenine (B156593) ring in the CoA molecule at around 260 nm. For increased sensitivity and specificity, derivatization of the thiol group can be performed to attach a fluorescent tag.[1]
Sample Preparation:
-
Similar to LC-MS/MS, involving extraction and optional purification.
-
For fluorescence detection, a derivatization step with a thiol-reactive fluorescent probe is required.[1]
HPLC Conditions:
-
Column: C18 reversed-phase column.[7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile or methanol (B129727) is commonly used.[7]
-
Detector: UV detector set at 260 nm or a fluorescence detector with appropriate excitation and emission wavelengths for the chosen tag.[1]
Enzymatic Assays
Enzymatic assays offer a high-throughput and sensitive method for the quantification of total fatty acyl-CoAs or for assessing the activity of enzymes that metabolize them.[2][8] These assays are often based on coupled enzymatic reactions that produce a detectable signal (colorimetric or fluorometric).
Principle of a Common Fluorometric Assay:
-
Acyl-CoA oxidase acts on the fatty acyl-CoA, producing H₂O₂.
-
Horseradish peroxidase (HRP) uses the H₂O₂ to oxidize a fluorogenic substrate, resulting in a fluorescent product.
-
The fluorescence intensity is directly proportional to the amount of fatty acyl-CoA in the sample.[2]
Experimental Protocol (using a commercial kit as a basis):
-
Prepare cell or tissue lysates as described for LC-MS/MS.
-
Prepare a standard curve using a known concentration of a long-chain fatty acyl-CoA (e.g., Palmitoyl-CoA).
-
Add the assay buffer, dye reagent, enzyme mix, and HRP to the samples and standards in a 96-well plate.[5]
-
Incubate at room temperature for a specified time (e.g., 40 minutes).[2]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530/585 nm).[2]
Enzymatic Assay Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. hplc.eu [hplc.eu]
- 8. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity Challenge: A Comparative Guide to Antibody Cross-Reactivity with 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA
For Immediate Release
Researchers and drug development professionals investigating the roles of very long-chain polyunsaturated fatty acids will find a critical resource in this comprehensive guide on antibody cross-reactivity with 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA. Currently, specific antibodies for this particular fatty acyl-CoA are not commercially available, and literature on their cross-reactivity is non-existent. This guide provides a foundational understanding of the principles for developing and characterizing such antibodies, including detailed experimental protocols and hypothetical comparative data to inform future research.
The inherent challenge in producing antibodies against small molecules like this compound lies in their non-immunogenic nature. To elicit an immune response, they must be conjugated to a larger carrier protein, a process that significantly influences the resulting antibody's specificity and potential for cross-reactivity with structurally similar endogenous molecules.
Hypothetical Cross-Reactivity Profile
The following table presents a hypothetical cross-reactivity profile for a putative polyclonal antibody raised against this compound. This data is illustrative and serves as a framework for the types of analyses required to characterize a novel antibody. The percentage cross-reactivity is calculated relative to the binding of the target analyte.
| Potential Cross-Reactant | Structure | Hypothetical % Cross-Reactivity |
| This compound (Target) | C22:7, n-3 | 100% |
| Docosahexaenoyl-CoA (DHA-CoA) | C22:6, n-3 | 50-70% |
| Eicosapentaenoyl-CoA (EPA-CoA) | C20:5, n-3 | 20-40% |
| Arachidonoyl-CoA (ARA-CoA) | C20:4, n-6 | 10-25% |
| Oleoyl-CoA | C18:1, n-9 | <5% |
| Palmitoyl-CoA | C16:0 | <1% |
Experimental Protocols
I. Production of Antibodies against this compound
This protocol outlines the essential steps for generating polyclonal antibodies. The process involves synthesizing a hapten-carrier conjugate to render the small molecule immunogenic.
1. Hapten-Carrier Conjugation:
-
Objective: To covalently link 2,4,7,10,13,16,19-Docosaheptaenoic acid to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).
-
Materials: 2,4,7,10,13,16,19-Docosaheptaenoic acid, N-hydroxysuccinimide (NHS), N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), KLH or BSA, Dimethylformamide (DMF), Dialysis tubing.
-
Procedure:
-
Activate the carboxyl group of the fatty acid by reacting it with NHS and DCC/EDC in DMF to form an NHS ester.
-
Slowly add the activated fatty acid solution to a solution of the carrier protein (KLH for immunization, BSA for screening assays) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Remove unconjugated hapten by extensive dialysis against PBS.
-
Confirm conjugation and estimate the hapten-to-carrier ratio using techniques such as MALDI-TOF mass spectrometry or by spectrophotometric methods if the hapten has a unique absorbance.
-
2. Immunization and Antibody Production:
-
Objective: To immunize host animals with the hapten-carrier conjugate to elicit an antibody response.
-
Procedure:
-
Emulsify the hapten-KLH conjugate with an equal volume of complete Freund's adjuvant for the primary immunization.
-
Inject the emulsion subcutaneously into host animals (e.g., rabbits or mice).
-
Administer booster immunizations every 3-4 weeks with the conjugate emulsified in incomplete Freund's adjuvant.
-
Collect test bleeds 7-10 days after each booster to monitor the antibody titer using a screening ELISA (see below).
-
Once a high titer is achieved, collect the final bleed and separate the serum.
-
3. Antibody Purification:
-
Objective: To isolate the IgG fraction from the antiserum.
-
Procedure:
-
Purify the IgG fraction from the collected serum using Protein A or Protein G affinity chromatography according to the manufacturer's instructions.
-
Elute the bound antibodies and neutralize the elution buffer.
-
Determine the concentration of the purified antibody solution.
-
II. Competitive ELISA for Cross-Reactivity Assessment
A competitive ELISA is the preferred method for determining the specificity of antibodies against small molecules.
1. Plate Coating:
-
Coat a 96-well microtiter plate with the hapten-BSA conjugate (the coating antigen) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
2. Competitive Reaction:
-
Prepare a series of standards of the target analyte (this compound) and potential cross-reactants in assay buffer.
-
In separate tubes, pre-incubate a fixed, limiting concentration of the purified antibody with varying concentrations of the standards or cross-reactants for 1-2 hours.
-
Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature. During this step, free antibody (not bound to the analyte in solution) will bind to the coated antigen.
3. Detection:
-
Wash the plate to remove unbound antibodies and analytes.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-rabbit IgG) and incubate for 1 hour.
-
Wash the plate thoroughly.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
4. Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot a standard curve of absorbance versus the concentration of the target analyte. The signal will be inversely proportional to the concentration of the analyte in the sample.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of antibody binding to the coated antigen) for the target analyte and each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) * 100
Visualizing the Workflow and Pathways
Caption: Workflow for Hapten-Carrier Conjugation and Immunization.
Comparative Lipidomics: A Guide to DHA-Deficient vs. Normal States
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lipidomic landscapes in docosahexaenoenoic acid (DHA)-deficient versus normal physiological states. It summarizes key quantitative changes in lipid profiles, details relevant experimental protocols, and visualizes the complex interplay of DHA in cellular signaling and experimental design. The information presented is collated from multiple experimental studies to support research and development in neurology, immunology, and metabolic diseases.
Introduction: The Crucial Role of DHA
Docosahexaenoic acid (DHA, 22:6n-3) is an omega-3 polyunsaturated fatty acid (PUFA) that is a fundamental structural component of cellular membranes, particularly in the brain and retina.[1][2] It is indispensable for optimal neurological function, vision, and the regulation of inflammatory responses.[3][4] DHA's influence extends beyond membrane structure; it modulates the function of membrane proteins, influences lipid raft composition, and serves as a precursor to potent bioactive lipid mediators like neuroprotectin D1 (NPD1) and resolvins.[5][6][7] A deficiency in DHA is linked to a host of pathologies, including impaired cognitive development, neurodegenerative diseases, and chronic inflammation.[8][9][10]
Lipidomics, the large-scale study of lipids, provides a powerful lens through which to understand the systemic impact of DHA status. By employing advanced analytical techniques like mass spectrometry, researchers can comprehensively map the alterations in lipid profiles that characterize a DHA-deficient state.
Comparative Lipid Profiles: DHA-Sufficient vs. DHA-Deficient
DHA deficiency instigates significant remodeling of the cellular lipidome. The most consistent finding is a compensatory increase in omega-6 PUFAs, particularly docosapentaenoic acid (DPAn-6; 22:5n-6), to fill the structural void left by DHA in membrane phospholipids (B1166683).[7] This substitution, however, has profound functional consequences. The tables below summarize key quantitative and qualitative changes observed across various lipid classes in tissues like the brain and liver.
Table 1: Changes in Brain Phospholipid Composition
| Lipid Class | Observation in DHA-Deficient State | Functional Implication | References |
| Phosphatidylserine (B164497) (PS) | Decreased levels of DHA-containing PS species (e.g., PS 18:0_22:6).[11][12][13] | Impaired neuroprotective signaling; reduced activation of kinases like Akt and PKC.[5][14] | [5][11][12][13][14] |
| Phosphatidylethanolamine (PE) | Significant reduction in DHA-containing PE species.[11][12][13] | Altered membrane fluidity and curvature, potentially affecting membrane fusion/fission events.[15] | [11][12][13][15] |
| Phosphatidylcholine (PC) | Depletion of PC species containing DHA (e.g., PC 38:6).[16] Increased incorporation of DPAn-6. | Changes in membrane properties and signaling platforms.[16] | [16] |
| Phosphatidylinositol (PI) | Reduction in DHA-containing PI species.[7][8] | Disrupted phosphoinositide signaling cascades. | [7][8] |
Table 2: Alterations in Bioactive Lipid Mediators
| Lipid Mediator Class | Observation in DHA-Deficient State | Functional Implication | References |
| Neuroprotectins/Resolvins | Decreased synthesis of DHA-derived mediators like Neuroprotectin D1 (NPD1).[9] | Attenuated anti-inflammatory and pro-resolving signals, leading to chronic neuroinflammation.[17][18] | [9][17][18] |
| Eicosanoids | Increased levels of arachidonic acid (AA)-derived pro-inflammatory eicosanoids (e.g., prostaglandins, leukotrienes).[18][19] | Exacerbated inflammatory responses.[18][19] | [18][19] |
| Endocannabinoids | Reduced levels of the DHA-derived endocannabinoid-like molecule, synaptamide (B1662480).[5] | Impaired neurogenesis, synaptogenesis, and anti-inflammatory effects.[5] | [5] |
Impact on Cellular Signaling Pathways
DHA is not merely a structural lipid; it is a key modulator of intracellular signaling cascades crucial for cell survival, growth, and function. DHA deficiency disrupts these pathways, contributing to cellular dysfunction.
-
Neuroprotective Signaling: In a normal state, DHA enrichment increases phosphatidylserine (PS) levels in neuronal membranes. This facilitates the membrane translocation and activation of survival kinases such as Akt, Raf-1, and PKC, promoting neuronal survival.[5][14] DHA deficiency compromises this by reducing the availability of DHA-containing PS, thereby suppressing these critical pro-survival signals.[14][20]
-
Gene Expression and Synaptic Plasticity: DHA and its metabolite synaptamide can activate the cAMP-response element binding protein (CREB) pathway.[5][21] CREB is a transcription factor that regulates the expression of genes involved in synaptic plasticity and neuronal survival, including brain-derived neurotrophic factor (BDNF).[22] Consequently, DHA deficiency is associated with reduced BDNF levels and impaired synaptic function.[22][23]
-
Inflammatory Signaling: DHA competes with arachidonic acid (AA) for incorporation into membrane phospholipids and for the enzymatic machinery that produces lipid mediators.[19] In DHA-deficient states, the increased availability of AA leads to a heightened production of pro-inflammatory eicosanoids, while the synthesis of anti-inflammatory resolvins and protectins from DHA is diminished, tipping the balance towards a pro-inflammatory state.[17][19]
Experimental Protocols: Comparative Lipidomics Workflow
Conducting a comparative lipidomics study involves several critical steps, from sample collection to data analysis. The following is a generalized protocol based on common practices in the field.
Experimental Design and Sample Collection
-
Animal Models: Establish animal models for DHA deficiency, often by feeding dams and their offspring a diet devoid of n-3 PUFAs for one or more generations.[22][23] Control groups receive a diet with adequate DHA. Zebrafish and rodent models are commonly used.[1][16]
-
Sample Collection: Harvest tissues of interest (e.g., brain, liver, plasma) and immediately flash-freeze them in liquid nitrogen. Store samples at -80°C to prevent lipid degradation.
Lipid Extraction
The Bligh and Dyer method or the Folch method are standards, while methyl-tert-butyl ether (MTBE) based extraction offers a high-throughput alternative.[19][24]
-
Homogenize the frozen tissue (~50 mg) in a cold solvent mixture, typically chloroform:methanol (2:1, v/v).
-
Add an internal standard mixture containing lipids representative of different classes (e.g., deuterated PC, PS, TG) to correct for extraction efficiency and instrument variability.
-
After vigorous mixing and centrifugation, the lower organic phase containing the lipids is collected.
-
The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent (e.g., methanol/chloroform 1:1) for analysis.[24]
Lipid Analysis by LC-MS/MS
-
Chromatography: Use a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system to separate lipid classes.[25][26] A C18 or C30 reversed-phase column is commonly employed.
-
Mass Spectrometry: Couple the chromatography system to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[27]
-
Acquisition Mode: Perform data acquisition in both positive and negative ionization modes to detect a wide range of lipid species. Use data-dependent acquisition (DDA) for untargeted analysis to acquire MS/MS fragmentation data for lipid identification.[26] For targeted analysis, use methods like multiple reaction monitoring (MRM).[27]
Data Processing and Analysis
-
Lipid Identification: Process raw data using specialized software (e.g., MS-DIAL, LipidSearch). Identify lipids by matching the accurate mass, retention time, and MS/MS fragmentation pattern to lipid databases (e.g., LIPID MAPS).
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA, PCA, OPLS-DA) to identify lipids that are significantly different between the DHA-deficient and control groups.[28]
References
- 1. Creation of a novel zebrafish model with low DHA status to study the role of maternal nutrition during neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 3. Docosahexaenoic acid: membrane properties of a unique fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Strategic delivery of omega-3 fatty acids for modulating inflammatory neurodegenerative diseases [frontiersin.org]
- 5. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. tandfonline.com [tandfonline.com]
- 10. DHA Deficiency and Prefrontal Cortex Neuropathology in Recurrent Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Lipidomics Analysis Reveals the Effects of Docosahexaenoic Acid from Different Sources on Prefrontal-Cortex Synaptic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolism and functions of docosahexaenoic acid‐containing membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipidomics and H218O labeling techniques reveal increased remodeling of DHA-containing membrane phospholipids associated with abnormal locomotor responses in α-tocopherol deficient zebrafish (danio rerio) embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-3 Polyunsaturated Fatty Acids and the Resolution of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A Lipidomic Analysis of Docosahexaenoic Acid (22:6, ω3) Mediated Attenuation of Western Diet Induced Nonalcoholic Steatohepatitis in Male Ldlr -/- Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Omega-3 Fatty Acid Deficiency during Brain Maturation Reduces Neuronal and Behavioral Plasticity in Adulthood | PLOS One [journals.plos.org]
- 23. neurosciencenews.com [neurosciencenews.com]
- 24. mdpi.com [mdpi.com]
- 25. Methods of Lipidomics Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 26. m.youtube.com [m.youtube.com]
- 27. m.youtube.com [m.youtube.com]
- 28. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA: A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides a comprehensive protocol for the safe handling and disposal of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA. Due to the absence of specific disposal regulations for this compound, this guidance is predicated on the chemical properties of its constituent parts: a highly polyunsaturated fatty acid and a thioester linkage. A conservative approach, treating the substance as a reactive and potentially hazardous chemical, is strongly advised to ensure personnel safety and environmental protection.
Hazard Assessment and Key Considerations
This compound is a complex organic molecule that presents several potential hazards that must be carefully managed during disposal:
-
Reactivity of the Thioester Bond: Acyl-CoA thioesters are known to be chemically reactive intermediates.[1] The thioester linkage can be susceptible to hydrolysis and can react with nucleophiles.
-
Oxidative Instability: The highly polyunsaturated nature of the docosaheptaenoyl chain makes the compound prone to oxidation.[2] Oxidation of polyunsaturated fatty acids can generate reactive byproducts.
-
Combustibility: While specific data is unavailable for the CoA thioester, the related free fatty acid, cis-4,7,10,13,16,19-Docosahexaenoic acid, is classified as a combustible liquid.[3] It is prudent to assume similar properties for the acyl-CoA derivative.
-
Lack of Toxicological Data: To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[3] Therefore, it should be handled as a substance of unknown toxicity.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in any form. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of the pure substance or concentrated solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The primary recommended disposal method for this compound is through a licensed hazardous waste management company. On-site chemical treatment is not recommended without a thorough, substance-specific validation of the procedure.
Waste Stream Management:
| Waste Type | Collection and Segregation | Disposal Procedure |
| Pure Compound & Concentrated Solutions | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. The container must be compatible with organic compounds. Do not mix with other waste streams. | Label as "Hazardous Waste" and specify the chemical name. Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed waste contractor for incineration. |
| Dilute Aqueous Solutions | Due to the unknown environmental impact, drain disposal is not recommended. Collect in a designated aqueous hazardous waste container. | Label as "Aqueous Hazardous Waste" and list all chemical components with their approximate concentrations. Dispose of through your institution's EHS office. |
| Contaminated Labware (e.g., pipette tips, tubes, gloves) | Place all contaminated solid waste into a dedicated, sealed, and clearly labeled hazardous waste bag or container. | Label as "Hazardous Solid Waste" with the name of the chemical contaminant. Dispose of through your institution's EHS office for incineration. |
| Spills | In case of a spill, absorb the material with an inert absorbent (e.g., sand or vermiculite). Collect the absorbed material and any contaminated cleaning materials into a sealed, compatible container. | Label as "Hazardous Waste" and specify the chemical name and absorbent material. Arrange for disposal through your EHS office. |
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Disclaimer: This guidance is intended for trained laboratory personnel. Always consult your institution's specific waste management policies and local regulations. If you are unsure about any aspect of the disposal process, contact your Environmental Health and Safety (EHS) department for assistance.
References
Personal protective equipment for handling 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
I. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. While a specific Safety Data Sheet (SDS) for this novel compound is not available, the precautionary measures are based on guidelines for similar long-chain polyunsaturated fatty acids and general laboratory safety protocols.
Recommended PPE includes:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield to protect against splashes.[1]
-
Skin Protection:
-
Respiratory Protection: In situations where aerosols may be generated or if working with the compound in a powdered form, a NIOSH-approved respirator is recommended.[2][4] For operations with a higher risk of exposure to vapors or dust, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used.[2]
The level of PPE can be categorized based on the potential for exposure, ranging from Level D (basic protection) to Level A (highest level of protection for skin, respiratory, and eye).[5][6] For routine laboratory handling of small quantities of this compound in solution, a modified Level D or Level C approach is generally appropriate.
II. Quantitative Safety Data Summary
The following table summarizes key safety information based on available data for structurally similar compounds. This information should be used as a guideline in the absence of specific data for this compound.
| Parameter | Value/Recommendation | Source |
| Storage Temperature | -20°C | Sigma-Aldrich |
| Storage Class | 10 - Combustible liquids | Sigma-Aldrich |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Conditions to Avoid | Heat, sparks, open flames, direct sunlight, and exposure to air.[3] | [3] |
III. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to experimental use.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product label matches the order information.
-
Don appropriate PPE (gloves, lab coat, eye protection) before handling the primary container.
-
-
Storage:
-
Preparation of Solutions:
-
All handling of the neat compound or preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Use non-sparking tools and take precautionary measures against static discharge.[3]
-
If the compound is in a solid form, avoid creating dust.
-
For dissolution, use a solvent appropriate for your experimental needs. Based on similar compounds, heptane, n-hexane, and chloroform (B151607) have been used.
-
-
Experimental Use:
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials, including unused compound, solutions, and contaminated disposables (e.g., pipette tips, gloves, vials), in a designated and clearly labeled hazardous waste container.
-
The container should be suitable for chemical waste and kept closed when not in use.
-
-
Waste Segregation:
-
Segregate the waste based on its chemical composition. Do not mix with incompatible waste streams.
-
If dissolved in a solvent, the waste should be categorized based on the solvent's hazardous properties.
-
-
Disposal Procedure:
-
Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
-
V. Experimental Workflow and Safety Checkpoints
The following diagram illustrates the logical workflow for handling this compound, highlighting critical safety checkpoints.
Caption: Workflow for handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. fishersci.com [fishersci.com]
- 4. cis-4,7,10,13,16,19-Docosahexaenoic acid methyl ester =98 2566-90-7 [sigmaaldrich.com]
- 5. epa.gov [epa.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
